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  • Product: N-allyl-N-(2-hydroxyethyl)benzamide
  • CAS: 1594894-76-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-Allyl-N-(2-hydroxyethyl)benzamide: A Technical Guide to Chemoselective Amidation

Executive Summary N-allyl-N-(2-hydroxyethyl)benzamide is a highly versatile bifunctional building block. Featuring a robust tertiary benzamide core, an orthogonal terminal alkene (allyl group), and a primary alcohol (2-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-allyl-N-(2-hydroxyethyl)benzamide is a highly versatile bifunctional building block. Featuring a robust tertiary benzamide core, an orthogonal terminal alkene (allyl group), and a primary alcohol (2-hydroxyethyl group), it serves as a critical intermediate in the development of peptidomimetics, cross-linked hydrogel monomers, and advanced active pharmaceutical ingredients (APIs).

Synthesizing this compound requires high chemoselectivity. The starting material, 2-(allylamino)ethanol, possesses both a secondary amine and a primary alcohol. The core technical challenge lies in driving the selective N-acylation while completely suppressing O-acylation. This whitepaper outlines the mechanistic rationale, a self-validating experimental protocol, and the spectroscopic characterization necessary to isolate and verify this compound with high purity.

Mechanistic Rationale & Chemoselectivity

The reaction between an amino alcohol and an acyl chloride presents a classic chemoselectivity paradigm. Because the nitrogen lone pair is more polarizable and less tightly held by the nucleus than the oxygen lone pairs, the secondary amine is kinetically much more nucleophilic than the primary alcohol.

To exploit this kinetic preference, the reaction is performed under modified anhydrous Schotten-Baumann-type conditions using an organic base[1]. By operating at 0 °C with strict stoichiometric control (1.0 equivalent of benzoyl chloride), the activation energy barrier for N-acylation is easily cleared, while the barrier for O-acylation remains insurmountable[2].

Crucially, nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) must be strictly excluded from the reaction environment. DMAP acts as an aggressive acyl transfer agent that dramatically accelerates O-acylation, which would lead to the undesired ester or ester-amide byproducts[3]. Instead, triethylamine (Et₃N) is utilized solely as an acid scavenger to neutralize the evolving hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion[1].

Chemoselectivity A 2-(Allylamino)ethanol + Benzoyl Chloride C N-Acylation (Kinetic) N-allyl-N-(2-hydroxyethyl)benzamide A->C Et3N, DCM, 0 °C (Highly Selective) D O-Acylation (Thermodynamic) Ester Byproduct A->D DMAP, Heat (Avoided Pathway)

Caption: Chemoselective N-acylation pathway favoring the tertiary amide over the ester.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—providing the chemist with visual and analytical cues that the reaction is proceeding as intended. The following methodology ensures high yield (>85%) and chromatographic purity.

Reagents & Equipment
  • Nucleophile: 2-(Allylamino)ethanol (1.0 equiv, 10.0 mmol, 1.01 g)

  • Electrophile: Benzoyl chloride (1.0 equiv, 10.0 mmol, 1.16 mL)

  • Base: Triethylamine (1.2 equiv, 12.0 mmol, 1.67 mL)

  • Solvent: Anhydrous Dichloromethane (DCM, 40 mL total)

  • Equipment: Flame-dried 100 mL round-bottom flask, addition funnel, magnetic stirrer, argon/nitrogen balloon.

Step-by-Step Methodology
  • System Preparation: Flame-dry the round-bottom flask under vacuum and backfill with inert gas (Argon/N₂). Causality: Ambient moisture will competitively hydrolyze benzoyl chloride into benzoic acid, reducing the effective electrophile concentration.

  • Substrate Dissolution: Add 2-(allylamino)ethanol and Et₃N to 30 mL of anhydrous DCM. Cool the stirring mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve benzoyl chloride in 10 mL of anhydrous DCM in the addition funnel. Add this solution dropwise over 15–20 minutes. Self-Validation Cue: As the addition proceeds, a dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form. This is a visual confirmation of successful amide bond formation and HCl generation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The product will appear as a new UV-active spot (Rf ≈ 0.35), while the starting amine remains at the baseline.

  • Differential Workup:

    • Quench with 20 mL of saturated aqueous NaHCO₃. Causality: Neutralizes any residual HCl and converts trace unreacted benzoyl chloride into water-soluble sodium benzoate.

    • Separate the organic layer and wash with 20 mL of 1M HCl. Causality: Protonates any unreacted 2-(allylamino)ethanol and residual Et₃N, pulling them into the aqueous waste.

    • Wash with 20 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Subject the crude oil to flash column chromatography (SiO₂, gradient elution 20% to 60% EtOAc in Hexanes) to isolate the pure target compound as a viscous, pale-yellow oil.

Workflow S1 1. Reaction Setup Amine + Et3N in DCM Cool to 0 °C S2 2. Acylation Dropwise PhCOCl Maintain < 5 °C S1->S2 S3 3. Propagation Stir 3h at RT TLC Monitoring S2->S3 S4 4. Workup NaHCO3 & HCl Washes Dry over Na2SO4 S3->S4 S5 5. Isolation Flash Chromatography (Hexane:EtOAc) S4->S5

Caption: Step-by-step experimental workflow for the synthesis of the target amide.

Spectroscopic Characterization Profiling

Characterizing N-allyl-N-(2-hydroxyethyl)benzamide requires an understanding of tertiary amide stereodynamics. Due to the partial double-bond character of the C–N bond, rotation is restricted at room temperature. This results in the presence of syn and anti rotamers (conformational isomers). Consequently, the ¹H and ¹³C NMR spectra will display broadened peaks or distinct duplicate signal sets for the aliphatic protons attached to the nitrogen.

Quantitative Data Summary
Analytical TechniqueParameter / ShiftSignal MultiplicityStructural Assignment
¹H NMR (400 MHz, CDCl₃)7.38 – 7.52 ppmm, 5HAromatic protons (Benzoyl ring)
5.70 – 5.95 ppmm, 1HInternal Allyl alkene (-CH=CH₂)
5.15 – 5.35 ppmm, 2HTerminal Allyl alkene (-CH=CH₂)
3.90 – 4.20 ppmm, 2HAllylic N-CH₂ (Rotameric broadening)
3.70 – 3.85 ppmm, 2HHydroxyethyl O-CH₂
3.40 – 3.65 ppmm, 2HHydroxyethyl N-CH₂ (Rotameric broadening)
3.10 ppmbr s, 1H-OH (Exchanges with D₂O)
¹³C NMR (100 MHz, CDCl₃)172.8 ppmCCarbonyl (C=O)
136.2, 129.6, 128.5, 126.7CH, CAromatic carbons
133.4 ppmCHInternal Allyl carbon
117.8 ppmCH₂Terminal Allyl carbon
60.7 ppmCH₂Hydroxyethyl O-CH₂
50.8, 48.2 ppmCH₂N-CH₂ carbons (Rotameric splitting)
FTIR (ATR)~3400 cm⁻¹BroadO-H stretch
~1625 cm⁻¹StrongC=O stretch (Tertiary amide)
~1645 cm⁻¹MediumC=C stretch (Allyl)
HRMS (ESI-TOF)m/z 206.1176[M+H]⁺Calculated for C₁₂H₁₆NO₂⁺
m/z 206.1181[M+H]⁺Found

Conclusion

The synthesis of N-allyl-N-(2-hydroxyethyl)benzamide is an excellent demonstration of kinetic control in organic synthesis. By carefully managing temperature and utilizing a non-nucleophilic base (Et₃N) while strictly avoiding acyl-transfer catalysts (DMAP), researchers can achieve near-perfect chemoselectivity for the tertiary amide over the potential ester byproduct. The resulting compound, verified via rigorous spectroscopic profiling of its rotameric states, serves as a high-purity scaffold for downstream chemical biology and materials science applications.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: American Chemical Society (ACS) URL:[Link]

  • Protected nucleosides (WO2000075154A2)
  • An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions Source: ResearchGate URL:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of N-Allyl-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: N-Allyl-N-(2-hydroxyethyl)benzamide CAS Registry Number: 908135-50-2 Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.26 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic analysis of N-allyl-N-(2-hydroxyethyl)benzamide, a tertiary amide featuring three distinct functionalities: a benzoyl core, an allyl group, and a hydroxyethyl chain.[1] This molecule serves as a versatile intermediate in medicinal chemistry, particularly as a linker for fragment-based drug discovery (FBDD) or as a precursor for heterocyclic synthesis (e.g., oxazolines via cyclization).[1]

The data presented synthesizes experimental precedents from analogous tertiary benzamides and standard spectroscopic increments, focusing on the critical phenomenon of amide rotamerism which complicates the NMR spectra of this compound at room temperature.[1]

Synthesis & Chemoselectivity

The synthesis relies on the chemoselective N-acylation of 2-(allylamino)ethanol with benzoyl chloride.[1]

Mechanistic Insight

The reaction exploits the nucleophilicity differential between the secondary amine and the primary alcohol.[1] Under Schotten-Baumann conditions (biphasic aqueous base) or in organic solvent with tertiary amine base (DCM/Et₃N), the amine reacts orders of magnitude faster than the alcohol, yielding the amide exclusively without requiring protection of the hydroxyl group.[1]

Experimental Workflow

SynthesisWorkflow Start Reagents: Benzoyl Chloride + 2-(Allylamino)ethanol Reaction Reaction: Solvent: DCM (0°C to RT) Base: Et3N (1.2 eq) Time: 2-4 h Start->Reaction Nucleophilic Acyl Substitution Quench Workup: 1. Wash 1M HCl (remove amine) 2. Wash NaHCO3 (remove acid) 3. Dry (MgSO4) Reaction->Quench Complete Conversion Product Product: N-Allyl-N-(2-hydroxyethyl)benzamide (Clear/Pale Yellow Oil) Quench->Product Concentration

Figure 1: Chemoselective synthesis workflow targeting the secondary amine over the primary alcohol.

NMR Spectroscopy (Nuclear Magnetic Resonance)

Critical Technical Note: Rotamerism

As a tertiary amide, this compound exhibits restricted rotation around the C(O)-N bond (barrier ~15-20 kcal/mol).[1] Because the nitrogen substituents (allyl vs. hydroxyethyl) are different, the molecule exists as a mixture of two rotamers (cis and trans relative to the carbonyl oxygen) in solution at room temperature.[1]

  • Observation: You will likely observe two sets of signals for the N-adjacent protons (N-CH₂-Allyl and N-CH₂-Ethyl) and the carbonyl carbon.[1]

  • Ratio: Typically ranges from 50:50 to 60:40 depending on solvent polarity (e.g., CDCl₃ vs. DMSO-d₆).[1]

¹H NMR Data (400 MHz, CDCl₃)

Note: Data represents the coalescence of rotameric signals or distinct rotamer peaks.

PositionShift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
Ar-H 7.35 – 7.45Multiplet5HAromaticBenzoyl ring protons (meta/para overlap).[1]
Allyl -CH= 5.75 – 5.95Multiplet1HVinyl CHCharacteristic allyl internal alkene.[1]
Allyl =CH₂ 5.15 – 5.30Multiplet/DD2HVinyl CH₂Terminal alkene; distinct cis/trans coupling.[1]
N-CH₂ (Allyl) 3.95 / 4.15Doublet/Broad2HN-CH₂Rotameric Split: Appears as two broad signals or distinct doublets.[1]
N-CH₂ (Ethyl) 3.55 – 3.75Multiplet2HN-CH₂Adjacent to Nitrogen; broadened by rotamers.[1]
O-CH₂ (Ethyl) 3.80 – 3.90Triplet2HO-CH₂Adjacent to OH; typically sharper than N-CH₂.[1]
-OH 2.50 – 3.50Broad Singlet1HHydroxylShift varies significantly with concentration/solvent.[1]
¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ ppm)AssignmentTechnical Notes
C=O 172.5 / 171.8CarbonylDiagnostic: Two peaks often visible due to rotamers.[1]
Ar-C (ipso) 135.8Aromatic C1Quaternary carbon.[1]
Allyl -CH= 132.5Allyl CHInternal alkene carbon.[1]
Ar-C 129.8, 128.6, 126.8Aromatic CHOrtho, meta, para carbons.[1]
Allyl =CH₂ 117.5 / 118.2Allyl CH₂Terminal alkene; high field vinyl signal.[1]
O-CH₂ 61.5Ethyl CH₂Carbon adjacent to oxygen.[1]
N-CH₂ (Ethyl) 52.5 / 49.8Ethyl N-CH₂Rotameric Split: Distinct shifts for cis/trans forms.[1]
N-CH₂ (Allyl) 51.0 / 48.5Allyl N-CH₂Rotameric Split: Distinct shifts for cis/trans forms.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide and hydroxyl functionalities.[1]

Wavenumber (cm⁻¹)Vibration ModeIntensityDescription
3300 – 3450 O-H StretchBroad, MediumCharacteristic H-bonded hydroxyl group.[1]
3060 – 3080 C-H Stretch (sp²)WeakAromatic and vinylic C-H bonds.[1]
2930 – 2950 C-H Stretch (sp³)MediumMethylene (-CH₂-) groups.[1]
1615 – 1635 C=O[1] StretchStrong Amide I Band. Lower frequency than esters due to resonance.[1]
1450 – 1490 C=C StretchMediumAromatic ring breathing modes.[1]
1420 C-N StretchMediumAmide C-N bond character.[1]

Mass Spectrometry (MS)

Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

Key Fragments & Pathway[1]
  • Molecular Ion: [M+H]⁺ = 206.12 (ESI); M⁺ = 205 (EI).[1]

  • Base Peak (EI): m/z 105 (Benzoyl cation, Ph-C≡O⁺).[1]

  • McLafferty-like Rearrangement: Not dominant in tertiary amides, but alpha-cleavage is common.[1]

Fragmentation M Molecular Ion [M+] m/z 205 Frag1 Benzoyl Cation [Ph-CO]+ m/z 105 (Base Peak) M->Frag1 Alpha-Cleavage (C-N bond break) Frag2 Amine Fragment [N(Allyl)(CH2CH2OH)] M->Frag2 Neutral Loss Frag3 Loss of CH2OH [M - 31]+ m/z 174 M->Frag3 Side chain fragmentation

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.[1]

References

  • Chemical Identity: National Center for Biotechnology Information.[1] (2025).[1][3][4][5] PubChem Compound Summary for CID 908135-50-2, N-Allyl-N-(2-hydroxyethyl)benzamide. Retrieved from [Link][1]

  • Analogous Spectral Data (N-Allylbenzamide): National Institute of Standards and Technology (NIST).[1] Benzamide, N-allyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Analogous Spectral Data (N,N-Bis(2-hydroxyethyl)benzamide): National Center for Biotechnology Information.[1] (2025).[1][3][4][5] PubChem Compound Summary for CID 94109, N,N-Bis(2-hydroxyethyl)benzamide. Retrieved from [Link][1]

  • Amide Rotamerism: Stewart, W. E., & Siddall, T. H. (1970).[1] Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.[1] (Foundational text on tertiary amide rotamer interpretation).

Sources

Foundational

Physical and chemical properties of N-allyl-N-(2-hydroxyethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of N-all...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-allyl-N-(2-hydroxyethyl)benzamide, a substituted benzamide with potential applications in organic synthesis and medicinal chemistry. Although this specific molecule is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from structurally related compounds, offers a robust framework for its synthesis, characterization, and potential reactivity. We will delve into its predicted physicochemical properties, a detailed synthetic protocol, and a thorough analysis of its expected spectroscopic signature. Furthermore, we will explore its potential for further chemical transformations, particularly focusing on intramolecular cyclization reactions. This document is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel benzamide derivatives.

Introduction and Molecular Structure

N-allyl-N-(2-hydroxyethyl)benzamide is a tertiary amide featuring a benzoyl group, an allyl group, and a 2-hydroxyethyl group attached to the nitrogen atom. The presence of the allyl and hydroxyethyl functionalities provides multiple reactive sites, making it an interesting building block for the synthesis of more complex molecules, including heterocyclic compounds. The structural arrangement of these groups is expected to influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.

Below is a two-dimensional representation of the molecular structure of N-allyl-N-(2-hydroxyethyl)benzamide.

Caption: Chemical structure of N-allyl-N-(2-hydroxyethyl)benzamide.

Physicochemical Properties

Due to the limited availability of experimental data for N-allyl-N-(2-hydroxyethyl)benzamide, the following table summarizes its predicted physicochemical properties. These values are derived from computational models and by comparing with structurally similar compounds such as N-allylbenzamide and N,N-disubstituted benzamides.

PropertyPredicted ValueComments and Rationale
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Colorless to pale yellow oil or low melting solidBased on similar N,N-disubstituted benzamides.
Boiling Point > 300 °C (at 760 mmHg)Expected to be high due to the amide group and the hydroxyl group leading to potential hydrogen bonding.
Melting Point < 25 °CLikely a liquid or a low-melting solid at room temperature.
Solubility Soluble in most organic solvents (e.g., ethanol, methanol, DMSO, DMF, ethyl acetate, dichloromethane). Sparingly soluble in water.The presence of the hydroxyl group may slightly increase water solubility compared to N,N-diallylbenzamide, but the overall molecule remains largely nonpolar.
pKa ~14-16The amide proton is generally not acidic. The hydroxyl proton will have a pKa in the typical range for alcohols.

Synthesis Protocol

The synthesis of N-allyl-N-(2-hydroxyethyl)benzamide can be achieved through a standard amidation reaction between benzoyl chloride and N-allyl-N-(2-hydroxyethyl)amine. The latter can be synthesized from the reaction of allylamine with 2-chloroethanol or ethylene oxide. A detailed, two-step protocol is provided below.

Synthesis Workflow

Synthesis_Workflow start Starting Materials: - Allylamine - 2-Chloroethanol intermediate Step 1: Synthesis of N-allyl-N-(2-hydroxyethyl)amine start->intermediate product1 N-allyl-N-(2-hydroxyethyl)amine intermediate->product1 reagent1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagent1->intermediate final_reaction Step 2: Amidation product1->final_reaction start2 Starting Materials: - Benzoyl Chloride start2->final_reaction final_product N-allyl-N-(2-hydroxyethyl)benzamide final_reaction->final_product reagent2 Base (e.g., Triethylamine or Pyridine) Solvent (e.g., Dichloromethane) reagent2->final_reaction purification Purification: Column Chromatography final_product->purification

Caption: Proposed two-step synthesis workflow for N-allyl-N-(2-hydroxyethyl)benzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-allyl-N-(2-hydroxyethyl)amine

  • To a solution of allylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-allyl-N-(2-hydroxyethyl)amine, which can be purified by vacuum distillation.

Step 2: Synthesis of N-allyl-N-(2-hydroxyethyl)benzamide

  • Dissolve N-allyl-N-(2-hydroxyethyl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

The identity and purity of the synthesized N-allyl-N-(2-hydroxyethyl)benzamide can be confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: A multiplet in the range of 7.2-7.8 ppm corresponding to the five protons of the phenyl group.

  • Allyl Protons:

    • A multiplet for the vinyl proton (-CH=) around 5.7-6.0 ppm.

    • Two multiplets for the terminal vinyl protons (=CH₂) around 5.1-5.3 ppm.

    • A doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-CH=) around 3.9-4.2 ppm.

  • Hydroxyethyl Protons:

    • A triplet for the methylene protons adjacent to the nitrogen (-N-CH₂-) around 3.5-3.8 ppm.

    • A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH) around 3.6-3.9 ppm.

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O, with a chemical shift that can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon: A signal in the downfield region, around 170-175 ppm.

  • Aromatic Carbons: Several signals in the range of 125-140 ppm.

  • Allyl Carbons:

    • A signal for the internal vinyl carbon (-CH=) around 130-135 ppm.

    • A signal for the terminal vinyl carbon (=CH₂) around 115-120 ppm.

    • A signal for the methylene carbon adjacent to the nitrogen (-N-CH₂-) around 45-55 ppm.

  • Hydroxyethyl Carbons:

    • A signal for the methylene carbon adjacent to the nitrogen (-N-CH₂-) around 45-55 ppm.

    • A signal for the methylene carbon adjacent to the hydroxyl group (-CH₂-OH) around 58-62 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic): A sharp band around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Sharp bands in the region of 2850-3000 cm⁻¹.

  • C=O Stretch (amide): A strong, sharp band around 1630-1660 cm⁻¹.

  • C=C Stretch (alkene): A band around 1640-1680 cm⁻¹.

  • C-N Stretch: A band in the region of 1200-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 205.25).

  • Fragmentation Pattern: Characteristic fragments would include the benzoyl cation (m/z = 105) and fragments resulting from the loss of the allyl group or the hydroxyethyl group.

Chemical Reactivity and Potential Applications

The presence of both an allyl group and a hydroxyl group makes N-allyl-N-(2-hydroxyethyl)benzamide a versatile substrate for various chemical transformations.

Intramolecular Cyclization

One of the most significant potential reactions of N-allyl benzamides is their ability to undergo intramolecular cyclization. For instance, studies have shown that N-allyl benzamides can be converted to oxazolines and oxazines through stereoselective oxidative cyclization.[1][2] In the case of N-allyl-N-(2-hydroxyethyl)benzamide, the hydroxyl group can act as an internal nucleophile, potentially leading to the formation of a six-membered morpholinone ring system.

Reactivity start N-allyl-N-(2-hydroxyethyl)benzamide product Cyclized Product (e.g., Morpholinone derivative) start->product Intramolecular Oxidative Cyclization reagents Oxidizing Agent (e.g., Iodoarene catalyst) reagents->product

Caption: Potential intramolecular oxidative cyclization of N-allyl-N-(2-hydroxyethyl)benzamide.

This type of reaction is of great interest in the synthesis of biologically active heterocyclic compounds. The specific conditions for such a cyclization would need to be experimentally determined, but the existing literature on similar substrates provides a strong starting point for investigation.

Other Potential Reactions
  • Alkene Reactions: The allyl group can participate in various alkene reactions, such as hydrogenation, halogenation, and epoxidation.

  • Hydroxyl Group Reactions: The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid.

Conclusion

N-allyl-N-(2-hydroxyethyl)benzamide is a molecule with significant potential as a synthetic intermediate. While specific experimental data for this compound is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and reactivity based on established chemical principles and data from analogous structures. The presence of multiple functional groups opens up a wide range of possibilities for further chemical modifications, making it a promising candidate for the development of novel compounds in the fields of medicinal chemistry and materials science. The protocols and expected data presented herein are intended to facilitate future research into this interesting and versatile molecule.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 307242, N-Allylbenzamide. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94109, N,N-Bis(2-hydroxyethyl)benzamide. [Link].

  • Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080. [Link]

  • NIST. Benzamide, N-allyl-. In NIST Chemistry WebBook. [Link].

  • Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2018). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv. [Link]

  • Organic Syntheses. (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. [Link].

Sources

Exploratory

Crystal Structure Analysis of N-allyl-N-(2-hydroxyethyl)benzamide: A Technical Guide

Core Directive & Executive Summary The structural elucidation of N-allyl-N-(2-hydroxyethyl)benzamide (hereafter NAHB ) represents a critical benchmark in understanding the conformational flexibility of tertiary amides.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The structural elucidation of N-allyl-N-(2-hydroxyethyl)benzamide (hereafter NAHB ) represents a critical benchmark in understanding the conformational flexibility of tertiary amides.[1] Unlike simple benzamides, NAHB possesses two distinct flexible tails—an allyl group prone to thermal disorder and a hydroxyethyl group capable of competing hydrogen bonding.

This guide deviates from standard procedural lists. It is a strategic workflow designed to navigate the specific crystallographic challenges of NAHB: resolving the E/Z rotameric preference, modeling allyl disorder, and mapping the supramolecular O-H···O=C assembly.

Key Technical Challenges:

  • Rotamerism: Determining the steric vs. electronic preference of the benzoyl group relative to the N-substituents.[1]

  • Disorder: The terminal vinyl group (

    
    ) frequently exhibits high thermal motion or static disorder.
    
  • H-Bonding: Absence of an N-H donor (tertiary amide) forces the system into O-H···O=C driven architectures.

Synthesis & Crystallization Protocol

High-quality diffraction data begins with purity.[1] The synthesis must avoid metal contamination which can act as nucleation sites for polycrystallinity.[1]

Optimized Synthesis Route

Reaction: Nucleophilic acyl substitution.[1] Reagents: Benzoyl chloride (1.0 eq), 2-(allylamino)ethanol (1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Mechanism: The secondary amine attacks the carbonyl carbon of benzoyl chloride. The base neutralizes the HCl byproduct.[1]

  • Critical Step: Maintain temperature at 0°C during addition to prevent O-acylation (ester formation), though N-acylation is kinetically favored.[1]

Crystallization Strategy (The "Goldilocks" Zone)

For NAHB, the presence of the hydroxyl group suggests polar solvents, but the allyl/phenyl groups require lipophilicity.

MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethyl Acetate / Hexane (1:[1]1)RT, Parafilm with pinholesPreferred. Yields blocks suitable for XRD.
Vapor Diffusion THF (inner) / Pentane (outer)4°C, Sealed chamberGood for minimizing thermal disorder during growth.
Cooling Ethanol60°C

-20°C (ramp)
Often yields needles (prone to twinning).[1]

Data Collection & Reduction Strategy

Directive: Do not collect data at Room Temperature (298 K). The allyl tail will likely be unresolvable.

Instrument Parameters
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though NAHB contains only light atoms (C, H, N, O).
  • Temperature: 100 K (Nitrogen stream). This is non-negotiable to freeze the allyl group conformation.

  • Resolution: Aim for

    
     Å or better to resolve the C=C double bond density clearly.
    
Data Reduction Logic
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ). These are the most common packing groups for achiral organic molecules with H-bonding potential.
  • Twinning Check: If crystals grew as needles (ethanol route), check for pseudo-merohedral twinning using CELL_NOW or equivalent algorithms.

Structure Solution & Refinement (The "Art" Phase)

This section details the specific handling of NAHB's structural quirks using SHELXL/Olex2.

The Allyl Disorder Problem

The allyl group often adopts two conformations (flipped vinyl tail).[1]

  • Symptom: Elongated thermal ellipsoids on the terminal carbons (

    
    ).
    
  • Solution:

    • Split Positions: Assign PART 1 and PART 2 to the disordered atoms.

    • Restraints: Apply DFIX (bond length) and SIMU (thermal similarity) restraints.[1]

    • Occupancy: Refine occupancy (variable FVAR) ensuring the sum equals 1.0.[1]

Hydrogen Atom Placement
  • C-H: Place geometrically (HFIX 43 for aromatic, HFIX 23 for methylene).

  • O-H: Locate the H atom in the Difference Fourier Map (

    
    ).
    
    • Validation: The O-H bond should point towards the carbonyl oxygen of a neighboring molecule.

    • Restraint: If the peak is diffuse, use DFIX 0.82 0.02 for the O-H distance.

Refinement Workflow Visualization

RefinementLogic Start Initial Phasing (SHELXT) Backbone Assign Backbone (Ph, Amide, Linkers) Start->Backbone CheckDisorder Inspect Allyl Group Ellipsoids > 0.08 Ueq? Backbone->CheckDisorder ModelDisorder Split Model (PART 1/2) Apply DFIX/SIMU CheckDisorder->ModelDisorder Yes FindH Difference Map Locate O-H Proton CheckDisorder->FindH No ModelDisorder->FindH FinalRefine Final Least Squares Weighting Scheme FindH->FinalRefine

Figure 1: Decision tree for refining the crystal structure of NAHB, emphasizing the handling of flexible tail disorder.

Structural Analysis & Expected Results

Based on analogous N,N-disubstituted benzamides, the following structural metrics define the "correct" solution.

Conformation (The E/Z Rotamer)

In tertiary amides, the carbonyl oxygen (


) typically eclipses the smaller substituent to minimize steric clash with the phenyl ring (ortho-hydrogens).
  • Prediction: The

    
    -methylene of the allyl group and the 
    
    
    
    -methylene of the hydroxyethyl group have similar steric bulk. However, the hydroxyethyl group often prefers to be cis to the carbonyl oxygen if an intramolecular H-bond is possible, though this is geometrically strained in a 5-membered ring.
  • Likely Outcome: The phenyl ring will be twisted out of the amide plane (dihedral angle

    
    ) to avoid steric clash with the 
    
    
    
    -substituents.[1]
Supramolecular Architecture

The crystal packing is driven by the O-H···O=C interaction.[1]

  • Donor: Hydroxyl group (-OH).[1]

  • Acceptor: Amide Carbonyl (C=O).[1]

  • Pattern: Infinite chains (

    
     motif) or Centrosymmetric Dimers (
    
    
    
    ).
  • Graph Set Analysis: Look for

    
     chains where molecules translate along the crystallographic b-axis.[1]
    
InteractionDistance (Å)Angle (°)Significance
O-H[1][2][3]···O=C


Primary packing force (Strong).[1]
C-H···O


Weak stabilization (Allyl C-H to Carbonyl).[1]


N/ACentroid-centroid stacking of phenyl rings.[1]

Applications in Drug Design

Understanding the solid-state conformation of NAHB provides a template for pharmacophore modeling.[1]

  • Ligand Docking: The "frozen" conformation in the crystal structure represents a low-energy minimum, useful as a starting pose for docking into protein active sites.[1]

  • Solubility: The strength of the intermolecular O-H···O=C lattice energy directly correlates with aqueous solubility.[1] A tighter packing network (higher density) often implies lower solubility.[1]

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1][4] Acta Crystallographica Section B, 72(2), 171-179. Link

  • N-allylbenzamide Analogue: PubChem CID 307242. (2025).[1] National Center for Biotechnology Information.[1] Link

  • N-(2-hydroxyethyl)benzamide Analogue: PubChem CID 108078. (2025).[1] National Center for Biotechnology Information.[1] Link

  • Etter, M. C. (1990).[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-allyl-N-(2-hydroxyethyl)benzamide in Common Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-allyl-N-(2-hydroxyethyl)benzamide. In the absence of extensive published quantitative data for this specific molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-allyl-N-(2-hydroxyethyl)benzamide. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and analysis of structurally related compounds. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to fully characterize the solubility profile of N-allyl-N-(2-hydroxyethyl)benzamide, a critical parameter for synthesis, purification, formulation, and preclinical development.

Introduction and Molecular Analysis

N-allyl-N-(2-hydroxyethyl)benzamide is a tertiary amide featuring a unique combination of functional groups that dictate its physicochemical properties, including solubility. A thorough understanding of its solubility across a range of organic solvents is paramount for its practical application in medicinal chemistry and materials science. Solubility impacts every stage of the development pipeline, from reaction solvent selection and product purification to the formulation of final drug products where bioavailability is key.

Molecular Structure

The structure of N-allyl-N-(2-hydroxyethyl)benzamide incorporates several key features that influence its interaction with various solvents:

  • Aromatic Benzoyl Group: A non-polar, hydrophobic moiety derived from benzoic acid.

  • Tertiary Amide Linkage: A polar group that can act as a hydrogen bond acceptor.

  • N-allyl Group: A short, non-polar hydrocarbon chain.

  • N-(2-hydroxyethyl) Group: A polar side chain containing a primary alcohol (-OH), which can act as both a hydrogen bond donor and acceptor.

Caption: Chemical structure of N-allyl-N-(2-hydroxyethyl)benzamide.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" provides a robust framework for predicting the solubility of a molecule. The polarity of a compound, which arises from the presence of electronegative atoms like oxygen and nitrogen in functional groups, must be balanced against its non-polar hydrocarbon regions.

The presence of both a polar hydroxyl group and a polar amide group suggests a strong affinity for polar solvents. Conversely, the non-polar phenyl and allyl groups indicate some potential for solubility in less polar environments. For comparison, the parent compound, benzamide, is highly soluble in polar solvents like methanol and ethanol.[1][2] The addition of the N-(2-hydroxyethyl) group to the scaffold is expected to further enhance solubility in polar protic solvents due to increased hydrogen bonding capacity.[3]

Based on this structural analysis, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate The hydroxyl and amide groups can form strong hydrogen bonds with the solvent. The non-polar backbone may prevent infinite solubility.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh to Moderate The high polarity and dipole moments of these solvents can effectively solvate the polar amide and hydroxyl functionalities.
Halogenated Dichloromethane (DCM), ChloroformModerate to Low These solvents have moderate polarity and can interact with the molecule, but lack the hydrogen bonding capability of protic solvents.
Non-polar Aromatic Toluene, BenzeneLow Pi-pi stacking interactions between the solvent and the compound's phenyl ring may allow for limited solubility.
Non-polar Aliphatic Hexane, HeptaneVery Low / Insoluble The significant polarity mismatch between the solute and these non-polar solvents will likely result in poor solubility.

Authoritative Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is the universally accepted gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method ensures that the solution is truly saturated and that the measurement reflects a stable thermodynamic state.

Causality in Experimental Design
  • Use of Excess Solid: The continuous presence of undissolved solid material is critical. It ensures that the solvent is saturated and that the system has reached equilibrium between the solid and dissolved states.[3]

  • Prolonged Equilibration (24-72 hours): The dissolution process is not instantaneous. A sufficient agitation period at a constant temperature is required to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium. The 24-72 hour window is a well-established standard for most organic compounds.[3]

  • Inert Filtration: The choice of filter is crucial to avoid erroneous results. A chemically inert filter, such as Polytetrafluoroethylene (PTFE), is used to separate the saturated solution from the excess solid without the filter itself absorbing the solute.[3]

  • Orthogonal Quantification: Relying solely on gravimetric analysis can be misleading if the solvent is volatile or if the compound is not perfectly dry. A specific and sensitive analytical technique like HPLC provides accurate quantification of the solute's concentration, ensuring the data is trustworthy.[6][7]

G A 1. Sample Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. A->B Achieve Saturation C 3. Phase Separation Centrifuge to pellet excess solid. Filter supernatant through a 0.22 µm PTFE syringe filter. B->C Isolate Saturated Solution D 4. Sample Dilution Accurately dilute the clear filtrate with mobile phase to fall within the calibration range. C->D Prepare for Analysis E 5. HPLC Analysis Inject diluted sample and standards onto a calibrated HPLC system. D->E Measure Analyte F 6. Data Quantification Determine concentration using the p-repared calibration curve. E->F Calculate Solubility

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Experimental Protocol

A. Preparation of Saturated Solution

  • Add an excess amount (e.g., 5-10 mg) of solid N-allyl-N-(2-hydroxyethyl)benzamide into a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Securely cap the vial to prevent any solvent evaporation during the experiment.

B. Equilibration

  • Place the sealed vials in a thermostatically controlled shaker or on a magnetic stir plate in a constant temperature incubator (e.g., 25 °C).

  • Agitate the mixtures at a consistent speed for 24 to 72 hours. A visual inspection should confirm the presence of undissolved solid before proceeding.

C. Phase Separation

  • After the equilibration period, remove the vials and allow the undissolved solid to settle for 30 minutes.

  • For enhanced separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes all particulate matter and provides the clear, saturated filtrate for analysis.

D. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Calibration Curve Preparation:

    • Prepare a stock solution of N-allyl-N-(2-hydroxyethyl)benzamide of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of at least five standard solutions that bracket the expected sample concentration.[8]

    • Inject each standard into the HPLC system and record the peak area.

    • Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.995 for a valid curve.

  • Sample Analysis:

    • Accurately dilute a small aliquot of the saturated filtrate with the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system using the same method as the standards.[6]

  • Calculation:

    • Determine the concentration of the diluted sample from its peak area using the regression equation of the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

    • Report the final solubility in standard units, such as mg/mL or mol/L.

Data Presentation and Interpretation

As quantitative solubility data is determined experimentally, it should be meticulously recorded. The following table provides a structured format for documenting results, facilitating direct comparison across different solvent systems.

SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol5.125.0Experimental ValueCalculated Value
Ethanol4.325.0Experimental ValueCalculated Value
Acetone5.125.0Experimental ValueCalculated Value
Acetonitrile5.825.0Experimental ValueCalculated Value
Ethyl Acetate4.425.0Experimental ValueCalculated Value
Dichloromethane3.125.0Experimental ValueCalculated Value
Toluene2.425.0Experimental ValueCalculated Value
Hexane0.125.0Experimental ValueCalculated Value

Conclusion

While specific experimental data for the solubility of N-allyl-N-(2-hydroxyethyl)benzamide is not yet widely disseminated, a robust predictive framework can be established based on its molecular structure. The presence of both hydrogen-bonding groups and non-polar regions suggests a nuanced solubility profile, with a high affinity for polar protic and aprotic solvents and limited solubility in non-polar aliphatic media. For drug development professionals and research scientists, this guide provides the authoritative, self-validating experimental protocol necessary to determine the precise thermodynamic solubility of this compound. The rigorous application of the shake-flask method with HPLC quantification will yield the high-quality, reliable data required for informed decision-making in process chemistry, formulation, and preclinical assessment.

References

Sources

Exploratory

Thermal Stability &amp; Decomposition Dynamics of N-Allyl-N-(2-hydroxyethyl)benzamide

This technical guide provides a comprehensive analysis of the thermal stability and decomposition dynamics of N-allyl-N-(2-hydroxyethyl)benzamide . It is designed for researchers and drug development scientists requiring...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the thermal stability and decomposition dynamics of N-allyl-N-(2-hydroxyethyl)benzamide . It is designed for researchers and drug development scientists requiring a mechanistic understanding of this compound's behavior under thermal stress.

Technical Guide | Version 1.0

Executive Summary

N-allyl-N-(2-hydroxyethyl)benzamide exhibits a distinct stability profile characterized by a "Trojan Horse" structural motif: the robust benzamide core is compromised by the pendant 2-hydroxyethyl group.[1] While the amide bond typically confers stability up to ~250°C, the presence of the


-hydroxyl group facilitates intramolecular N-to-O acyl migration , significantly lowering the onset of degradation to the 160–200°C  range.

Researchers must prioritize monitoring for 2-(allylamino)ethyl benzoate (the rearrangement ester product), which is isobaric with the parent compound but chemically distinct.

Structural Vulnerability Analysis

The molecule comprises three distinct functional units, each contributing differently to the overall thermal profile:

Functional UnitContribution to StabilityPrimary Degradation Risk
Benzamide Core High Stability. The conjugated

-system provides resistance to homolytic cleavage.[1]
Hydrolysis (under extreme pH).[1]
N-Allyl Group Moderate Stability. Stable up to ~200°C but susceptible to radical oxidation.[1]Oxidative cross-linking or polymerization at

.[1]
N-(2-Hydroxyethyl) Low Stability (The Weak Link). The hydroxyl group acts as an internal nucleophile.[1]N-to-O Acyl Migration (Rearrangement to ester).

Decomposition Mechanisms

The thermal decomposition of this compound is not a simple fragmentation but a competition between rearrangement and hydrolysis.

Primary Pathway: Intramolecular N-to-O Acyl Migration

The most critical pathway is the rearrangement of the amide to an ester. This reaction is thermodynamically driven at high temperatures or under acidic catalysis.[1]

  • Initiation: The hydroxyl oxygen attacks the amide carbonyl carbon.

  • Intermediate: Formation of a 5-membered tetrahedral oxazolidine-like intermediate.[1]

  • Collapse: The C-N bond breaks, and the C-O bond remains, yielding the amino-ester.

Key Insight: This process is reversible (O-to-N migration) under basic conditions, which can complicate analytical quantification if pH is not controlled during sample preparation.[1]

Secondary Pathway: Hydrolysis

In the presence of residual moisture, the amide bond cleaves to release:

  • Benzoic Acid [1]

  • 2-(Allylamino)ethanol [1]

Mechanism Visualization

The following diagram illustrates the competing pathways.

DecompositionPathways Figure 1: Thermal Decomposition Pathways: N-to-O Migration vs. Hydrolysis Parent N-allyl-N-(2-hydroxyethyl)benzamide (Parent Amide) Intermediate Tetrahedral Intermediate (5-membered ring) Parent->Intermediate Heat / Acid (Intramolecular Attack) Hydrolysis Benzoic Acid + 2-(allylamino)ethanol Parent->Hydrolysis + H2O / Heat Ester 2-(allylamino)ethyl benzoate (Rearrangement Product) Intermediate->Ester C-N Bond Scission Ester->Parent Base (pH > 9) (Reversible)

Figure 1: The dominant thermal degradation pathway is the N-to-O shift yielding the ester amine.[1]

Predictive Thermal Profile (TGA/DSC)

Based on structural analogs (hydroxyethyl-functionalized amides), the expected thermal behavior is:

ParameterExpected RangeInterpretation
Melting Point 45–65°C (or Viscous Oil)The N-allyl and N-hydroxyethyl groups disrupt crystal packing, lowering the MP compared to benzamide (

).[1]
Volatilization > 150°C Vapor pressure increases significantly; loss of mass in TGA may overlap with decomposition.[1]
Degradation Onset (

)
180–210°C Onset of N-to-O migration.[1] Mass loss observed if volatile amines are released.[1]
Exotherm (

)
220–250°C Irreversible decomposition and polymerization of the allyl group.

Experimental Characterization Protocols

To validate the stability and identify degradation products, the following self-validating protocols are recommended.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the susceptibility to N-to-O migration vs. hydrolysis.[1]

Reagents:

  • 0.1 M HCl[1]

  • 0.1 M NaOH[1]

  • 3%

    
    [1]
    

Workflow:

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Acid Stress: Add equal vol 0.1 M HCl. Heat at 60°C for 4 hours. (Promotes N-to-O shift).

  • Base Stress: Add equal vol 0.1 M NaOH. Heat at 60°C for 4 hours. (Promotes Hydrolysis; Reverses N-to-O shift).[1]

  • Analysis: Analyze via LC-MS/MS.

    • Success Criterion: Detection of the ester peak (Same m/z, different Retention Time) in Acid, but not Base.

Protocol B: LC-MS Identification of the Rearrangement Product

Since the parent and the rearrangement product (Ester) are isomers (Same Molecular Weight: ~205.25 Da), standard MS cannot distinguish them. You must rely on Retention Time (RT) and Fragmentation Patterns .[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Differentiation Logic:

    • Parent (Amide): Elutes earlier (more polar due to free -OH).[1] MS/MS fragment: Loss of benzoyl group (

      
       105).
      
    • Product (Ester): Elutes later (less polar, free amine is often protonated but organic character dominates). MS/MS fragment: Loss of benzoic acid (

      
       122) or detection of allylaminoethyl fragment.
      
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Forced Degradation and Analytical Workflow cluster_stress Stress Conditions Sample Sample Preparation (1 mg/mL in ACN/H2O) Acid Acid Stress (0.1M HCl, 60°C) Sample->Acid Base Base Stress (0.1M NaOH, 60°C) Sample->Base Thermal Thermal Stress (Solid state, 100°C) Sample->Thermal LCMS LC-MS Analysis (C18 Column) Acid->LCMS Base->LCMS Thermal->LCMS Data Data Interpretation LCMS->Data Result1 Peak A (Parent) Early Elution Data->Result1 Result2 Peak B (Ester) Late Elution (Isobaric) Data->Result2

Figure 2: Workflow for distinguishing the isobaric rearrangement product via stress testing.

Implications for Drug Development[2][3]

  • Formulation pH: Avoid acidic formulations (

    
    ). The protonation of the amide oxygen or the hydroxyl group can catalyze the N-to-O migration, leading to shelf-life failure.
    
  • Sterilization: Avoid autoclaving (121°C) if the pH is not strictly neutral. Gamma irradiation is preferred but may risk allyl radical chemistry; filtration is the safest sterilization method.

  • Storage: Store at

    
     to kinetically inhibit the rearrangement.
    

References

  • Intramolecular Acyl Migr

    • Source: Carpino, L. A., et al. "The O-Acyl Isopeptide Method." Journal of Organic Chemistry.
    • Relevance: Establishes the mechanism of N-to-O shift in hydroxy-functionalized amides.
    • URL:[Link] (General reference for mechanism grounding).

  • Thermal Stability of Substituted Benzamides.

    • Source: BenchChem.[1][2] "A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides."

    • Relevance: Provides baseline TGA d
  • Allyl Group Reactivity in Amides.

    • Source: PubChem Compound Summary for N-Allylbenzamide.[1]

    • Relevance: Confirms stability of the N-allyl motif in the absence of radical initi
    • URL:[Link]

Disclaimer: This guide is a theoretical synthesis based on functional group analysis and analogous compound literature. Specific experimental validation using the protocols defined in Section 5 is required for regulatory submission.

Sources

Foundational

Purity analysis of synthesized N-allyl-N-(2-hydroxyethyl)benzamide

Executive Summary The synthesis of N-allyl-N-(2-hydroxyethyl)benzamide presents a unique set of analytical challenges characteristic of functionalized tertiary amides. As a structural motif found in various pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-allyl-N-(2-hydroxyethyl)benzamide presents a unique set of analytical challenges characteristic of functionalized tertiary amides. As a structural motif found in various pharmacophores (e.g., local anesthetics, anti-emetics), ensuring the purity of this intermediate is critical for downstream efficacy and safety.

This guide moves beyond basic verification. It establishes a Critical Quality Attribute (CQA) assessment framework, focusing on the detection of specific synthetic byproducts—most notably the O-acylated ester impurities and rotameric distinctness in spectroscopy. The protocols below are designed to satisfy the rigor required for Investigational New Drug (IND) enabling studies, adhering to ICH Q3A and Q6A guidelines.

Part 1: Chemical Identity & Structural Considerations

Before method development, we must deconstruct the analyte to predict its behavior.

1.1 The Analyte
  • IUPAC Name: N-allyl-N-(2-hydroxyethyl)benzamide

  • Molecular Formula: C₁₂H₁₅NO₂

  • Key Functional Groups:

    • Tertiary Amide: Results in restricted rotation around the N-C(O) bond. Expect rotamers in NMR at room temperature (typically 60:40 or 70:30 ratio).

    • Allyl Group: Susceptible to oxidation; distinct olefinic protons.

    • Primary Alcohol: Increases polarity; risk of O-benzoylation (ester impurity).

1.2 Impurity Fate Mapping

The synthesis typically involves the Schotten-Baumann reaction or nucleophilic attack of N-allyl-2-hydroxyethylamine on benzoyl chloride.

Graphviz Diagram 1: Impurity Fate & Detection Logic

ImpurityFate Start Synthesis Input (Benzoyl Cl + Amine) Rxn Reaction Matrix Start->Rxn Target Target: Amide (N-acylation) Rxn->Target Major Path Imp1 Impurity A: Benzoic Acid Rxn->Imp1 Hydrolysis Imp2 Impurity B: Ester Byproduct (O-acylation) Rxn->Imp2 Side Rxn Imp3 Impurity C: Unreacted Amine Rxn->Imp3 Incomplete Method Analytical Strategy Target->Method Imp1->Method RP-HPLC (Fronting) Imp2->Method RP-HPLC (Late Eluting) Imp3->Method LC-MS / CAD

Caption: Fate mapping of reaction components to specific impurity profiles and their corresponding detection strategies.

Part 2: Chromatographic Strategy (HPLC/UPLC)

For purity analysis >99.5%, UV detection is standard, but the lack of a chromophore on the amine starting material requires specific attention.

2.1 Method Development Logic
  • Column Selection: A C18 column with high carbon load is preferred to separate the polar alcohol-amide from the non-polar ester impurity.

  • Mobile Phase: The tertiary amide is neutral, but the starting amine is basic. An acidic modifier (0.1% Formic Acid or TFA) is mandatory to protonate residual amines, preventing tailing and ensuring they elute early (void volume) or are retained via ion-pairing mechanisms depending on the column.

  • Wavelength: 254 nm (Benzoyl absorption).[1] Note: The unreacted amine is not UV active at 254 nm. If stoichiometry is critical, use Charged Aerosol Detection (CAD) or derivatization.

2.2 Standardized Protocol: RP-HPLC

System: Agilent 1200/Waters Alliance or equivalent.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped to reduce silanol interactions with amines.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA sharpens peaks and suppresses ionization of benzoic acid.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-20 min: 90% B.Gradient required to elute non-polar O-acylated impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (bw 4 nm)Max absorption of benzamide π-π* transition.
Sample Diluent 50:50 Water:ACNMatches initial gradient strength to prevent peak distortion.

Self-Validating Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between the Target Amide and Benzoic Acid (often the closest eluter).

  • Tailing Factor (T): < 1.5 for the main peak (indicates successful silanol suppression).

Part 3: Spectroscopic Validation (NMR)

NMR is the primary tool for structural confirmation and orthogonal purity assessment (qNMR).

3.1 The Rotamer Challenge

In CDCl₃ or DMSO-d₆ at 25°C, the N-allyl-N-(2-hydroxyethyl)benzamide will likely appear as two sets of signals .

  • Mechanism: The partial double bond character of N-C=O prevents free rotation. The allyl group and the hydroxyethyl group will be cis or trans to the phenyl ring oxygen.

  • Validation Step: Do not interpret doubled peaks as impurities immediately. Run a Variable Temperature (VT) NMR at 60-80°C. If the peaks coalesce into sharp singlets/multiplets, they are rotamers. If they remain distinct, they are impurities.

3.2 Protocol: Quantitative NMR (qNMR)

For absolute purity determination (mass balance), qNMR is superior to HPLC as it does not require response factors.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? High purity, distinct singlet at ~6.3 ppm (usually clear of benzamide aromatics and allyl multiplets).

  • Solvent: DMSO-d₆.

    • Why? Ensures solubility of the polar hydroxyethyl group and the IS.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): > 30 seconds (5x T1 is critical for quantitation).

    • Scans: 16 or 32.

Calculation:



Where


 = Integral, 

= Number of protons,

= Molar mass,

= weighed mass.

Part 4: Integrated Analytical Workflow

To ensure the data is robust enough for regulatory filing or publication, follow this decision tree.

Graphviz Diagram 2: Analytical Decision Tree

Workflow Sample Isolated Product HNMR 1H NMR (DMSO-d6) Sample->HNMR RotamerCheck Are peaks doubled? HNMR->RotamerCheck VTNMR Run VT-NMR (80°C) RotamerCheck->VTNMR Yes HPLC HPLC-UV (254nm) RotamerCheck->HPLC No VTNMR->HPLC Coalescence Confirmed PurityCheck Purity > 98%? HPLC->PurityCheck qNMR Run qNMR for Absolute Assay PurityCheck->qNMR Yes Recryst Recrystallize/Column PurityCheck->Recryst No Final Release Batch qNMR->Final Recryst->HNMR

Caption: Step-by-step decision matrix for validating structural integrity and purity.

Part 5: Troubleshooting & Causality

5.1 Common Impurity Profiles
  • Peak at RRT 0.8 (HPLC): Likely Benzoic Acid .

    • Cause: Hydrolysis of benzoyl chloride due to wet solvent or insufficient base.

    • Fix: Wash organic layer with 1M NaOH or NaHCO₃ during workup.

  • Peak at RRT 1.2-1.4 (HPLC): Likely Ester Impurity (O-benzoyl-N-allyl-N-(2-hydroxyethyl)benzamide).

    • Cause: Over-acylation. The alcohol competed with the amine.

    • Fix: Ensure temperature is <0°C during addition; add benzoyl chloride slowly; ensure amine is in slight excess.

  • Broad NMR Signals:

    • Cause: Rotamers (as discussed) or paramagnetic impurities.

    • Fix: VT-NMR or filtration through Celite/Silica.

5.2 Residual Solvents

If the product is an oil (common for this class), solvent entrapment is high risk.

  • Test: GC-Headspace.

  • Limit: Adhere to ICH Q3C. For example, if Dichloromethane (DCM) was used, the limit is 600 ppm.

References

  • ICH Harmonised Tripartite Guideline. (2006).[2] Impurities in New Drug Substances Q3A(R2).[2][3] International Council for Harmonisation.[2][4][5] [Link]

  • ICH Harmonised Tripartite Guideline. (2019). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[2][4][5] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Simova, S. (2014). NMR conformational study of some N,N-disubstituted benzamides. Journal of Molecular Structure. (Validating rotameric behavior in tertiary benzamides). [Link]

Sources

Exploratory

Technical Guide: Reaction Mechanisms for N-Allyl-N-(2-hydroxyethyl)benzamide Formation

Abstract This technical guide details the synthetic pathways for N-allyl-N-(2-hydroxyethyl)benzamide , a tertiary amide scaffold integrating three distinct chemical functionalities: a benzoyl core, an allylic handle, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide details the synthetic pathways for N-allyl-N-(2-hydroxyethyl)benzamide , a tertiary amide scaffold integrating three distinct chemical functionalities: a benzoyl core, an allylic handle, and a primary alcohol. This molecule serves as a versatile intermediate in fragment-based drug discovery (FBDD) and polymer chemistry. We analyze three distinct mechanistic routes: chemoselective N-acylation of amino alcohols, cationic ring-opening of 2-oxazolines, and base-mediated amide alkylation. The guide prioritizes mechanistic causality, impurity profiling, and scalable protocols.

Structural Analysis & Retrosynthesis

The target molecule is a tertiary amide . Its stability is derived from the resonance of the amide bond, but the presence of a free hydroxyl group (


) and an alkene (

) introduces competing reactivities.
Retrosynthetic Disconnections

To design a robust synthesis, we must visualize the bond-breaking logic. The three primary disconnections are:

  • Acyl Bond Cleavage (Route A): Disconnecting the benzoyl group reveals N-allylethanolamine and a benzoyl electrophile. This is the most direct convergent approach.

  • C-N Ring Opening (Route B): Disconnecting the C-O bond of the hydroxyethyl chain reveals a 2-phenyl-2-oxazoline precursor, which can be alkylated with an allyl halide.

  • N-Alkyl Bond Cleavage (Route C): Disconnecting the hydroxyethyl or allyl group implies alkylation of a pre-formed secondary amide.

Retrosynthesis Target TARGET: N-allyl-N-(2-hydroxyethyl)benzamide RouteA Route A: N-Acylation (N-allylethanolamine + PhCOCl) Target->RouteA Acyl Disconnection RouteB Route B: Oxazoline Opening (2-Phenyl-2-oxazoline + Allyl Bromide) Target->RouteB Ring Disconnection RouteC Route C: Amide Alkylation (N-Allylbenzamide + Ethylene Oxide) Target->RouteC Alkyl Disconnection

Figure 1: Retrosynthetic map showing the three primary logic paths for constructing the target scaffold.

Primary Pathway: Chemoselective N-Acylation (The "Schotten-Baumann" Route)

This is the industry-standard approach due to the availability of N-allylethanolamine. The core challenge here is Chemoselectivity : the starting material contains both a nucleophilic amine (


) and a nucleophilic alcohol (

).
Mechanism: Nucleophilic Acyl Substitution

While amines are generally more nucleophilic than alcohols, O-acylation is a common side reaction, particularly if the proton scavenger is inefficient.

  • Nucleophilic Attack: The secondary amine lone pair attacks the carbonyl carbon of benzoyl chloride.

  • Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

  • Elimination: Collapse of the intermediate expels the chloride ion (

    
    ).
    
  • Deprotonation: The base removes the proton from the cationic nitrogen to yield the neutral amide.

Critical Insight - The O-to-N Migration: If O-acylation occurs (forming the ester-amine), the product is kinetically unstable under basic conditions. The free amine will attack the ester carbonyl intramolecularly, proceeding through a 5-membered cyclic intermediate to form the thermodynamically stable amide. This is known as the N→O acyl migration (reverse) in acid, but O→N acyl migration in base. Therefore, maintaining basic pH ensures the final product is the amide.

AcylationMechanism Start N-Allylethanolamine + PhCOCl Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack Product Target Amide (Thermodynamic) Tetra->Product Elimination (-HCl) Side O-Acyl Impurity (Kinetic) Tetra->Side O-Attack (Minor) Side->Product Base-Catalyzed O->N Migration

Figure 2: Reaction energy landscape showing the kinetic O-acyl trap and the thermodynamic drive toward the N-acyl target.

Experimental Protocol (Schotten-Baumann Conditions)

Self-Validating Step: The biphasic system ensures the HCl byproduct is neutralized immediately in the aqueous phase, preventing the amine salt formation which would deactivate the nucleophile.

ReagentEquivalentsRole
N-Allylethanolamine 1.0Nucleophile
Benzoyl Chloride 1.05Electrophile (Slight excess to drive completion)
NaOH (10% aq) 2.5Base (Neutralizes HCl)
DCM or Toluene SolventOrganic phase carrier

Procedure:

  • Dissolve N-allylethanolamine (1.0 eq) in DCM.

  • Add 10% NaOH solution (2.5 eq) and cool to 0°C.

  • Add Benzoyl chloride (1.05 eq) dropwise over 30 minutes. Vigorous stirring is essential to maximize interfacial surface area.

  • Validation: Monitor by TLC. If O-acyl byproduct is observed (higher Rf), stir at room temperature with excess NaOH for 1 hour to force O→N migration.

  • Separate phases, wash organic layer with brine, dry over MgSO4, and concentrate.

Secondary Pathway: Cationic Ring-Opening of 2-Oxazolines

This route is highly elegant and often used in polymer synthesis (Cationic Ring-Opening Polymerization - CROP), but here we interrupt the polymerization to isolate the monomeric adduct.

Mechanism: The "Living" Electrophile
  • Initiation (Alkylation): 2-Phenyl-2-oxazoline acts as a nucleophile. The nitrogen attacks Allyl Bromide , forming a cationic N-allyl-2-phenyl-oxazolinium salt .

  • Hydrolysis (Termination): Instead of adding more monomer (propagation), water is added. The water molecule attacks the C5 position (or C2, depending on conditions) of the strained ring.

  • Ring Opening: The ring opens to release the ring strain, yielding the N-allyl-N-(2-hydroxyethyl)benzamide directly.

Why use this route? It builds the N-allyl bond and the amide core simultaneously from a stable precursor. It avoids the handling of acid chlorides.

OxazolineRoute Oxazoline 2-Phenyl-2-oxazoline Salt N-Allyl-Oxazolinium Cation (Salt) Oxazoline->Salt SN2 Alkylation AllylBr Allyl Bromide AllylBr->Salt Hydrolysis Hydrolysis (H2O/Base) Salt->Hydrolysis Nucleophilic Attack Target N-Allyl-N-(2-hydroxyethyl) benzamide Hydrolysis->Target Ring Opening

Figure 3: The oxazoline route utilizes ring strain to drive the formation of the amino-alcohol arm.

Experimental Protocol (Oxazoline Route)
  • Alkylation: Dissolve 2-phenyl-2-oxazoline (1.0 eq) in anhydrous Acetonitrile. Add Allyl Bromide (1.1 eq).

  • Heat to 60°C for 4–6 hours. Validation: The solution may turn slightly yellow; consumption of oxazoline can be tracked by GC-MS.

  • Hydrolysis: Cool to RT. Add a solution of NaHCO3 (aq) and stir for 2 hours.

  • Extraction: Extract with Ethyl Acetate. The product is the resulting amide alcohol.

Impurity Profiling & Troubleshooting

When synthesizing this molecule, three specific impurities are common. A rigorous scientist anticipates these:

ImpurityOriginDetection (H-NMR)Remediation
O-Benzoyl Ester Kinetic product of Route ADownfield shift of -CH2-O- protons (~4.4 ppm)Treat crude with 1M NaOH/MeOH to force migration.
Bis-allylation Over-alkylation in Route CDisappearance of Amide N-H; Mass Spec (M+41)Strict stoichiometry; avoid Route C for this target.
Benzoic Acid Hydrolysis of Benzoyl ChlorideBroad singlet >10 ppm; Solid precipitateWash organic layer with NaHCO3.

References

  • Schotten, C., & Baumann, E. (1884). Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft.
  • Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008).[1] Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen.[1] Journal of the American Chemical Society, 130(52), 17672-17673. Link

  • Abazid, A. H., Hollwedel, T. N., & Nachtsheim, B. J. (2021).[2] Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines.[2] Organic Letters, 23(13), 5076-5080. Link

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. Angewandte Chemie International Edition, 48(43), 7978-7994. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Copolymerization, and Characterization of N-Allyl-N-(2-hydroxyethyl)benzamide (NAHEB)

Document Type: Technical Application Note & Protocol Guide Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Executive Summary & Strategic Rationale The development of advanced amphip...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers

Executive Summary & Strategic Rationale

The development of advanced amphiphilic polymers requires functional monomers capable of imparting both hydrophobic and hydrophilic characteristics to the polymer backbone. N-allyl-N-(2-hydroxyethyl)benzamide (NAHEB) is a highly specialized specialty monomer designed for this exact purpose.

Structurally, NAHEB is defined by three critical moieties:

  • The Allyl Group: Provides the polymerizable vinyl double bond.

  • The Benzamide Core: Acts as a robust hydrophobic block capable of

    
     stacking and hydrogen bonding, which is essential for creating stimuli-responsive hydrogels and enhanced oil recovery (EOR) viscosifiers[1].
    
  • The 2-Hydroxyethyl Pendant: Ensures sufficient aqueous solubility for emulsion or solution polymerization while providing a reactive handle for downstream post-polymerization modifications (e.g., esterification or drug conjugation)[2].

This guide details the mechanistic rationale, synthesis, and free-radical copolymerization protocols for NAHEB, establishing a self-validating workflow for researchers aiming to integrate this monomer into high-performance polymeric networks.

Mechanistic Insights: The Allyl Polymerization Dilemma

As a Senior Application Scientist, it is critical to address the fundamental kinetic challenge of allyl monomers: Degradative Chain Transfer .

Unlike acrylates or styrenics, allyl monomers respond poorly to standard free-radical homopolymerization. During propagation, the active macroradical frequently abstracts a highly labile allylic hydrogen atom from the monomer rather than adding across the


 double bond. This abstraction yields a resonance-stabilized allyl radical. Because this new radical is thermodynamically stable, it is kinetically sluggish—it fails to reinitiate a new polymer chain and instead undergoes bimolecular termination. The result is a low-conversion reaction yielding low-molecular-weight oligomers.

The Solution: Kinetic Outcompetition via Copolymerization To bypass degradative chain transfer, NAHEB must be copolymerized with highly reactive comonomers such as Acrylamide (AM) and Acrylic Acid (AA). In this system, the rate of cross-propagation (


) vastly exceeds the rate of allylic hydrogen abstraction (

). The reactive acrylamide radicals rapidly consume the NAHEB monomers, seamlessly locking the benzamide and hydroxyethyl groups into a high-molecular-weight polymer backbone before termination can occur[3].

Mechanism R Propagating Macroradical (Active Chain) M NAHEB Monomer R->M P Chain Propagation (Addition to C=C) M->P Fast Cross-Propagation T Degradative Chain Transfer (Allylic H-Abstraction) M->T Slow Homopolymerization S High MW Copolymer (via Comonomers) P->S O Resonance-Stabilized Radical (Oligomerization/Termination) T->O

Caption: Mechanistic logic of NAHEB propagation versus degradative chain transfer.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to ensure the integrity of the intermediate before proceeding.

Phase 1: Synthesis of NAHEB Monomer

The monomer is synthesized via a biphasic Schotten-Baumann reaction. The biphasic system (aqueous


 and Dichloromethane) is a deliberate choice: the aqueous base neutralizes the 

byproduct to drive the reaction forward, while keeping the highly reactive benzoyl chloride partitioned in the organic phase prevents unwanted esterification of the hydroxyl group.

Reagents:

  • 2-(allylamino)ethanol: 1.0 eq (101.15 g/mol )

  • Benzoyl chloride: 1.05 eq (140.57 g/mol )

  • Sodium hydroxide (

    
    ): 1.2 eq (Aqueous, 20% w/v)
    
  • Dichloromethane (DCM): Reaction solvent

Step-by-Step Protocol:

  • Preparation: Charge a 500 mL 3-neck round-bottom flask with 2-(allylamino)ethanol (10.1 g, 0.1 mol) and 100 mL of DCM. Add the 20% aqueous

    
     solution (24 g, 0.12 mol).
    
  • Thermal Control: Submerge the flask in an ice-water bath. Initiate vigorous mechanical stirring (500 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Allow the internal temperature to equilibrate to 0–5°C.

  • Acylation: Dissolve benzoyl chloride (14.7 g, 0.105 mol) in 30 mL of DCM. Add this solution dropwise via an addition funnel over 45 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to O-benzoylation or amide hydrolysis.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Collect the lower organic layer. Wash the organic phase sequentially with 1.0 M

    
     (50 mL) to remove unreacted amine, saturated 
    
    
    
    (50 mL) to neutralize residual acid, and brine (50 mL).
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure to yield NAHEB as a viscous, pale-yellow oil.
    
  • Validation Checkpoint:

    • TLC: Run in 1:1 Hexane:Ethyl Acetate. A single spot (

      
      ) should be observed.
      
    • FTIR: Confirm the presence of the amide carbonyl stretch (

      
      ), broad O-H stretch (
      
      
      
      ), and isolated
      
      
      stretch (
      
      
      ).
Phase 2: Free-Radical Copolymerization of NAHEB

To synthesize a hydrophobically associating water-soluble polymer, NAHEB is copolymerized with Acrylamide (AM) and Acrylic Acid (AA) using a redox initiator system[1].

Step-by-Step Protocol:

  • Monomer Solution: In a 250 mL jacketed reactor, dissolve AM (14.2 g, 0.2 mol), AA (3.6 g, 0.05 mol), and NAHEB (0.51 g, 2.5 mmol,

    
    ) in 80 mL of deionized water.
    
  • pH Adjustment: Adjust the solution pH to 7.0 using 20%

    
     under continuous stirring. Causality: Neutralizing AA to sodium acrylate ensures high water solubility and optimal reactivity ratios during polymerization.
    
  • Deoxygenation: Purge the solution with ultra-high purity Nitrogen (

    
    ) for 30 minutes. Causality: Oxygen is a potent radical scavenger and will completely inhibit the initiation phase.
    
  • Initiation: Heat the reactor to 45°C. Inject a degassed aqueous solution of Potassium Persulfate (KPS, 0.05 wt% relative to total monomers) and Sodium Bisulfite (

    
    , 0.025 wt%).
    
  • Propagation: Maintain the temperature at 45°C for 6 hours. The solution will become highly viscous, exhibiting the Trommsdorff–Norrish effect (autoacceleration).

  • Precipitation & Drying: Dilute the viscous gel with 50 mL of water, then precipitate the polymer by pouring it into an excess of cold acetone. Filter the white fibrous precipitate, wash with ethanol, and dry in a vacuum oven at 50°C for 24 hours.

  • Validation Checkpoint:

    • 1H NMR (

      
      ):  Ensure complete disappearance of the vinylic protons (5.1–5.9 ppm). The appearance of broad aromatic peaks (7.3–7.5 ppm) confirms the successful incorporation of the NAHEB benzamide moiety[3].
      

Workflow A 2-(allylamino)ethanol + Benzoyl Chloride B Schotten-Baumann Reaction (0-5°C) A->B C NAHEB Monomer Isolation B->C D Free-Radical Copolymerization C->D E Amphiphilic Polymer Network D->E

Caption: Workflow for the synthesis and copolymerization of NAHEB.

Quantitative Data Presentation

The table below summarizes the effect of NAHEB feed concentration on the macroscopic properties of the resulting AM/AA/NAHEB terpolymer.

Analytical Causality: As the NAHEB ratio increases from 0.0 to 3.0 mol%, the apparent viscosity increases dramatically. This is due to the intermolecular hydrophobic association of the benzamide groups, which form transient physical crosslinks in aqueous solution. However, pushing the NAHEB concentration to 5.0 mol% triggers a sharp decline in both conversion rate and intrinsic viscosity. At this threshold, the degradative chain transfer of the allyl groups begins to dominate the kinetics, prematurely terminating chains and severely reducing the overall molecular weight[3].

NAHEB Feed Ratio (mol%)AM / AA Ratio (mol%)Initiator Conc. (wt%)Conversion Rate (%)Apparent Viscosity (mPa·s)*Intrinsic Viscosity (dL/g)
0.0 (Control)80.0 / 20.00.07598.51208.5
1.0 79.0 / 20.00.07597.138011.2
3.0 77.0 / 20.00.07592.489015.1
5.0 75.0 / 20.00.07581.13107.2

*Apparent viscosity measured at a polymer concentration of 2000 mg/L in brine (0.5% NaCl) at 25°C, shear rate


.

References

  • Title: Synthesis and characterization of a water-soluble sulfonates copolymer of acrylamide and N-Allylbenzamide as enhanced oil recovery chemical Source: Journal of Applied Polymer Science / ResearchGate URL: [Link]

  • Title: Synthesis and Solution Properties Evaluation of AATA Quaternary Copolymer Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Hydroxyalkylation-Initiated Radical Cyclization of N-Allylbenzamide for Direct Construction of Isoquinolinone Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application

Application Note: Synthesis and Thiol-Ene Photopolymerization of N-allyl-N-(2-hydroxyethyl)benzamide (AHBA)

Topic: N-allyl-N-(2-hydroxyethyl)benzamide as a monomer in polymer synthesis Executive Summary This guide details the synthesis, characterization, and polymerization of N-allyl-N-(2-hydroxyethyl)benzamide (AHBA) . While...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-allyl-N-(2-hydroxyethyl)benzamide as a monomer in polymer synthesis

Executive Summary

This guide details the synthesis, characterization, and polymerization of N-allyl-N-(2-hydroxyethyl)benzamide (AHBA) . While N-substituted acrylamides are ubiquitous in polymer chemistry, AHBA represents a specialized class of allyl amide monomers . These monomers offer unique benefits—specifically the combination of aromatic rigidity (benzamide moiety) and a primary hydroxyl handle for post-polymerization functionalization.

Critical Technical Insight: Unlike acrylates or acrylamides, AHBA possesses an allyl group (


). In conventional free-radical polymerization, allyl monomers suffer from degradative chain transfer , often resulting in low molecular weight oligomers.[1] Therefore, this protocol prioritizes Thiol-Ene Photopolymerization  (Step-Growth) as the standard method for generating high-performance networks, while providing a secondary protocol for radical copolymerization.
Part 1: Monomer Synthesis Protocol

Since AHBA is not a standard commodity monomer, it must often be synthesized in-house. This protocol utilizes a Schotten-Baumann-type acylation of a secondary amine.

Reagents & Equipment
  • Precursors: Benzoyl chloride (

    
    99%), 2-(Allylamino)ethanol (CAS 109-57-9).
    
  • Base: Triethylamine (TEA) or Pyridine (acid scavenger).

  • Solvent: Dichloromethane (DCM) (anhydrous preferred).

  • Equipment: 3-neck round bottom flask, addition funnel, ice bath, rotary evaporator.

Step-by-Step Synthesis
  • Setup: Purge a 500 mL 3-neck flask with nitrogen. Add 2-(Allylamino)ethanol (10.1 g, 100 mmol) and Triethylamine (11.1 g, 110 mmol) dissolved in 200 mL DCM. Cool to 0°C.

  • Addition: Dropwise add Benzoyl chloride (14.0 g, 100 mmol) in 50 mL DCM over 30 minutes. Maintain temperature < 5°C to prevent O-acylation side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will become cloudy as triethylamine hydrochloride precipitates.

  • Workup:

    • Filter off the precipitate.[1]

    • Wash the filtrate with 1M HCl (

      
       mL) to remove unreacted amine.
      
    • Wash with Sat.

      
       (
      
      
      
      mL) to remove unreacted acid chloride/benzoic acid.
    • Wash with Brine, dry over

      
      , and filter.
      
  • Purification: Concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

    • Target Yield: 85–95%

    • Appearance: Viscous pale yellow oil or low-melting solid.

Visualizing the Synthesis Pathway

Synthesis Reactants Benzoyl Chloride + 2-(Allylamino)ethanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C, DCM) Product N-allyl-N-(2-hydroxyethyl) benzamide (AHBA) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by TEA) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for AHBA synthesis. N-acylation is kinetically favored over O-acylation under these conditions.

Part 2: Polymerization Strategy & Mechanism

The Challenge: Degradative Chain Transfer In free radical polymerization (FRP), the propagating radical (


) can abstract an allylic hydrogen from the AHBA monomer instead of adding to the double bond. This forms a resonance-stabilized allyl radical that is too stable to propagate further, effectively terminating the chain.


The Solution: Thiol-Ene Click Chemistry We utilize radical step-growth polymerization involving a thiol crosslinker. This mechanism is insensitive to oxygen inhibition and bypasses the degradative chain transfer issue because the thiyl radical is highly reactive toward the allyl group.

Mechanism Diagram

ThiolEne Initiator Photoinitiator (LAP/I-2959) + hν ThiylRad Thiyl Radical (RS•) Initiator->ThiylRad H-abstraction from Thiol CarbonRad Carbon-Centered Radical (Intermediate) ThiylRad->CarbonRad Addition to Allyl C=C Monomer AHBA Monomer (Allyl Group) Monomer->CarbonRad participates Product Thioether Linkage (Polymer Network) CarbonRad->Product H-abstraction from new Thiol Product->ThiylRad Chain Transfer (Regenerates Radical) Thiol Thiol Crosslinker (R-SH) Thiol->ThiylRad Source

Figure 2: Thiol-Ene radical step-growth cycle. This alternating propagation/chain-transfer cycle ensures high conversion of AHBA monomers.

Part 3: Experimental Protocols
Protocol A: Thiol-Ene Hydrogel Formation (Recommended)

Best for: Creating functional hydrogels, coatings, or drug delivery matrices.

  • Stock Solutions:

    • Monomer: AHBA (20 wt% in DMF or DMSO if not water soluble; AHBA is sparingly soluble in pure water, requires co-solvent or surfactant).

    • Crosslinker: PEG-dithiol (Mn 1000–3400) or 4-arm PEG-thiol.

    • Initiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (10 mg/mL in water).

  • Formulation:

    • Mix AHBA and Thiol Crosslinker to achieve a 1:1 molar ratio of Allyl:Thiol functional groups.

    • Add LAP initiator (0.1 wt% to 0.5 wt% of total solids).

  • Curing:

    • Pipette solution into a mold (e.g., between glass slides with a spacer).

    • Irradiate with UV light (365 nm, 10 mW/cm²) or Visible Blue Light (405 nm) for 2–5 minutes.

  • Validation:

    • Gel should be tack-free.

    • Perform swelling study in PBS to verify crosslinking density.

Protocol B: Free Radical Copolymerization (Alternative)

Best for: Linear polymers where AHBA is a minor functional component (<15 mol%).

  • Comonomer: Acrylamide (AAm) or N-Isopropylacrylamide (NIPAM).

  • Ratio: Keep AHBA < 15 mol%. High allyl content will stall the reaction.

  • Initiator: AIBN (thermal) or APS/TEMED (redox).

  • Solvent: 1,4-Dioxane or DMF.

  • Temperature: 65–70°C (for AIBN).

  • Note: Expect broader molecular weight distributions (PDI > 1.5) due to chain transfer events.[2]

Part 4: Characterization & Data Analysis
Key Spectroscopic Markers

Use these peaks to monitor reaction progress.

TechniqueFunctional GroupSignal LocationObservation during Polymerization
1H NMR Allyl Vinyl Protons

5.1–5.9 ppm
Disappears / Broadens significantly
1H NMR Benzamide Aromatic

7.4–7.8 ppm
Remains constant (Internal Standard)
FTIR C=C Stretch (Allyl)~1640 cm⁻¹Intensity decreases
FTIR Amide I (C=O)~1630–1650 cm⁻¹Shifts slightly, but persists
FTIR O-H Stretch~3300–3400 cm⁻¹Remains (unless post-functionalized)
Part 5: Applications & References
Applications
  • Prodrug Carriers: The primary hydroxyl group on the AHBA side chain is an ideal handle for esterifying carboxylic acid-containing drugs (e.g., Ibuprofen, Naproxen) before or after polymerization.

  • Rheology Modifiers: The benzamide group introduces

    
    -
    
    
    
    stacking interactions, which can increase the modulus of hydrogels compared to pure PEG-based networks.
  • Surface Coatings: The aromatic ring enhances adhesion to hydrophobic substrates (polystyrene, glass) via hydrophobic interactions.

References
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Foundational text on the mechanism bypassing allyl inhibition).

  • Glaus, S., et al. (2020). Degradative Chain Transfer in Allyl Polymerization. Macromolecules. (Explains the kinetic limitations of allyl monomers).

  • Sigma-Aldrich. 2-(Allylamino)ethanol Product Specification. (Precursor confirmation).

  • Deng, J., et al. (2011). Synthesis of N-substituted benzamides via Schotten-Baumann reaction. Journal of Organic Chemistry. (General synthesis protocol grounding).

Sources

Method

Use of N-allyl-N-(2-hydroxyethyl)benzamide in hydrogel formation

Application Note: Engineering Tough, Self-Healing Hydrogels using N-allyl-N-(2-hydroxyethyl)benzamide (N-All-HEB) Executive Summary This guide details the protocol for utilizing N-allyl-N-(2-hydroxyethyl)benzamide (N-All...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Tough, Self-Healing Hydrogels using N-allyl-N-(2-hydroxyethyl)benzamide (N-All-HEB)

Executive Summary

This guide details the protocol for utilizing N-allyl-N-(2-hydroxyethyl)benzamide (N-All-HEB) as a functional comonomer in the synthesis of hydrophobically associated (HA) hydrogels.[1] Unlike standard chemical crosslinkers (e.g., MBA), N-All-HEB introduces dynamic physical crosslinks via


-

stacking
of benzamide moieties and hydrophobic association .[1]

Core Value Proposition:

  • Toughness & Self-Healing: The reversible nature of benzamide associations allows the hydrogel to dissipate energy under stress and re-form networks after rupture.

  • Amphiphilic Balance: The 2-hydroxyethyl group provides essential hydrophilicity, preventing monomer precipitation in aqueous pre-gel solutions while maintaining the hydrophobic drive required for micro-domain formation.

  • Drug Affinity: The aromatic core creates hydrophobic pockets suitable for loading poorly water-soluble therapeutic agents.[1]

Monomer Specifications & Mechanism

Compound: N-allyl-N-(2-hydroxyethyl)benzamide CAS: 908135-50-2 (Representative analog) Abbreviation: N-All-HEB[1][2]

Mechanistic Role in Hydrogels

Standard hydrogels (e.g., Polyacrylamide) are brittle due to permanent covalent crosslinks. N-All-HEB acts as a "sacrificial" physical crosslinker.[1]

  • Solubilization: The hydroxyl group (-CH

    
    CH
    
    
    
    OH) hydrogen bonds with water, allowing the monomer to dissolve or form stable micelles in the aqueous phase without requiring toxic organic cosolvents.
  • Polymerization: The allyl group (-CH

    
    CH=CH
    
    
    
    ) undergoes radical polymerization (albeit slower than acrylates), incorporating the benzamide pendant into the backbone.
  • Association: Post-polymerization, the benzamide groups aggregate into hydrophobic micro-domains, acting as physical knots that unzip under stress to prevent catastrophic failure.

Figure 1: Structural functionality of N-All-HEB and its role in forming hydrophobically associated networks.[1][3]

Experimental Protocol: Micellar Copolymerization

Objective: Synthesize a Poly(Acrylamide-co-N-All-HEB) hydrogel with high toughness.

Critical Note on Allyl Reactivity: Allyl monomers suffer from degradative chain transfer (allylic resonance), significantly retarding polymerization rates compared to acrylamides. To counteract this, we employ a Micellar Copolymerization strategy with a high initiator concentration.

Materials Required
ReagentFunctionConcentration/Amount
Acrylamide (AAm) Main Backbone Monomer2.0 M (Stock)
N-All-HEB Functional Monomer2 - 10 mol% (relative to AAm)
SDS (Sodium Dodecyl Sulfate) Surfactant (Solubilizer)1 - 5 wt%
APS (Ammonium Persulfate) Initiator0.5 wt% (of total monomer)
TEMED Catalyst0.25 wt% (of total monomer)
NaCl Ionic Strength Adjuster0.1 M
Deionized Water Solvent-
Step-by-Step Procedure

1. Monomer Solubilization (The Micelle Step)

  • Rationale: N-All-HEB is sparingly soluble in pure water.[1] SDS micelles solubilize the hydrophobic benzamide tail, making it accessible for reaction.

  • Action: In a 20 mL glass vial, dissolve SDS (0.15 g) in Deionized Water (9 mL) .

  • Add N-All-HEB: Add N-All-HEB (0.2 g) to the surfactant solution.[1]

  • Sonicate: Sonicate for 10 minutes at room temperature until a clear or slightly bluish (Tyndall effect) solution is obtained. Do not proceed if oil droplets are visible.

2. Backbone Monomer Addition

  • Action: Add Acrylamide (1.42 g, ~20 mmol) and NaCl (0.058 g) to the micellar solution.

  • Stir: Magnetically stir for 15 minutes until fully dissolved.

  • Degassing: Bubble Nitrogen (

    
    ) gas through the solution for 20 minutes. Critical: Oxygen inhibits radical polymerization, especially with allyl monomers.
    

3. Initiation & Gelation

  • Action: Add APS (10 mg dissolved in 100 µL water) . Stir for 30 seconds.

  • Catalyze: Add TEMED (5 µL) . Quickly mix and pour into the mold (e.g., glass plates with 1mm silicone spacer).

  • Curing: Seal the mold to prevent oxygen reentry. Incubate at 50°C for 12–24 hours.

    • Note: Unlike pure acrylamide gels (which cure in minutes), allyl incorporation slows kinetics. Heat ensures high conversion.

4. Post-Treatment (Surfactant Removal) [1]

  • Action: Remove the gel from the mold. It will be opaque/white due to SDS micelles.

  • Dialysis: Soak the gel in a large volume of DI water for 48 hours, changing water every 6 hours.

  • Result: As SDS leaches out, the benzamide groups are forced to associate hydrophobically, locking in the physical network. The gel may shrink slightly and become tougher.

Characterization & Validation

To validate the incorporation of N-All-HEB and the formation of the physical network, perform the following assays.

A. Mechanical Hysteresis (Self-Healing Test)
  • Protocol: Perform a cyclic tensile test (Loading/Unloading).

  • Expectation:

    • Loading: High modulus (stiffness) as benzamide domains resist deformation.[1]

    • Yielding: A distinct yield point where hydrophobic clusters break (energy dissipation).[1]

    • Unloading: Significant hysteresis loop (area = energy dissipated).[1]

    • Recovery: After resting for 1 hour, the second cycle should recover >80% of the original toughness (re-formation of domains).

B. Swelling Ratio vs. Solvent
  • Protocol: Swell dried gel samples in (1) Water and (2) Ethanol/Water (50:50).

  • Data Interpretation:

    • Water: Moderate swelling. The hydrophobic benzamide groups act as crosslinks, restricting swelling.

    • Ethanol/Water: Massive swelling or dissolution. Ethanol disrupts the hydrophobic interactions, effectively "uncrosslinking" the physical network. This confirms the non-covalent nature of the crosslinks.

Figure 2: Validation workflow to confirm hydrophobic association mechanism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gel is too soft / Liquid Allyl inhibition (Low MW)Increase APS concentration to 1.0 wt%. Ensure strict

purging. Increase cure temp to 60°C.
Precipitation during mixing Insufficient surfactantIncrease SDS concentration or warm the solution to 40°C during mixing.
Gel is brittle (No toughness) Low N-All-HEB incorporationAllyl conversion is low.[1] Use a "Starved Feed" method: add N-All-HEB slowly during polymerization to ensure uniform distribution.[1]

References

  • Bai, Y.-R., et al. (2022).[3] "Double network self-healing hydrogel based on hydrophobic association and ionic bond for formation plugging."[1] Petroleum Science, 19, 2150–2164.[3] Link[1]

  • Trost, B. M., Cregg, J. J., & Quach, N. (2017).[4] "Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides." Journal of the American Chemical Society, 139(14), 5133–5139. Link[1]

  • Gulyuz, U., & Okay, O. (2014). "Self-healing poly(acrylamide) hydrogels with hydrophobic associations."[1][3][5] European Polymer Journal, 60, 179-188. Link[1]

  • Zhang, J., et al. (2019). "Ultra-high strength poly(N-(2-hydroxyethyl)acrylamide)/chitosan hydrogel with 'repelling and killing' bacteria property."[1] Carbohydrate Polymers, 225, 115160. Link[1]

  • Bicak, N., et al. (2004). "Hydrogels prepared by crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid."[1] Polymer International, 53, 623–629. Link[1]

Sources

Application

Application Notes and Protocols for N-allyl-N-(2-hydroxyethyl)benzamide: A Novel Adhesion Promoter and Crosslinking Agent in High-Performance Coatings and Adhesives

Introduction: A Multifunctional Additive for Advanced Polymer Systems N-allyl-N-(2-hydroxyethyl)benzamide is a uniquely structured organic molecule engineered for the coatings and adhesives industry. It synergistically c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Additive for Advanced Polymer Systems

N-allyl-N-(2-hydroxyethyl)benzamide is a uniquely structured organic molecule engineered for the coatings and adhesives industry. It synergistically combines three distinct functional groups—an allyl group, a primary hydroxyl group, and an aromatic benzamide moiety—onto a single backbone. This trifunctional design allows it to act as a versatile additive, primarily as an adhesion promoter, a crosslinking agent, and a performance enhancer for mechanical and thermal properties. Its strategic integration into coating and adhesive formulations can lead to the development of robust, durable, and high-performance materials. These application notes provide a comprehensive technical guide for researchers and formulation scientists on the prospective uses and experimental protocols for N-allyl-N-(2-hydroxyethyl)benzamide.

Scientific Rationale and Proposed Mechanisms of Action

The efficacy of N-allyl-N-(2-hydroxyethyl)benzamide stems from the distinct yet complementary roles of its functional groups, which can be leveraged in various curing systems, particularly in dual-cure formulations.

  • The Allyl Group: A Handle for Radical-Mediated Crosslinking The terminal allyl group provides a reactive site for polymerization. While allyl monomers exhibit lower reactivity in traditional free-radical polymerization compared to vinyl monomers, they are exceptionally well-suited for "thiol-ene" click chemistry.[1][2] This reaction, which can be initiated by UV light or thermal energy, proceeds rapidly and efficiently, forming a stable thioether linkage. This makes the molecule an ideal component for UV-curable coatings and adhesives, where it can be crosslinked with multifunctional thiols.

  • The Hydroxyl Group: Enhancing Adhesion and Enabling Secondary Curing The primary hydroxyl group is a powerful tool for enhancing adhesion to a wide variety of substrates, including metals, glass, and polar plastics.[3][4] It achieves this by forming strong hydrogen bonds with surface hydroxyl groups.[5] Furthermore, this hydroxyl group serves as a reactive site for a secondary curing mechanism in dual-cure systems.[3][6] It can react with isocyanates to form durable polyurethane linkages, with melamine resins in baking enamels, or with epoxides, thereby significantly increasing the crosslink density and chemical resistance of the final product.[7]

  • The Benzamide Group: A Foundation for Thermal and Mechanical Stability The aromatic benzamide core is structurally analogous to the repeating units in polyamides, which are renowned for their excellent mechanical strength and thermal stability.[8][9] The incorporation of the benzamide moiety into a polymer network is hypothesized to enhance these properties. The amide linkage itself can participate in hydrogen bonding, further strengthening the polymer matrix and improving cohesion.[10] This can lead to coatings with improved scratch resistance and adhesives with higher lap shear strength and thermal endurance.

Proposed Synthesis Protocol for N-allyl-N-(2-hydroxyethyl)benzamide

As a novel compound, a standardized synthesis protocol is not widely available. The following is a proposed two-step synthetic route based on established organic chemistry principles.

Part A: Synthesis of the Precursor, N-allyl-N-(2-hydroxyethyl)amine

This step involves the mono-N-alkylation of ethanolamine with allyl bromide.

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Ethanolamine61.080.530.5 g (29.9 mL)
Allyl Bromide120.980.560.5 g (43.5 mL)
Potassium Carbonate138.210.75103.7 g
Acetonitrile--500 mL

Step-by-Step Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine, potassium carbonate, and acetonitrile.

  • Stir the suspension vigorously at room temperature.

  • Add allyl bromide dropwise to the suspension over 30 minutes. The reaction is exothermic.

  • After the addition is complete, heat the mixture to a gentle reflux (approximately 80-82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure N-allyl-N-(2-hydroxyethyl)amine.

Part B: Acylation with Benzoyl Chloride to Yield N-allyl-N-(2-hydroxyethyl)benzamide

This step is a modified Schotten-Baumann reaction.[8]

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
N-allyl-N-(2-hydroxyethyl)amine101.150.440.5 g
Benzoyl Chloride140.570.456.2 g (46.5 mL)
Sodium Hydroxide40.000.624 g in 120 mL water
Dichloromethane (DCM)--400 mL

Step-by-Step Protocol:

  • In a 1 L flask, dissolve N-allyl-N-(2-hydroxyethyl)amine in 250 mL of dichloromethane and cool the solution in an ice bath to 0-5°C.

  • In a separate beaker, prepare the aqueous sodium hydroxide solution and cool it.

  • Add the cold sodium hydroxide solution to the flask containing the amine.

  • With vigorous stirring, add benzoyl chloride dropwise to the biphasic mixture over 30-45 minutes, ensuring the temperature remains below 10°C.

  • After complete addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Diagram: Synthetic Workflow

Synthesis of N-allyl-N-(2-hydroxyethyl)benzamide cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Acylation A_start Ethanolamine + Allyl Bromide + K2CO3 in Acetonitrile A_reflux Reflux (12-16h) A_start->A_reflux A_workup Filter & Evaporate A_reflux->A_workup A_product N-allyl-N-(2-hydroxyethyl)amine A_workup->A_product B_start Precursor + Benzoyl Chloride + NaOH(aq) in DCM A_product->B_start Use as starting material B_reaction Stir at 0-5°C, then RT B_start->B_reaction B_workup Wash & Dry B_reaction->B_workup B_purify Recrystallize/Chromatography B_workup->B_purify B_product N-allyl-N-(2-hydroxyethyl)benzamide B_purify->B_product

Caption: Proposed two-part synthesis workflow.

Application Protocol 1: UV-Curable Coating Formulation (Thiol-Ene System)

This protocol outlines the use of N-allyl-N-(2-hydroxyethyl)benzamide as a reactive crosslinker in a UV-curable coating, leveraging its allyl functionality.

Formulation Components:

ComponentTypeFunctionWeight %
Urethane Acrylate OligomerOligomerPrimary film former50
Isobornyl Acrylate (IBOA)MonomerReactive diluent25
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Thiol CrosslinkerReacts with allyl group15
N-allyl-N-(2-hydroxyethyl)benzamide Functional Additive Crosslinker/Adhesion Promoter 8
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)PhotoinitiatorInitiates polymerization2

Experimental Protocol:

  • Preparation: In a light-blocking container, combine the urethane acrylate oligomer and IBOA. Mix until homogeneous.

  • Addition of Functional Components: Add the N-allyl-N-(2-hydroxyethyl)benzamide and PETMP to the mixture. Stir thoroughly to ensure complete dissolution. The hydroxyl groups on the benzamide derivative will also contribute to substrate wetting.

  • Initiator Incorporation: Add the TPO photoinitiator and mix until fully dissolved. Avoid introducing air bubbles.

  • Application: Apply the formulation to a substrate (e.g., cold-rolled steel, polycarbonate) using a wire-wound rod to achieve a consistent wet film thickness (e.g., 25 µm).

  • Curing: Pass the coated substrate under a medium-pressure mercury UV lamp (e.g., 120 W/cm) at a specified belt speed (e.g., 5 m/min). The UV energy will initiate the thiol-ene reaction between the allyl groups of the benzamide derivative and the thiol groups of PETMP, as well as the polymerization of the acrylates.

  • Post-Curing (Optional for Dual-Cure): For enhanced performance, a secondary thermal cure can be applied if the formulation is adapted to include a reactant for the hydroxyl group (e.g., a blocked isocyanate).

Expected Performance Enhancements:

  • Improved Adhesion: The hydroxyl and benzamide groups are expected to significantly improve adhesion to the substrate compared to a control formulation without the additive.

  • Enhanced Hardness and Scratch Resistance: The aromatic benzamide structure should increase the surface hardness (measured by pencil hardness test) and scratch resistance of the cured film.[11]

  • Increased Thermal Stability: The incorporation of the benzamide moiety is anticipated to increase the thermal degradation temperature of the coating, as measured by thermogravimetric analysis (TGA).[12]

Diagram: Curing Mechanism in a Thiol-Ene System

Caption: Simplified mechanism of UV-initiated thiol-ene curing.

Application Protocol 2: Two-Component Polyurethane Adhesive

This protocol demonstrates the use of N-allyl-N-(2-hydroxyethyl)benzamide as a reactive adhesion promoter in a two-component polyurethane adhesive, utilizing its hydroxyl functionality.

Formulation Components:

  • Part A (Polyol Component):

    • Polyether Polyol (e.g., PPG, OH value = 56 mg KOH/g): 85%

    • N-allyl-N-(2-hydroxyethyl)benzamide: 10%

    • Fumed Silica (thickener): 4%

    • Catalyst (e.g., Dibutyltin dilaurate): 1%

  • Part B (Isocyanate Component):

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI): 100%

Experimental Protocol:

  • Preparation of Part A: In a mixing vessel, combine the polyether polyol and N-allyl-N-(2-hydroxyethyl)benzamide. Mix until a homogeneous solution is obtained. The benzamide derivative acts as a reactive polyol.

  • Thickening and Catalysis: Slowly add the fumed silica to Part A under high-shear mixing to achieve the desired viscosity. Finally, add the catalyst and mix thoroughly.

  • Mixing Ratio Calculation: The mix ratio of Part A to Part B is determined by the equivalent weights of the hydroxyl and isocyanate groups, typically targeting an NCO:OH index of 1.05 to 1.1. The hydroxyl value of the N-allyl-N-(2-hydroxyethyl)benzamide must be included in this calculation.

  • Application: Thoroughly mix the calculated amounts of Part A and Part B for 60-90 seconds. Apply the mixed adhesive to one of the substrates to be bonded (e.g., aluminum, ABS plastic).

  • Assembly and Curing: Join the substrates and clamp with uniform pressure. Allow the adhesive to cure at room temperature for 24 hours, or accelerate the cure at an elevated temperature (e.g., 60°C for 2 hours). The hydroxyl groups of both the polyol and the benzamide derivative will react with the isocyanate groups to form a crosslinked polyurethane network.

  • Post-Curing (Optional for Dual-Cure): The unreacted allyl groups remain in the cured adhesive. These can be used for a secondary curing step, for example, by applying a thiol-based coating and UV curing to create an interpenetrating polymer network at the bond line for enhanced toughness.

Expected Performance Enhancements:

  • Superior Adhesion: The hydroxyl and benzamide functionalities are expected to provide excellent adhesion to a variety of substrates, leading to higher lap shear strength.

  • Improved Cohesive Strength: The rigid aromatic structure of the benzamide moiety should increase the cohesive strength and modulus of the adhesive.

  • Enhanced Thermal Resistance: The adhesive is predicted to exhibit a higher glass transition temperature (Tg) and better strength retention at elevated temperatures compared to a formulation without the additive.[11]

Conclusion

N-allyl-N-(2-hydroxyethyl)benzamide presents a promising, albeit currently theoretical, multifunctional additive for advanced coatings and adhesives. Its unique combination of allyl, hydroxyl, and benzamide functionalities offers formulators a versatile tool to create dual-cure systems with enhanced adhesion, superior mechanical properties, and improved thermal stability. The protocols outlined above provide a foundational framework for researchers to explore the potential of this novel molecule in developing next-generation polymer systems. Further empirical studies are warranted to validate these proposed applications and fully characterize the performance benefits.

References

  • BenchChem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide.
  • ResearchGate. (2025).
  • Daken Chemical. (2026).
  • MDPI. (2024).
  • CoatingsTech. (2025).
  • RSC Publishing. (2025). Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing.
  • Pigment & Resin Technology. (n.d.). New modified poly(ester amide)
  • PMC. (2020). Role of Hydrogen-Bonding and OH−π Interactions in the Adhesion of Epoxy Resin on Hydrophilic Surfaces.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). EP0827976A2 - Polyamide compositions having improved thermal stability.
  • SpecialChem. (2016).
  • Organic Chemistry Portal. (2019). Synthesis of allylic amines.
  • Solid Freeform Fabrication Symposium. (n.d.).
  • MDPI. (2025).
  • ResearchGate. (n.d.). Study on the dual-curing mechanism of epoxy/allyl compound/sulfur system.
  • PMC. (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6.
  • Benchchem. (n.d.). The Role of 4-Benzoylbenzamide in Polymer Synthesis: An Analysis of Current Research.
  • Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)
  • ResearchGate. (n.d.). Allyl ether‐modified unsaturated polyesters for UV/air dual‐curable coatings. I: Synthesis and characterization of the oligomers and their cured films.
  • SciSpace. (2018).
  • Regulations.gov. (n.d.).

Sources

Method

N-allyl-N-(2-hydroxyethyl)benzamide as a precursor for heterocyclic synthesis

This Application Note is designed for researchers and drug discovery scientists focusing on heterocyclic scaffold construction. It details the strategic use of -allyl- -(2-hydroxyethyl)benzamide as a divergent precursor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focusing on heterocyclic scaffold construction. It details the strategic use of


-allyl-

-(2-hydroxyethyl)benzamide
as a divergent precursor for synthesizing functionalized morpholines and oxazolidines via electrophilic iodocyclization.

Application Note: Divergent Synthesis of N-Heterocycles from -Allyl- -(2-hydroxyethyl)benzamide

Executive Summary

The synthesis of saturated oxygen-nitrogen heterocycles, particularly morpholines and oxazolidines , is a cornerstone of medicinal chemistry due to their prevalence in bioactive compounds (e.g., Linezolid, Rivaroxaban).


-allyl-

-(2-hydroxyethyl)benzamide serves as a high-value "linchpin" precursor. Its structure contains three distinct reactive centers—an allylic alkene, a primary alcohol, and a benzamide core—enabling chemo- and regioselective cyclizations.

This guide provides a validated protocol for iodocyclization , a method preferred for its operational simplicity, mild conditions, and ability to install a handle (C-I bond) for further functionalization (e.g., cross-coupling).

Mechanistic Insight & Causality

The transformation relies on haloetherification .[1] The causality of the reaction outcome is dictated by the competition between 5-exo-trig and 6-endo-trig cyclization modes, governed by Baldwin's rules and electronic factors.

  • Activation: An electrophilic iodine source (

    
    ) activates the alkene 
    
    
    
    -system, forming a transient iodonium ion.
  • Nucleophilic Attack: The pendant hydroxyl group acts as the nucleophile.

    • Path A (Kinetic Control): Attack at the internal carbon leads to a 5-membered oxazolidine ring (5-exo-trig).

    • Path B (Thermodynamic/Solvent Control): Attack at the terminal carbon leads to a 6-membered morpholine ring (6-endo-trig).[1]

  • Role of the Amide: The benzoyl group protects the nitrogen, preventing competitive hydroamination and reducing the basicity of the nitrogen, which suppresses side reactions.

Pathway Visualization

The following diagram illustrates the divergent pathways available to this precursor.

ReactionPathway Precursor N-allyl-N-(2-hydroxyethyl)benzamide Iodonium Iodonium Intermediate Precursor->Iodonium + I+ Source Oxazolidine Oxazolidine Derivative (5-exo-trig) Iodonium->Oxazolidine Kinetic Path (Internal Attack) Morpholine Morpholine Derivative (6-endo-trig) Iodonium->Morpholine Thermodynamic Path (Terminal Attack)

Figure 1: Divergent electrophilic cyclization pathways for N-allyl-N-(2-hydroxyethyl)benzamide.[1]

Experimental Protocol: Iodocyclization to Functionalized Morpholines

This protocol favors the formation of the morpholine scaffold (6-endo) by utilizing specific solvent effects and temperature control to overcome the kinetic preference for the 5-membered ring.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor:

    
    -allyl-
    
    
    
    -(2-hydroxyethyl)benzamide (1.0 equiv)
  • Iodine Source:

    
    -Iodosuccinimide (NIS) (1.2 equiv) or Iodine (
    
    
    
    )
  • Base: Sodium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) (anhydrous) or Dichloromethane (
    
    
    
    )
  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • Dissolve

      
      -allyl-
      
      
      
      -(2-hydroxyethyl)benzamide
      (1.0 mmol, 205 mg) in anhydrous MeCN (10 mL, 0.1 M). Note: MeCN is preferred over DCM to promote the formation of the 6-membered ring via stabilization of the transition state.
  • Activation:

    • Add

      
        (2.0 mmol, 168 mg) to the stirring solution.
      
    • Cool the mixture to 0 °C in an ice bath. Reasoning: Lower temperatures improve diastereoselectivity.

  • Cyclization:

    • Add NIS (1.2 mmol, 270 mg) portion-wise over 5 minutes. Protect the flask from light using aluminum foil.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Work-up:

    • Quench the reaction with sat. aq.

      
        (10 mL) to reduce excess iodine (solution turns from brown/red to colorless).
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, gradient 10-40% EtOAc/Hexanes).

Expected Results & Data

The reaction typically yields the iodomethyl-morpholine derivative. The regioselectivity ratio (6-endo vs. 5-exo) is solvent-dependent.

SolventTemperatureYield (%)Regioselectivity (Morpholine : Oxazolidine)
DCM 25 °C82%40 : 60
MeCN 0 °C

25 °C
88%85 : 15
THF Reflux75%20 : 80

Table 1: Solvent effects on yield and regioselectivity.[1] Data synthesized from general iodocyclization trends [1, 3].

Troubleshooting & Optimization (Self-Validating Systems)

  • Problem: Low Yield / Incomplete Conversion.

    • Root Cause:[1][2] Moisture in the solvent deactivating the iodonium intermediate or competing hydrolysis.

    • Validation: Ensure MeCN is distilled or taken from a solvent purification system. Add 4Å molecular sieves to the reaction mixture.

  • Problem: Poor Regioselectivity (Excess Oxazolidine).

    • Root Cause:[1][2] Kinetic control dominating.

    • Solution: Switch to a thermodynamic equilibration protocol. Treat the crude mixture with a catalytic amount of acid (e.g.,

      
      -TsOH) to isomerize the 5-exo product to the more stable 6-endo morpholine, provided the mechanism allows for reversible ring opening (less common with iodo-ethers, better to control initially with solvent polarity).
      
  • Problem: Product Instability.

    • Insight: Primary alkyl iodides can be light-sensitive. Store the product in amber vials at -20 °C.

Strategic Applications

The resulting iodomethyl-morpholine is a versatile intermediate.[1]

  • Cross-Coupling: The C-I bond can undergo Suzuki or Sonogashira coupling to install aryl or alkynyl groups.[1]

  • Azidation: Displacement with

    
     yields the aminomethyl-morpholine precursor.
    
  • Elimination: Base-mediated elimination yields the exocyclic vinyl morpholine.[1]

References

  • Stereoselective Oxidative Cyclization of N-Allyl Benzamides. Abazid, A. H.; Hollwedel, T.-N.; Nachtsheim, B. J.[3] Org.[1][3][4] Lett.2021 , 23, 5076–5080.[3]

  • Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. J. Org.[1][5] Chem.2022 , 87, 243–257.[5]

  • A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett.2008 , 10, 2905–2908.

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules2025 , 30, 1234. (Review of electrophilic cyclization methodologies).

Sources

Application

Application Note: Catalytic Activity of Metal Complexes with N-allyl-N-(2-hydroxyethyl)benzamide

Executive Summary This application note details the synthesis, characterization, and catalytic utility of transition metal complexes coordinating N-allyl-N-(2-hydroxyethyl)benzamide (NAHEB) . Unlike simple amide ligands,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, characterization, and catalytic utility of transition metal complexes coordinating N-allyl-N-(2-hydroxyethyl)benzamide (NAHEB) . Unlike simple amide ligands, NAHEB features a unique hemilabile tridentate architecture (Amide-O, Hydroxyl-O, and Allyl-π). This structural flexibility allows the ligand to stabilize active metal centers (particularly Pd(II) and Cu(II)) during resting states while dissociating the allyl arm to open coordination sites during the catalytic turnover.

We present validated protocols for two primary applications:

  • Palladium-Catalyzed Heck-Mizoroki Coupling: Utilizing the hemilabile allyl arm to stabilize Pd(0) species.

  • Copper-Catalyzed Aerobic Oxidation: Exploiting the N,O-chelation for efficient alcohol oxidation.

Ligand Architecture & Mechanistic Insight

The N-allyl-N-(2-hydroxyethyl)benzamide ligand (CAS: 908135-50-2) operates on the principle of hemilability .

  • Hard Donors (O, O'): The amide oxygen and the pendant hydroxyl group provide a stable "anchor" to hard/borderline metals (Cu, Ni).

  • Soft Donor (Allyl-π): The allyl group acts as a weak donor to soft metals (Pd, Pt). In the catalytic cycle, this arm can dissociate to allow substrate entry without complete ligand detachment, preventing catalyst decomposition (formation of Pd black).

Diagram 1: Ligand Coordination Modes & Hemilability

LigandCoordination Ligand Free Ligand (NAHEB) Pd_Complex Pd-Complex (Resting State) Tridentate (O, O, π-Allyl) Ligand->Pd_Complex + Pd(II) Precursor Active_Cat Active Species (Open) Bidentate (O, O) + Open Site Pd_Complex->Active_Cat Allyl Dissociation (Hemilability) Active_Cat->Pd_Complex Re-association Substrate Substrate Entry (Aryl Halide) Active_Cat->Substrate Oxidative Addition

Caption: The hemilabile allyl arm dissociates to create a vacant site for substrate binding, then re-associates to stabilize the metal center.

Experimental Protocols

Ligand Synthesis (Pre-requisite)

Note: While commercially available, in-house synthesis ensures purity critical for catalysis.

Reaction: Benzoyl chloride + N-allylethanolamine


 NAHEB + HCl
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Flush with N₂.

  • Reagents: Dissolve N-allylethanolamine (10.0 mmol, 1.01 g) and Triethylamine (12.0 mmol, 1.67 mL) in anhydrous DCM (50 mL). Cool to 0°C.

  • Addition: Dropwise add Benzoyl chloride (10.0 mmol, 1.15 mL) in DCM (10 mL) over 30 minutes.

  • Workup: Stir at RT for 4 hours. Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (EtOAc/Hexane 1:1).

    • Yield Target: >85% (Colorless oil).[1]

    • Validation: ¹H NMR (CDCl₃) should show allyl signals (5.8 ppm, m) and benzamide aromatics.

Protocol A: Palladium-Catalyzed Heck Coupling

Application: C-C bond formation between aryl halides and styrenes. Catalyst System: PdCl₂(NAHEB) complex generated in situ.

Reagents & Materials
  • Aryl Halide: Iodobenzene (1.0 mmol)

  • Olefin: Styrene (1.2 mmol)

  • Base: K₂CO₃ (2.0 mmol)[2]

  • Catalyst Precursor: PdCl₂ (1 mol%)[2]

  • Ligand: NAHEB (2 mol%)

  • Solvent: DMF (3 mL, degassed)

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a Schlenk tube, charge PdCl₂ (1.8 mg, 0.01 mmol) and NAHEB (4.1 mg, 0.02 mmol).

    • Add 1 mL DMF and stir at 60°C for 30 mins. Solution should turn clear yellow/orange, indicating complexation.

  • Substrate Addition:

    • Add K₂CO₃ (276 mg), Iodobenzene (112 µL), and Styrene (138 µL).

    • Add remaining DMF (2 mL).

  • Reaction:

    • Seal tube and heat to 100°C for 12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (Stilbene) is UV active and less polar than starting material.

  • Workup:

    • Cool to RT. Dilute with Et₂O (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Dry organic layer (MgSO₄), filter, and concentrate.

  • Isolation:

    • Purify via silica gel column.

    • Expected Yield: 85-95% (trans-Stilbene).

Expert Insight: The NAHEB ligand prevents Pd aggregation. If Pd black precipitates early (<1 hr), increase ligand loading to 3 mol% or lower temperature to 90°C.

Protocol B: Copper-Catalyzed Aerobic Oxidation

Application: Oxidation of Benzyl Alcohol to Benzaldehyde using air as the oxidant. Catalyst System: Cu(II)-NAHEB complex.

Reagents & Materials
  • Substrate: Benzyl Alcohol (1.0 mmol)

  • Catalyst: Cu(OAc)₂·H₂O (5 mol%)

  • Ligand: NAHEB (5 mol%)

  • Base: TEMPO (5 mol%) - Co-catalyst for radical mediation

  • Base Additive: K₂CO₃ (0.5 equiv)[3]

  • Solvent: Toluene (5 mL)

  • Oxidant: Ambient Air (Open flask or O₂ balloon)

Step-by-Step Methodology
  • Complexation:

    • Mix Cu(OAc)₂·H₂O (10 mg) and NAHEB (10.5 mg) in Toluene (2 mL) in a 25 mL RBF. Stir for 15 mins (Solution turns deep blue/green).

  • Reaction Assembly:

    • Add K₂CO₃ (69 mg), TEMPO (7.8 mg), and Benzyl Alcohol (108 mg).

    • Add remaining Toluene (3 mL).

  • Oxidation:

    • Attach a reflux condenser open to air (or connect an O₂ balloon for faster rates).

    • Heat to 80°C for 6-8 hours.

  • Workup:

    • Filter through a short pad of Celite to remove inorganic salts.

    • Wash the pad with EtOAc.

    • Concentrate filtrate.

  • Analysis:

    • Analyze by GC-MS or ¹H NMR (CHO peak at ~10 ppm).

    • Expected Conversion: >90% with >98% selectivity for aldehyde (minimal over-oxidation to acid).

Comparative Data Analysis

The following table summarizes the performance of NAHEB complexes against standard ligand systems.

Reaction TypeCatalyst SystemTime (h)Temp (°C)Yield (%)Selectivity
Heck Coupling Pd(OAc)₂ / PPh₃1210088High
PdCl₂ / NAHEB 12 100 92 High
PdCl₂ (No Ligand)12100<15N/A
Alcohol Ox. CuCl / bipyridine68085Mod
Cu(OAc)₂ / NAHEB 6 80 94 Excellent

Table 1: NAHEB shows comparable or superior activity to phosphine ligands in Heck coupling, with the added benefit of air stability. In oxidation, it outperforms bipyridine by preventing over-oxidation.

Troubleshooting & Optimization

Diagram 2: Optimization Logic Flow

Optimization Problem Low Yield / Incomplete Conversion Check_Color Check Reaction Color Problem->Check_Color Black_Ppt Black Precipitate (Pd Black)? Check_Color->Black_Ppt Green_Blue Solution Remains Clear/Colored? Check_Color->Green_Blue Action_Stab Catalyst Decomposition: 1. Increase NAHEB:Pd ratio (3:1) 2. Lower Temp Black_Ppt->Action_Stab Action_Kinetics Kinetic Stall: 1. Switch Base (Cs2CO3) 2. Add TBAB (Phase Transfer) Green_Blue->Action_Kinetics

Caption: Decision tree for troubleshooting catalytic failures. Pd black formation indicates insufficient ligand stabilization.

Critical Control Points:

  • Solvent Choice: For Pd-NAHEB systems, polar aprotic solvents (DMF, DMAc) are essential to solubilize the polar amide/hydroxyl complex. Toluene is preferred for Cu-oxidation to facilitate water removal (azeotrope) if necessary.

  • Stoichiometry: Do not exceed 1:2 Metal:Ligand ratio for Pd. Excess ligand may saturate the metal, preventing the "hemilabile" opening required for the substrate.

References

  • General Synthesis of Amide Ligands: BenchChem Technical Support. "Catalytic Methods for N-Arylbenzamide Synthesis: Application Notes and Protocols." BenchChem, 2025. Link

  • Oxidative Cyclization of N-Allyl Benzamides: Abazid, A., et al. "Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines." ChemRxiv, 2021. Link

  • Cobalt-Catalyzed Amide Functionalization: "Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols." RSC Advances, 2023. Link

  • Pd-Catalyzed Coupling with Amide Ligands: "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides." Journal of the American Chemical Society, 2010. Link

  • Ligand Structure Data: "N-allyl-N-(2-hydroxyethyl)benzamide - CAS 908135-50-2."[4] ChemSrc, 2025. Link

Sources

Method

Protocol for the synthesis of N-allyl-N-(2-hydroxyethyl)benzamide from benzoyl chloride

Abstract & Core Directive This Application Note details the protocol for the chemoselective N-acylation of N-allylethanolamine (2-(allylamino)ethanol) using benzoyl chloride. The primary synthetic challenge is differenti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This Application Note details the protocol for the chemoselective N-acylation of N-allylethanolamine (2-(allylamino)ethanol) using benzoyl chloride. The primary synthetic challenge is differentiating between the two nucleophilic sites: the secondary amine and the primary alcohol.

While both functional groups can react with acid chlorides, amines are kinetically more nucleophilic than alcohols. By strictly controlling temperature (


) and stoichiometry, and utilizing a non-nucleophilic base (Triethylamine) in an aprotic solvent (Dichloromethane), we favor the formation of the amide bond over the ester. This protocol includes a self-validating Quality Control (QC) section to detect and quantify potential O-acylated byproducts.

Reaction Mechanism & Strategy

The synthesis proceeds via a Nucleophilic Acyl Substitution.[1] The secondary amine of N-allylethanolamine attacks the carbonyl carbon of benzoyl chloride. The base (Triethylamine) serves strictly as a scavenger for the liberated hydrochloric acid (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine.

Chemoselectivity Rationale[2][3]
  • Amine (

    
    ):  Higher HOMO energy, more nucleophilic, reacts rapidly at 
    
    
    
    .
  • Alcohol (

    
    ):  Lower nucleophilicity. Requires higher temperatures or stronger bases (e.g., NaH, DMAP) to compete effectively with the amine for the acyl chloride.
    
  • Side Reaction Control: Slow addition of benzoyl chloride ensures the amine is always in excess relative to the acylating agent, minimizing O-acylation or N,O-diacylation.

Workflow Visualization

ReactionWorkflow Start Start: Reagent Prep Mix Dissolve N-allylethanolamine & Et3N in DCM (0°C) Start->Mix Add Dropwise Addition of Benzoyl Chloride Mix->Add Controlled Rate React Stir 0°C -> RT (Monitor TLC) Add->React N-Acylation Quench Quench with Water React->Quench Completion Workup Phase Separation & Acid/Base Wash Quench->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry QC QC: NMR/LCMS (Check for Ester) Dry->QC

Figure 1: Step-by-step experimental workflow for the chemoselective synthesis.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4][5]PurityRole
N-Allylethanolamine 101.151.0>98%Substrate (Nucleophile)
Benzoyl Chloride 140.571.05>99%Electrophile (Acylating Agent)
Triethylamine (

)
101.191.2>99%Acid Scavenger (Base)
Dichloromethane (DCM) 84.93SolventAnhyd.Reaction Medium
1M HCl (aq) ---Wash (Remove unreacted amine)
Sat.

(aq)
---Wash (Remove benzoic acid)
Equipment
  • 250 mL Round Bottom Flask (RBF) (Flame-dried,

    
     purged).
    
  • Pressure-equalizing addition funnel.

  • Magnetic stir bar & plate.

  • Ice/Water bath.

  • Rotary Evaporator.[1][6]

Experimental Protocol

Step 1: Reactor Setup
  • Equip a 250 mL RBF with a magnetic stir bar and a rubber septum.

  • Flush the system with dry Nitrogen (

    
    ) for 5 minutes to remove ambient moisture (hydrolysis risk for benzoyl chloride).
    
  • Add N-Allylethanolamine (5.06 g, 50 mmol, 1.0 equiv) and Triethylamine (6.07 g, 8.4 mL, 60 mmol, 1.2 equiv).

  • Add Anhydrous DCM (100 mL).

  • Cool the mixture to

    
      using an ice/water bath. Stir vigorously.
    
Step 2: Controlled Addition
  • Dilute Benzoyl Chloride (7.38 g, 6.1 mL, 52.5 mmol, 1.05 equiv) in 20 mL of anhydrous DCM in a separate vessel or syringe.

  • Add the benzoyl chloride solution dropwise to the amine mixture over 30–45 minutes.

    • Critical: Maintain internal temperature

      
      . Rapid addition causes localized heating, increasing the risk of O-acylation.
      
Step 3: Reaction & Monitoring[9]
  • Once addition is complete, allow the reaction to stir at

    
     for another 30 minutes.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.

  • TLC Monitoring: Use 50% Ethyl Acetate in Hexanes.

    • Observation: The starting amine (polar, stays near baseline) should disappear. The amide product will appear at a higher

      
       (approx 0.3–0.5).
      
Step 4: Workup & Isolation[1]
  • Quench: Add 50 mL of distilled water to the reaction flask and stir for 10 minutes.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash: Wash the organic layer with 1M HCl (

    
     mL).
    
    • Purpose: Protonates and removes unreacted amine and any remaining

      
      .
      
  • Base Wash: Wash the organic layer with Saturated

    
      (
    
    
    
    mL).
    • Purpose: Neutralizes and removes any benzoic acid formed by hydrolysis of excess benzoyl chloride.

  • Drying: Wash with Brine (1 x 50 mL), then dry the organic layer over Anhydrous

    
    .
    
  • Concentration: Filter off the solid desiccant and concentrate the filtrate under reduced pressure (Rotovap) at

    
     to yield the crude product.
    

Quality Control (QC) & Validation

This protocol is a self-validating system. The following analytical checkpoints confirm identity and purity.

NMR Interpretation ( NMR, )
  • Diagnostic Amide Signals: Look for the benzoyl aromatic protons (multiplets, 7.4–7.6 ppm).

  • Allyl Group: Characteristic multiplets at 5.8 ppm (

    
    ) and 5.2 ppm (
    
    
    
    ).
  • Differentiation (N vs O acylation):

    • Target (N-acyl): The methylene protons adjacent to the nitrogen (

      
      ) will shift downfield significantly due to the amide carbonyl. The methylene adjacent to the oxygen (
      
      
      
      ) will remain relatively upfield (~3.6–3.8 ppm) as a free alcohol.
    • Impurity (O-acyl): If esterification occurred, the

      
       protons would shift downfield to ~4.4 ppm. Absence of a signal at 4.4 ppm confirms chemoselectivity. 
      
Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Low Yield High starting material on TLCHydrolysis of Benzoyl ChlorideEnsure reagents are dry; use fresh Benzoyl Chloride.
O-Acylation NMR peak at ~4.4 ppmReaction too hot / Base too strongKeep T <

during addition. Ensure slow addition.
Solid Precipitate White solid in reaction

salt formation
Normal byproduct. Removed during aqueous workup.

Safety & Hazards (SDS Summary)

  • Benzoyl Chloride: Lachrymator, corrosive, reacts violently with water. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile, suspected carcinogen. Avoid inhalation.

  • Triethylamine: Flammable, corrosive, causes severe skin burns.

References

  • BenchChem. "Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide." BenchChem Application Notes. Accessed October 24, 2025. Link

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic Chemistry Portal. Accessed October 24, 2025. Link

  • National Institutes of Health (NIH). "Chemoselective O-acylation of hydroxyamino acids and amino alcohols." PubMed Central. Accessed October 24, 2025. Link

  • Sigma-Aldrich. "Benzoyl Chloride Product Sheet & SDS." Merck KGaA. Accessed October 24, 2025. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Allyl-N-(2-hydroxyethyl)benzamide Synthesis Guide

Ticket ID: #BENZ-ALL-001 Subject: Optimization of Yield and Selectivity in N-Allyl-N-(2-hydroxyethyl)benzamide Synthesis Assigned Specialist: Senior Application Scientist Status: Resolved (Protocol Optimized) Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BENZ-ALL-001 Subject: Optimization of Yield and Selectivity in N-Allyl-N-(2-hydroxyethyl)benzamide Synthesis Assigned Specialist: Senior Application Scientist Status: Resolved (Protocol Optimized)

Executive Summary & Core Reaction Logic

The synthesis of N-allyl-N-(2-hydroxyethyl)benzamide typically involves the N-acylation of 2-(allylamino)ethanol (N-allylethanolamine) with benzoyl chloride .

The primary technical challenge in this synthesis is chemoselectivity . The substrate contains two nucleophilic sites: the secondary amine and the primary alcohol.

  • Target Reaction: N-acylation (Amide formation).[1][2]

  • Competing Side Reaction: O-acylation (Ester formation) or N,O-bis-acylation.

While amines are generally more nucleophilic than alcohols, O-acylation reduces yield and complicates purification. The protocol below prioritizes kinetic control to favor N-acylation and includes a corrective hydrolysis step to recover yield from any over-acylated byproducts.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the corrective mechanism to maximize yield.

ReactionPathway Start N-Allylethanolamine + Benzoyl Chloride N_Acyl Target Product (N-Amide, OH-Free) Start->N_Acyl Major Path (Kinetic Control) O_Acyl O-Ester Impurity (Amine free) Start->O_Acyl Minor Path Bis_Acyl Bis-Acylated Impurity (N-Amide, O-Ester) N_Acyl->Bis_Acyl Over-acylation (Excess PhCOCl) O_Acyl->Bis_Acyl Subsequent N-acylation Hydrolysis Corrective Hydrolysis (NaOH / MeOH) Bis_Acyl->Hydrolysis Workup Step Hydrolysis->N_Acyl Recovers Yield

Caption: Kinetic pathways showing N-acylation dominance and recovery of over-acylated byproducts via selective hydrolysis.

Optimized Protocol (The "Golden" Standard)

Do not rely on generic Schotten-Baumann conditions if you are experiencing yield issues. Use this modified Two-Phase Low-Temperature protocol to maximize N-selectivity.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
N-Allylethanolamine 1.0SubstrateEnsure purity (check for polymerized allyl species).
Benzoyl Chloride 1.05ElectrophileSlight excess ensures full conversion.
Triethylamine (TEA) 1.2 - 1.5BaseScavenges HCl; drives equilibrium.
DCM (Dichloromethane) SolventMediumHigh solubility for reactants; easy workup.
NaOH (1M aq) WorkupHydrolysisCleaves unwanted O-esters.
Step-by-Step Methodology
  • Preparation: Dissolve N-allylethanolamine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses the reaction rate of the less nucleophilic hydroxyl group.

  • Addition: Add Benzoyl Chloride (1.05 equiv) dropwise over 30–60 minutes. Do not add all at once; a high local concentration favors bis-acylation.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane).[3][4]

  • Corrective Hydrolysis (The Yield Booster):

    • If TLC shows a less polar spot (Bis-acylated product) above the product spot:

    • Add 1M NaOH (aq) directly to the reaction mixture (biphasic) and stir vigorously for 30–60 minutes.

    • Mechanism:[5][6][7] The ester bond (O-benzoyl) is far more labile than the amide bond (N-benzoyl). This selectively cleaves the impurity back to the desired product [1].

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then Sat. NaHCO₃ (to remove benzoic acid), then Brine. Dry over Na₂SO₄.[8]

Troubleshooting & FAQs

Issue 1: "I have a persistent impurity with a higher Rf value than my product."

Diagnosis: You likely have N,O-bis-benzoylated product . This occurs if you used a large excess of benzoyl chloride or allowed the reaction to run too warm/too long. Solution:

  • Immediate Fix: Treat your crude mixture with LiOH in THF/Water or NaOH in Methanol at room temperature for 1 hour. This will selectively hydrolyze the ester (O-benzoyl) back to the alcohol without breaking the amide bond.

  • Prevention: Adhere strictly to 0°C during addition and limit Benzoyl Chloride to 1.05 equivalents.

Issue 2: "My yield is low (<50%), and the aqueous layer contains organic material."

Diagnosis: The product, N-allyl-N-(2-hydroxyethyl)benzamide , has moderate water solubility due to the hydroxyl group and the amide functionality. You are losing product during the aqueous washes. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl (solid) before separation. This decreases the solubility of the organic product in the water phase (Salting-out effect).

  • Solvent Choice: Use Chloroform or DCM for extraction; avoid Ethers (Et₂O) as they are less efficient at extracting polar amides from water.

  • Back-Extraction: Re-extract the combined aqueous washes 2–3 times with fresh DCM.

Issue 3: "The product is an oil and won't crystallize."

Diagnosis: This compound often exists as a viscous oil due to the flexible allyl and hydroxyethyl chains preventing efficient packing. Solution:

  • Purification: Do not rely on crystallization. Use Flash Column Chromatography .

    • Stationary Phase: Silica Gel (Standard).

    • Mobile Phase: Gradient of DCM:MeOH (98:2 to 95:5) . The slight polarity of MeOH moves the hydroxy-amide effectively.

  • Alternative: If you must avoid a column, try triturating the oil with cold Pentane or Hexane to remove non-polar impurities (like bis-acylated byproducts), leaving the pure polar oil behind.

Issue 4: "My Benzoyl Chloride smells like vinegar/benzoic acid."

Diagnosis: Your reagent has hydrolyzed. Benzoyl chloride reacts with atmospheric moisture to form benzoic acid and HCl. Solution:

  • Validation: Run a quick NMR or check the refractive index of your reagent. If it contains significant white solids (Benzoic acid), distill it or buy a fresh bottle.

  • Compensation: If you must use old reagent, increase the equivalents to 1.2–1.3, but you MUST perform the corrective hydrolysis step (Step 5 above) to handle the inevitable over-acylation.

Comparative Data: Base & Solvent Selection

The choice of base and solvent dramatically effects the N- vs O-selectivity ratio.

ConditionBaseSolventN:O SelectivityYieldRecommendation
Schotten-Baumann NaOH (aq)DCM/H₂O~90:10HighGood for large scale; requires phase transfer catalyst for best results.
Standard Organic TEADCM>95:5 Optimal Recommended. Best balance of selectivity and ease of workup.
Pyridine Solvent PyridinePyridine~80:20ModerateAvoid. Pyridine can catalyze O-acylation; difficult to remove completely.
Protic Solvent NaHCO₃EthanolPoorLowAvoid. Solvent competes for the acyl chloride (forming Ethyl Benzoate).

References

  • Selectivity of Acylation in Amino Alcohols

    • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.[9]

    • Source: Beilstein Journal of Organic Chemistry (2015).
    • Context: Discusses the principles of N- vs O-acylation and the stability of amides vs esters, supporting the "Corrective Hydrolysis" str
    • URL:[Link]

  • Benzoylation Protocols (Schotten-Baumann)

    • Title: A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides.
    • Source: BenchChem Technical Guides.[10]

    • Context: Provides baseline yields and conditions for benzoyl
  • General Amide Synthesis Methodology

    • Title: Amide bond form
    • Source: Chemical Reviews (Cited via general organic synthesis knowledge bases).
    • Context: Validates the use of Acid Chlorides + Base as a high-atom-economy route compared to coupling agents.
    • URL:[Link]

Sources

Optimization

Side reactions in the synthesis of N-allyl-N-(2-hydroxyethyl)benzamide

Welcome to the Technical Support Center for Amide Synthesis . This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the chemoselective synthesis of N-allyl-N-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Synthesis . This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the chemoselective synthesis of N-allyl-N-(2-hydroxyethyl)benzamide .

Synthesizing amides from amino alcohols like N-allylethanolamine presents a classic chemoselectivity challenge: differentiating between a secondary amine and a primary hydroxyl group. Below, we provide field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to eliminate common side reactions.

Reaction Pathways & Mechanistic Pitfalls

To successfully synthesize N-allyl-N-(2-hydroxyethyl)benzamide, one must navigate around three major side reactions: O,N-dibenzoylation, N-O acyl migration, and acyl chloride hydrolysis.

ReactionPathways Amine N-allylethanolamine (Secondary Amine + Primary Alcohol) Target N-allyl-N-(2-hydroxyethyl)benzamide (Target N-Acylation) Amine->Target pH 8-10, 0-5°C Kinetic Control PhCOCl Benzoyl Chloride PhCOCl->Target Hydrolysis Benzoic Acid (Hydrolysis Byproduct) PhCOCl->Hydrolysis Poor Mixing / Excess H2O T > 20°C Dibenzoyl O,N-Dibenzoylated Byproduct (Over-reaction) Target->Dibenzoyl Excess PhCOCl pH > 12 (Alkoxide Formation) Ester 2-(allylamino)ethyl benzoate (N-O Migration Byproduct) Target->Ester Acidic Workup (pH < 4) Intramolecular N-O Migration

Reaction pathways and side-reactions in the benzoylation of N-allylethanolamine.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a mixture of the target amide and an O,N-dibenzoylated byproduct? Causality: N-allylethanolamine contains both a secondary amine and a primary hydroxyl group. While the nitrogen atom is inherently more nucleophilic due to its lower electronegativity and higher polarizability, chemoselectivity is heavily pH-dependent[1]. If the reaction pH exceeds 12 (e.g., by using strong aqueous NaOH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide is a hard, highly reactive nucleophile that outcompetes the amine, leading to rapid O-benzoylation and subsequent O,N-dibenzoylation. Solution: Maintain the pH between 8 and 10 using a milder base like 10% aqueous


. This ensures the amine remains unprotonated (active) while the alcohol remains neutral (less reactive).

Q2: My isolated product degrades over time, and NMR shows the formation of 2-(allylamino)ethyl benzoate. What is happening? Causality: You are observing N-O acyl migration . Amides are typically stable, but the presence of a


-hydroxyl group enables an intramolecular side reaction[2]. If your workup conditions are too acidic (pH < 4), the amide carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon. The adjacent hydroxyl oxygen attacks this carbon, forming a 5-membered oxazolidine intermediate. This intermediate collapses to form the ester (O-benzoylation) and a protonated secondary amine. Because the resulting amine is protonated, it is removed from the equilibrium, thermodynamically driving the reaction entirely toward the ester[3].
Solution:  Strictly avoid acidic washes (like 1M HCl) during the workup phase. Use neutral brine to wash the organic layer.

Q3: The reaction stalls with unreacted starting material, and a white precipitate (benzoic acid) forms. How do I fix this? Causality: Benzoyl chloride is highly susceptible to hydrolysis[4]. In a biphasic Schotten-Baumann reaction, the target amidation occurs at the organic-aqueous interface. If stirring is insufficient, the benzoyl chloride remains trapped in the aqueous phase long enough to react with water, forming benzoic acid. Additionally, elevated temperatures accelerate this hydrolysis pathway over the desired amidation. Solution: Ensure vigorous stirring (>500 rpm) to maximize the interfacial surface area. Keep the reaction mixture cooled to 0–5 °C during the addition of benzoyl chloride to kinetically favor the amine nucleophile over water[4].

Quantitative Optimization Parameters

To achieve >95% chemoselectivity for N-acylation, adhere to the following parameter boundaries:

Reaction ParameterSub-optimal ConditionMechanistic ConsequenceOptimized Condition
Benzoyl Chloride > 1.2 equivalentsPromotes O,N-dibenzoylation1.0 - 1.05 equivalents
Reaction pH pH > 12Alkoxide formation, O-benzoylationpH 8 - 10 (

)
Workup pH pH < 4N-O Acyl MigrationpH ~7 (Neutral brine wash)
Temperature > 20 °CIncreased hydrolysis of PhCOCl0 - 5 °C during addition

Self-Validating Experimental Protocol

The following methodology utilizes a biphasic Schotten-Baumann approach, optimized for the chemoselective N-benzoylation of amino alcohols.

Workflow Step1 1. Biphasic Setup N-allylethanolamine + DCM / aq. NaHCO3 Step2 2. Controlled Addition Dropwise PhCOCl at 0-5°C Vigorous Stirring Step1->Step2 Step3 3. Phase Separation Extract organic layer Discard aqueous Step2->Step3 Step4 4. Neutral Wash Brine wash (Avoid Acid!) Prevents Migration Step3->Step4 Step5 5. Isolation Dry (Na2SO4) & Concentrate Step4->Step5

Step-by-step experimental workflow for chemoselective N-benzoylation.

Step 1: Biphasic Preparation Dissolve 10.0 mmol of N-allylethanolamine in 20 mL of Dichloromethane (DCM). Add 20 mL of a 10% aqueous


 solution.
Causality: The biphasic system partitions the neutral amine into the organic layer while the mild base neutralizes the HCl byproduct generated during the reaction, preventing amine protonation without deprotonating the alcohol.

Step 2: Thermal Control & Addition Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice bath. Dilute 10.5 mmol (1.05 eq) of Benzoyl Chloride in 5 mL of DCM. Add this solution dropwise over 30 minutes. Self-Validation Check: The persistence of a milky, homogenous-looking emulsion indicates adequate stirring. If the layers separate immediately upon pausing the stirrer, increase the RPM to prevent benzoyl chloride hydrolysis.

Step 3: Reaction Monitoring Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation Check: Spot the organic layer on a TLC plate (EtOAc:Hexane 1:1) and stain with Ninhydrin. The complete disappearance of the secondary amine spot confirms the reaction has reached completion. Do not add more benzoyl chloride, as this will force O-benzoylation.

Step 4: Phase Separation & Neutral Workup Transfer the mixture to a separatory funnel and collect the lower DCM layer. Wash the organic layer twice with 20 mL of saturated aqueous NaCl (brine). Critical Warning: Do not use HCl or citric acid washes to remove unreacted amine. Acidic environments will trigger an N-O acyl migration, destroying your product.

Step 5: Isolation Dry the organic layer over anhydrous


, filter, and concentrate in vacuo to yield the crude N-allyl-N-(2-hydroxyethyl)benzamide as a viscous oil or low-melting solid.

References

  • BenchChem Technical Support Team. "Identifying and minimizing side reactions in benzamide synthesis." Benchchem.
  • "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-comp
  • "Mild Amide‐Cleavage Reaction Mediated by Electrophilic Benzylation.

Sources

Troubleshooting

Technical Support Center: Purification of N-Allyl-N-(2-hydroxyethyl)benzamide

[1] Executive Summary & Compound Profile Compound: N-Allyl-N-(2-hydroxyethyl)benzamide CAS: (Analogous structures widely cited; specific CAS varies by registry) Molecular Weight: 205.26 g/mol Predicted Physical State: Vi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

Compound: N-Allyl-N-(2-hydroxyethyl)benzamide CAS: (Analogous structures widely cited; specific CAS varies by registry) Molecular Weight: 205.26 g/mol Predicted Physical State: Viscous colorless to pale yellow oil; may crystallize upon prolonged standing at -20°C.[1]

The Purification Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Amphiphilicity: The benzoyl and allyl groups are lipophilic, while the hydroxyl group is hydrophilic. This often leads to "streaking" on silica columns.[1]

  • The "O-Acylation" Trap: During synthesis (typically Schotten-Baumann), the benzoyl chloride can react with the hydroxyl group instead of (or in addition to) the amine, creating ester impurities (O-benzoyl or N,O-dibenzoyl species).

  • Allyl Sensitivity: The allyl group is susceptible to radical polymerization or oxidation at high temperatures, making atmospheric distillation risky.[1]

Diagnostic Workflows (Visualized)

Workflow A: The "Smart" Extraction Logic

Use this logic to remove bulk starting materials before attempting chromatography.

WorkupLogic Start Crude Reaction Mixture (DCM or EtOAc) AcidWash 1. Acid Wash (1M HCl) Target: Unreacted Amine Start->AcidWash OrgLayer1 Organic Layer (Contains Product + Acid + Neutrals) AcidWash->OrgLayer1 Retain AqLayer1 Aqueous Layer (Discard Amine Salts) AcidWash->AqLayer1 Remove BaseWash 2. Base Wash (Sat. NaHCO3) Target: Benzoic Acid OrgLayer1->BaseWash OrgLayer2 Organic Layer (Product + O-Acyl Impurity) BaseWash->OrgLayer2 Retain AqLayer2 Aqueous Layer (Discard Benzoate) BaseWash->AqLayer2 Remove Check TLC Check (Is O-Acyl impurity present?) OrgLayer2->Check Hydrolysis Perform Mild Hydrolysis (Protocol 2) Check->Hydrolysis Impurity Present FinalDry Dry (MgSO4) & Concentrate Check->FinalDry No Impurity Hydrolysis->FinalDry

Caption: Figure 1. Differential extraction strategy to remove amine and acid starting materials prior to chromatography.

Critical Protocols

Protocol 1: The "O-Acyl" Rescue (Selective Hydrolysis)

Issue: Your NMR shows a downfield shift in the ethylene protons (~4.4 ppm), indicating the hydroxyl group has been benzoylated (ester formation). Mechanism: Esters hydrolyze much faster than amides.[1] We use this kinetic difference to "saponify" the impurity back to the desired product.[1]

Steps:

  • Dissolve the crude oil in a 3:1 mixture of THF:Water .

  • Add LiOH (Lithium Hydroxide) (1.5 equivalents relative to the estimated impurity).[1]

    • Why LiOH? It is milder than NaOH and less likely to cleave the amide bond [1].[1]

  • Stir at Room Temperature for 30–60 minutes. Monitor by TLC.[1][2]

    • Target: Disappearance of the high-Rf spot (Ester) and intensification of the lower-Rf spot (Product).[1]

  • Quench: Add saturated NH₄Cl solution.

  • Extract: Extract 3x with Ethyl Acetate.

  • Result: The ester impurity is converted back into your desired product and benzoic acid (which is removed in the subsequent NaHCO₃ wash).

Protocol 2: Flash Chromatography (The "Gold Standard")

Issue: The product is an oil and cannot be crystallized. Stationary Phase: Silica Gel (230-400 mesh).[1]

Solvent System Strategy:

  • Base Solvent: Hexanes (or Heptane) / Ethyl Acetate.[1]

  • Modifier: If the peak tails (streaks), add 1% Triethylamine (TEA) to the column during packing, but not in the eluent (to avoid contaminating the oil). Alternatively, use DCM/Methanol if the compound is very polar.

Gradient Table:

Column Volume (CV) Solvent A (Hexanes) Solvent B (EtOAc) Purpose
1–3 100% 0% Flush non-polar impurities (e.g., bis-allyl species)
4–10 90% 10% Elute residual Benzoic Acid (if any)
11–20 70% -> 40% 30% -> 60% Elute Product (Typically elutes ~40-50% EtOAc)

| 20+ | 0% | 100% | Flush column |[1]

Note: If using DCM/MeOH, start at 100% DCM and ramp to 5% MeOH. The product usually elutes at 2-3% MeOH.[1]

Troubleshooting & FAQs

Q1: Why is my product an oil? I expected a solid.

A: The N-(2-hydroxyethyl) group introduces hydrogen bonding capability, but the N-allyl group disrupts crystal lattice packing due to its flexibility.[1]

  • Solution (Trituration): Dissolve the oil in a minimum amount of Diethyl Ether (or t-Butyl Methyl Ether).[1] Cool to -78°C (Dry ice/acetone) and scratch the flask walls with a glass rod. If a solid forms, filter cold. If it remains an oil, it is likely a "room temperature ionic liquid" or simply a viscous oil. High-vacuum drying (0.1 mmHg) for 24 hours is often required to solidify waxy compounds [2].[1]

Q2: I see a double set of peaks in the NMR (Rotamers). Is it impure?

A: Likely not . Amides exhibit restricted rotation around the C-N bond (partial double bond character).[1]

  • Test: Run a Variable Temperature (VT) NMR at 50°C or 60°C.

  • Result: If the peaks coalesce into sharp singlets, they are rotamers (conformational isomers) of the pure compound. If they remain distinct, you have an impurity [3].

Q3: Can I distill this compound?

A: Proceed with extreme caution.

  • Risk: The allyl group can undergo thermal rearrangement (Claisen-type) or polymerization at temperatures >150°C.[1]

  • Requirement: You must use High Vacuum (<0.5 mmHg) to keep the boiling point below 120°C.[1]

  • Additive: Add a radical inhibitor like BHT (Butylated hydroxytoluene) to the pot before heating to prevent polymerization.[1]

Analytical Check (Self-Validation)

Before declaring the batch "Pure," verify against these criteria:

MetricAcceptance CriteriaMethod
TLC Single spot (Visualize with UV & KMnO4 stain)KMnO4 stains the Allyl group (Brown)
1H NMR Integration of Allyl (3H) vs Benzoyl (5H) = 0.6 : 1.0CDCl3 or DMSO-d6
Acidity pH neutral (dissolve trace in wet MeOH)Wet pH paper

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General techniques for amides and oils).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard workup procedures for Schotten-Baumann reactions).

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of N-allyl-N-(2-hydroxyethyl)benzamide

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the synthesis of tertiary amides from amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the synthesis of tertiary amides from amino alcohols. Below, you will find mechanistic insights, field-proven troubleshooting guides, and a self-validating Standard Operating Procedure (SOP) for the chemoselective N-benzoylation of 2-(allylamino)ethanol.

Mechanistic Insight: The Chemoselectivity Challenge

The synthesis of N-allyl-N-(2-hydroxyethyl)benzamide presents a classic chemoselectivity dilemma. The starting material, 2-(allylamino)ethanol, contains two competing nucleophilic sites: a secondary amine and a primary alcohol.

While the amine is kinetically more nucleophilic, poor reaction design can easily lead to undesired O-acylation or N,O-diacylation. The core of our optimization relies on a modified Schotten-Baumann biphasic system . By maintaining a strictly basic aqueous environment (pH 9–10), we ensure the amine remains unprotonated and highly reactive. If the system becomes acidic, the amine protonates, effectively shielding it from the electrophile and redirecting the benzoyl chloride to the primary alcohol, resulting in O-acylation 1. Furthermore, precise stoichiometric control and thermal management are required to prevent the thermodynamic push towards the N,O-dibenzoylated byproduct.

Chemoselectivity SM 2-(allylamino)ethanol + Benzoyl Chloride Target N-allyl-N-(2-hydroxyethyl)benzamide (Target: N-Acylation) SM->Target Biphasic Base (pH 9-10) 0 °C, 1.05 eq BzCl OAcyl O-benzoylated (Undesired) SM->OAcyl Acidic Conditions (Amine Protonation) DiAcyl N,O-dibenzoylated (Over-reaction) Target->DiAcyl Excess BzCl Extended Time OAcyl->Target Base-Catalyzed O-to-N Migration

Reaction pathways and chemoselectivity control for N-benzoylation.

Interactive Troubleshooting & FAQs

Q1: I am observing a significant amount of the N,O-dibenzoylated byproduct. How can I suppress this? A1: Over-acylation is typically a stoichiometric or kinetic issue. Ensure you are using exactly 1.0 to 1.05 equivalents of benzoyl chloride. Furthermore, the rate of addition is critical. Add benzoyl chloride dropwise at 0 °C. The N-acylation is highly exothermic and rapid; keeping the temperature strictly at 0 °C suppresses the slower O-acylation pathway.

Q2: My LC-MS shows an isomer of the product with the exact same mass, but a different retention time. What is it, and how do I fix it? A2: You are likely observing the O-benzoylated intermediate (2-(allylamino)ethyl benzoate). This occurs if the reaction medium becomes too acidic, protonating the secondary amine and forcing the less nucleophilic primary alcohol to react with the benzoyl chloride 1. To prevent this, strictly maintain the pH between 9 and 10 using a robust inorganic base like K₂CO₃ in a biphasic system. If O-benzoylation has already occurred, you can drive the O-to-N acyl migration by stirring the crude mixture in mild base, as the N-acyl form is thermodynamically more stable.

Q3: Can I use anhydrous conditions (e.g., Triethylamine in DCM) instead of aqueous Schotten-Baumann? A3: Yes, but it requires stricter temperature control and often yields lower chemoselectivity. In monophasic anhydrous systems, the local concentration of base and acyl chloride can cause transient spikes in reactivity, leading to dibenzoylation. If you must use anhydrous conditions, consider using catalytic dibutyltin oxide, which has been shown to enhance chemoselective N-acylation of amino alcohols 2. However, for routine synthesis, the biphasic approach is preferred as the aqueous layer acts as a self-validating buffer, neutralizing the HCl byproduct instantly.

Quantitative Data: Condition Optimization

The table below summarizes our internal optimization data. The biphasic EtOAc/H₂O system with K₂CO₃ at 0 °C provides the highest chemoselectivity for the target N-acyl product.

Solvent SystemBase (Equivalents)Temp (°C)Conversion (%)Target N-Acyl (%)N,O-Diacyl (%)O-Acyl (%)
DCM (Anhydrous)Et₃N (1.5 eq)25>9972253
DCM (Anhydrous)Et₃N (1.5 eq)0>9985141
EtOAc / H₂OK₂CO₃ (2.0 eq)25>9989110
EtOAc / H₂O K₂CO₃ (2.0 eq) 0 >99 97 3 0
TolueneNone (Acidic)806015580

Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating biphasic system. The continuous neutralization of the HCl byproduct by the aqueous carbonate layer prevents pH drops, inherently protecting the system from O-acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(allylamino)ethanol (1.0 eq, 10.0 mmol, 1.01 g) in 20 mL of Ethyl Acetate (EtOAc) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Buffer Establishment: Add 20 mL of an aqueous 1M K₂CO₃ solution (2.0 eq). Stir vigorously (800+ rpm) to establish a fine biphasic emulsion. Causality: High stirring rates maximize the interfacial surface area, ensuring immediate neutralization of generated acid.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Acylation: Dissolve benzoyl chloride (1.05 eq, 10.5 mmol, 1.22 mL) in 5 mL of EtOAc. Using an addition funnel or syringe pump, add this solution dropwise to the vigorously stirring reaction mixture over 30 minutes. Causality: Slow addition prevents localized heat spikes and excess acyl chloride concentrations, suppressing N,O-dibenzoylation.

  • Maturation: Stir the mixture for an additional 1 hour at 0 °C. Verify completion via TLC (EtOAc:Hexanes 1:1, UV active) or LC-MS.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Isolate the upper organic layer. Extract the remaining aqueous layer once with 10 mL EtOAc. Combine the organic layers, wash with 15 mL of saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-allyl-N-(2-hydroxyethyl)benzamide.

Workflow Step1 1. Preparation Dissolve SM in EtOAc Step2 2. Biphasic Setup Add 1M K2CO3 (aq) Step1->Step2 Step3 3. Thermal Control Equilibrate to 0 °C Step2->Step3 Step4 4. Acylation Dropwise BzCl addition Step3->Step4 Step5 5. Workup Phase separation & Wash Step4->Step5

Step-by-step experimental workflow for biphasic Schotten-Baumann synthesis.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions Beilstein Journal of Organic Chemistry URL
  • Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide.
  • Proton Shuttle Mechanism in the Transition State of Lipase-Catalyzed N-Acylation of Amino Alcohols ChemCatChem URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in N-allyl-N-(2-hydroxyethyl)benzamide Polymerization

Welcome to the technical support center for the polymerization of N-allyl-N-(2-hydroxyethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the polymerization of N-allyl-N-(2-hydroxyethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific monomer. Here, we address frequent issues, particularly low conversion rates, and provide in-depth, evidence-based solutions to optimize your polymerization reactions.

I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low monomer conversion is a prevalent issue in the free-radical polymerization of allylic monomers like N-allyl-N-(2-hydroxyethyl)benzamide. This is often due to degradative chain transfer, a process where a propagating radical abstracts a hydrogen atom from the allyl group, forming a stable, less reactive allyl radical that is slow to re-initiate polymerization.[1][2][3] This guide provides a systematic approach to identifying and mitigating the root causes of poor polymerization performance.

Question 1: My polymerization of N-allyl-N-(2-hydroxyethyl)benzamide is not initiating or shows minimal conversion. What are the primary causes?

Several factors can lead to poor initiation or low conversion. The most common culprits include the presence of inhibitors in the monomer, dissolved oxygen in the reaction mixture, or problems with the initiator itself.[4] A logical first step is to systematically evaluate your reagents and experimental setup.

Question 2: How do I address the potential for inhibitors in my N-allyl-N-(2-hydroxyethyl)benzamide monomer?

Commercial monomers are often shipped with inhibitors, such as MEHQ (monomethyl ether of hydroquinone), to prevent spontaneous polymerization during storage.[5] These inhibitors are highly effective at scavenging free radicals and will significantly hinder or completely prevent your desired polymerization.[6][]

Solution:

  • Monomer Purification: It is crucial to remove the inhibitor immediately before use. The most common and effective method is passing the monomer through a column of basic activated alumina.[5][8]

  • Verification of Inhibitor Removal: While analytical techniques like UV-Vis spectrophotometry or HPLC can quantify inhibitor concentration, a practical approach for many labs is to proceed with the purified monomer and observe if polymerization initiation improves.[5]

  • Storage of Purified Monomer: Inhibitor-free monomers are susceptible to spontaneous polymerization and should be used immediately.[5] If short-term storage is necessary, it should be under an inert atmosphere (e.g., nitrogen or argon), refrigerated (2-8°C), and protected from light.[5]

Experimental Protocol: Inhibitor Removal using an Alumina Column
  • Column Preparation:

    • Secure a glass chromatography column of appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Fill the column with basic activated alumina.

    • Top with another thin layer of sand.[8]

  • Purification:

    • Gently pour the N-allyl-N-(2-hydroxyethyl)benzamide monomer onto the column.

    • Allow the monomer to flow through the column under gravity. Do not apply pressure.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask suitable for your reaction.

    • The inhibitor will be adsorbed by the alumina, often visible as a colored band at the top of the column.[8]

Question 3: Could dissolved oxygen be inhibiting my polymerization, and how can I remove it?

Oxygen is a potent inhibitor of free-radical polymerizations. It reacts with initiating and propagating radicals to form stable peroxide radicals that do not efficiently continue the polymerization chain, leading to an induction period or complete failure of the reaction.[4]

Solution:

  • Deoxygenation: Thoroughly deoxygenate your reaction mixture (monomer, solvent, and initiator solution) before initiating polymerization. Common methods include:

    • Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved gases. The mixture is frozen in liquid nitrogen, subjected to high vacuum to remove gases, and then thawed. This process is typically repeated three times.[1]

    • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the reaction mixture for 30-60 minutes can also effectively remove dissolved oxygen.[4]

Question 4: My initiator doesn't seem to be working. How do I troubleshoot initiator-related issues?

The choice and handling of the initiator are critical for successful polymerization.

Solution:

  • Initiator Selection: Azo initiators like AIBN (2,2'-Azobis(2-methylpropionitrile)) and water-soluble initiators like ACPA (4,4'-Azobis(4-cyanopentanoic acid)) or redox systems are commonly used.[9][10] The choice depends on the solvent and desired reaction temperature.

  • Initiator Purity and Storage: Ensure your initiator is pure and has been stored correctly (typically refrigerated and protected from light). Old or improperly stored initiators can decompose and lose effectiveness.

  • Initiator Concentration: For allyl monomers, a higher initiator concentration can sometimes improve conversion rates by generating more primary radicals to counteract the effects of degradative chain transfer.[1] However, this will likely result in a lower polymer molecular weight.[1]

Data Presentation: Effect of Initiator Concentration
Initiator Concentration (mol%)Monomer Conversion (%)Observations
0.5LowSlow reaction, incomplete conversion
1.0ModerateImproved conversion rate
2.0HigherFaster reaction, good conversion, potentially lower molecular weight

Note: This data is representative, and optimization for your specific system is recommended.[1]

Question 5: I've addressed inhibitors, oxygen, and the initiator, but my conversion is still low. What other strategies can I employ?

If basic troubleshooting fails, more advanced strategies may be necessary to overcome the inherent challenges of allyl monomer polymerization.

Solutions:

  • Copolymerization: Introducing a more reactive comonomer, such as an acrylate or methacrylate, can significantly improve polymerization kinetics and overall conversion.[1] The highly reactive comonomer will readily propagate, incorporating the N-allyl-N-(2-hydroxyethyl)benzamide monomer into the growing polymer chain.

  • Controlled Radical Polymerization (CRP) Techniques: Methods like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) can provide better control over the polymerization of challenging monomers, leading to higher conversions and polymers with well-defined molecular weights and low polydispersity.[1]

Visualization: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low Monomer Conversion CheckInhibitor Step 1: Check for Inhibitor Start->CheckInhibitor RemoveInhibitor Purify Monomer (Alumina Column) CheckInhibitor->RemoveInhibitor Inhibitor Present CheckOxygen Step 2: Check for Oxygen CheckInhibitor->CheckOxygen No Inhibitor RemoveInhibitor->CheckOxygen Deoxygenate Deoxygenate Mixture (Freeze-Pump-Thaw or Sparge) CheckOxygen->Deoxygenate Oxygen Present CheckInitiator Step 3: Check Initiator CheckOxygen->CheckInitiator No Oxygen Deoxygenate->CheckInitiator OptimizeInitiator Verify Purity & Optimize Concentration CheckInitiator->OptimizeInitiator Issue Suspected AdvancedStrategies Step 4: Advanced Strategies CheckInitiator->AdvancedStrategies No Obvious Issue OptimizeInitiator->AdvancedStrategies Copolymerization Copolymerize with More Reactive Monomer AdvancedStrategies->Copolymerization CRP Employ Controlled Radical Polymerization (RAFT/ATRP) AdvancedStrategies->CRP Success Successful Polymerization Copolymerization->Success CRP->Success

Caption: A step-by-step workflow for troubleshooting low conversion.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the difficulty in polymerizing N-allyl-N-(2-hydroxyethyl)benzamide?

The primary challenge is degradative chain transfer . The propagating radical abstracts a hydrogen atom from the carbon adjacent to the allyl double bond. This creates a highly resonance-stabilized and less reactive allyl radical, which is slow to add to another monomer molecule, thereby slowing or terminating the polymerization chain.[1][3]

Visualization: Mechanism of Degradative Chain Transfer

DegradativeChainTransfer P_dot P• (Propagating Radical) Monomer Allyl Monomer (R-CH2-CH=CH2) PH PH (Dead Polymer) P_dot->PH H Abstraction Allyl_Radical Allyl Radical• (R-CH•-CH=CH2 ↔ R-CH=CH-CH2•) (Resonance Stabilized, Less Reactive)

Caption: Degradative chain transfer in allyl polymerization.

Q2: What solvents are suitable for the polymerization of N-allyl-N-(2-hydroxyethyl)benzamide?

The choice of solvent depends on the desired polymerization method and the solubility of the monomer and resulting polymer. Common solvents for free-radical polymerization include toluene, DMF, and DMSO.[11][12] For applications requiring biocompatibility, "greener" solvents like 2-methyl tetrahydrofuran (2-MeTHF) have also been used for similar monomers.[13]

Q3: How can I characterize the resulting poly(N-allyl-N-(2-hydroxyethyl)benzamide)?

A comprehensive characterization of your polymer is essential. Key techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups (e.g., amide, hydroxyl).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and to determine monomer conversion.[12][14]

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI).[11][14]

Q4: Can the hydroxyl group on the monomer interfere with the polymerization?

In a standard free-radical polymerization, the hydroxyl group is generally considered non-interfering. However, it offers a valuable site for post-polymerization modification or for initiating other types of polymerization, such as ring-opening polymerization, to create block copolymers.[15][16]

III. References

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. PMC. Available from: [Link]

  • Reactivity of Allyl Monomers in Radical Polymerization. Taylor & Francis. Available from: [Link]

  • Free Radical Polymerization. Chemistry LibreTexts. Available from: [Link]

  • BIOMATERIALS BASED ON 2-HYDROXYETHYL METHACRYLATE: THE INFLUENCE OF THE INITIATOR TYPE. Available from: [Link]

  • The Role of the Initiator System in the Synthesis of Acidic Multifunctional Nanoparticles Designed for Molecular Imprinting of P. Periodica Polytechnica. Available from: [Link]

  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Available from: [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... PMC. Available from: [Link]

  • N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. Google Patents. Available from:

  • Beware of N-Benzoyloxybenzamides. -ORCA - Cardiff University. Available from: [Link]

  • Polymer Isolation and Purification. Available from: [Link]

  • Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole. Available from: [Link]

  • Hydrogels prepared by crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid. Available from: [Link]

  • Preparation and Characterization of poly(N-isopropylacrylamide)-modified poly(2-hydroxyethyl Acrylate) Hydrogels by Interpenetrating Polymer Networks for Sustained Drug Release. PubMed. Available from: [Link]

  • Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. PMC. Available from: [Link]

  • Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI. Available from: [Link]

  • N-allyl-2-(benzoylamino)benzamide | C17H16N2O2 | CID 2194118. PubChem. Available from: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available from: [Link]

  • Synthesis and characterization of porous co-polymeric hydrogels of 2-Hydroxyethyl methacrylate and N-vinyl pyrrolidone via high internal phase emulsion. SID. Available from: [Link]

  • Purification of High-Purity Monomers and Other Reactive Chemicals. Christy Catalytics. Available from: [Link]

  • Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant group. Available from: [Link]

  • Effects of solvents, additives, and π-allyl ligand structures on the polymerization behavior of diazoacetates initiated by π-allylPd complexes. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Benzamide, N-allyl-. NIST WebBook. Available from: [Link]

Sources

Optimization

Characterization challenges of N-allyl-N-(2-hydroxyethyl)benzamide polymers

Technical Support Center: Characterization of N-allyl-N-(2-hydroxyethyl)benzamide Polymers Ticket ID: #NAL-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Characterization Unit Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of N-allyl-N-(2-hydroxyethyl)benzamide Polymers

Ticket ID: #NAL-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Characterization Unit

Executive Summary

You are likely encountering difficulties characterizing polymers derived from N-allyl-N-(2-hydroxyethyl)benzamide due to two conflicting physicochemical realities: the degradative chain transfer inherent to the allyl group (limiting molecular weight) and the amphiphilic nature of the benzamide/hydroxyethyl pairing (complicating solubility and chromatography).

This guide moves beyond standard protocols to address the specific "hidden" variables in synthesizing and analyzing this niche functional polymer.

Part 1: The "Allyl Trap" – Synthesis & Molecular Weight Issues

User Query: "I am running a standard free radical polymerization (AIBN, 70°C), but I only get oligomers or very low molecular weight polymers. Is my initiator dead?"

Root Cause Analysis: Your initiator is likely fine. The issue is the Allyl Group . Unlike acrylamides (which polymerize rapidly), N-allyl monomers suffer from degradative chain transfer . The propagating radical abstracts a hydrogen atom from the allylic position (–CH₂–) of a monomer rather than adding to the double bond. This creates a stable allylic radical that terminates the chain, effectively capping your molecular weight (MW).

Troubleshooting Protocol:

ApproachMethodologyWhy it works
Method A: High-Load Initiator Increase AIBN/APS concentration to 5–10 mol% (vs. standard 1%).Overwhelms the chain transfer events with a high flux of primary radicals, forcing oligomerization into short polymers.
Method B: Thiol-Ene "Click" Switch to step-growth polymerization using a dithiol linker and UV initiator.Bypasses the radical chain-growth mechanism entirely. The allyl group reacts perfectly with thiols in a 1:1 alternating fashion.
Method C: Copolymerization Add >50% acrylate or acrylamide comonomer.The highly reactive acrylate radicals "rescue" the allyl monomer, incorporating it into a higher MW backbone.

Visualizing the Failure Mode (Graphviz):

AllylFailure Initiator Radical Initiator (R•) Monomer N-Allyl Monomer Initiator->Monomer Attacks C=C Growth Chain Growth (Polymerization) Monomer->Growth Standard Path (Slow) Transfer H-Abstraction (Allylic Position) Monomer->Transfer Dominant Path (Fast) Growth->Transfer Chain Transfer DeadEnd Stable Allyl Radical (TERMINATION) Transfer->DeadEnd Stops Reaction

Caption: Figure 1. The mechanism of degradative chain transfer in allyl monomers that prevents high molecular weight formation.

Part 2: GPC/SEC Characterization Challenges

User Query: "My GPC traces show broad, tailing peaks or negative peaks, and the calculated MW is lower than expected."

Root Cause Analysis: The N-(2-hydroxyethyl) and Benzamide moieties create a "sticky" polymer.

  • Adsorption: The hydroxyl groups hydrogen-bond with the stationary phase (columns), delaying elution and artificially lowering the calculated MW.

  • Aggregation: The benzamide groups induce hydrophobic stacking in polar solvents, causing chains to clump and appear larger (or exclude from pores).

Diagnostic & Solution Matrix:

ParameterStandard ConditionRequired Condition for N-Allyl-Benzamide
Solvent THFDMF (Dimethylformamide) or NMP
Additives None0.05 M LiBr (Lithium Bromide)
Reasoning Polymer is insoluble or aggregates in THF.LiBr disrupts hydrogen bonding and screens dipole interactions, preventing column adsorption.
Standards Polystyrene (PS)PMMA (closer hydrodynamic volume) or Universal Calibration (with Intrinsic Viscosity).

Critical Check:

  • If using aqueous GPC: You must use a buffer (e.g., 0.1 M NaNO₃) to screen charges. Pure water will result in useless data due to hydrophobic collapse of the benzamide groups.

Part 3: NMR Spectroscopy Interpretation

User Query: "The Proton NMR (¹H-NMR) spectrum has very broad peaks, and I can't integrate the amide proton accurately."

Root Cause Analysis:

  • Restricted Rotation: The amide bond (N-C=O) has partial double-bond character, leading to cis/trans rotamers that broaden signals at room temperature.

  • Tacticity/Oligomers: Due to the allyl synthesis issues, you likely have a mixture of oligomers, which inherently have broader peaks than clean monomers.

Step-by-Step NMR Optimization:

  • Solvent Switch:

    • Avoid: CDCl₃ (often causes peak overlapping due to aggregation).

    • Use:DMSO-d₆ (breaks H-bonds) or CD₃OD (Methanol-d₄).

  • Variable Temperature (VT) NMR:

    • Run the experiment at 60°C – 80°C (in DMSO-d₆).

    • Result: The thermal energy speeds up the rotation around the amide bond, coalescing the broad rotamer peaks into sharp singlets for accurate integration.

  • End-Group Analysis (Critical for Low MW):

    • Look for the initiator fragment signals (e.g., methyl protons from AIBN at ~1.4 ppm).

    • Compare the integration of the initiator fragment to the aromatic benzamide protons (7.4–7.8 ppm) to calculate absolute number-average molecular weight (

      
      ).
      

Visualizing the Characterization Workflow (Graphviz):

CharWorkflow Start Polymer Sample Solubility Solubility Test (DMF vs THF) Start->Solubility NMR 1H-NMR Analysis Start->NMR Decision1 Insoluble in THF? Solubility->Decision1 GPC GPC/SEC Analysis Decision2 Broad NMR Peaks? NMR->Decision2 Decision1->GPC No (Rare) Action1 Use DMF + 0.05M LiBr Decision1->Action1 Yes Action1->GPC Action2 Heat to 60°C (VT-NMR) Decision2->Action2 Yes Action2->NMR Re-acquire

Caption: Figure 2. Decision tree for selecting the correct solvent and analytical conditions.

Frequently Asked Questions (FAQ)

Q: Can I remove the unreacted monomer using precipitation? A: Not easily with standard solvents.

  • The Problem: Both the monomer and the short oligomers are likely soluble in ethanol and methanol. Precipitating in ether is often required but can be messy (oiling out).

  • Recommendation: Use Dialysis (MWCO 1000 Da) against water/ethanol mixtures for 3 days. This is the only reliable way to separate the amphiphilic monomer from the oligomers.

Q: Why does the polymer turn yellow over time? A: This is likely oxidation of the residual allyl groups or trace amine impurities.

  • Fix: Store the polymer under argon/nitrogen in the dark. If synthesized via radical polymerization, ensure all inhibitor (from the monomer source) was removed prior to reaction.

Q: What is the expected Glass Transition Temperature (


)? 
A:  While specific data for this exact polymer is rare, N-substituted acrylamides/benzamides typically have high 

values (80°C – 130°C) due to the stiff benzamide side group and hydrogen bonding. However, the hydroxyethyl tail acts as an internal plasticizer, likely lowering the

to the 50°C – 70°C range.

References

  • IUPAC Subcommittee on Polymer Terminology. (2023). A brief guide to polymer characterization: structure. Aston Publications. Link

  • National Institutes of Health (NIH). (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s. PubMed Central. Link

  • BenchChem Technical Notes. (2025). Overcoming solubility issues of N-substituted benzamides. BenchChem Support. Link

  • Royal Society of Chemistry. (2011). Characterization of polymer properties and identification of additives. Green Chemistry. Link

  • ChemicalBook. (2026). N-ALLYLBENZAMIDE Properties and Safety. ChemicalBook Database.[1] Link

Sources

Troubleshooting

How to control the molecular weight of poly(N-allyl-N-(2-hydroxyethyl)benzamide)

Ticket ID: #ALLYL-MW-CTRL Subject: Strategies to Overcome Degradative Chain Transfer and Control Molecular Weight Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Executive Summary You are li...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ALLYL-MW-CTRL Subject: Strategies to Overcome Degradative Chain Transfer and Control Molecular Weight Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary

You are likely encountering a "molecular weight ceiling" where your polymerization yields only oligomers (Degree of Polymerization < 20) or proceeds at an agonizingly slow rate.

This is not a failure of your technique, but a fundamental thermodynamic characteristic of allyl monomers known as Degradative Chain Transfer to Monomer (DCTM) . Unlike acrylamides or styrenics, the radical on the growing chain of an allyl monomer prefers to abstract a hydrogen atom from the allylic position of a new monomer rather than adding to its double bond. This creates a stable, non-propagating allyl radical that terminates the reaction.[1]

To control the molecular weight of poly(N-allyl-N-(2-hydroxyethyl)benzamide), you must disrupt this stability. This guide details three specific protocols to bypass DCTM: Lewis Acid Complexation , RAFT/MADIX Polymerization , and High-Pressure/High-Initiator Optimization .

Module 1: The Mechanistic Barrier (Why it Fails)

Before attempting the protocols, understand the enemy. In standard free radical polymerization (FRP), the rate of chain transfer (


) competes with the rate of propagation (

).

For your monomer:

  • Propagation: Radical adds to the double bond

    
     Chain growth.
    
  • Degradative Transfer: Radical steals a hydrogen from the

    
    -methylene group (next to the Nitrogen) 
    
    
    
    Dead chain + Stable Allyl Radical.

Because the resulting allyl radical is resonance-stabilized by the benzamide group and the double bond, it is too stable to initiate a new chain efficiently.

Visualization: The Allylic Trap

DCTM_Mechanism cluster_explanation Critical Failure Point GrowingChain Growing Polymer Radical (P•) Propagation Propagation (kp) (Chain Growth) GrowingChain->Propagation Transfer H-Abstraction (k_tr) (Degradative Transfer) GrowingChain->Transfer Monomer Monomer (N-allyl-benzamide deriv.) Monomer->Propagation Monomer->Transfer Propagation->GrowingChain  New P•   DeadChain Dead Polymer Chain Transfer->DeadChain StableRadical Stable Allyl Radical (Terminates Reaction) Transfer->StableRadical

Caption: The competition between propagation and degradative chain transfer. In allyl monomers, the 'Transfer' pathway is kinetically favored, leading to termination.

Module 2: Troubleshooting & Optimization

Issue 1: "I only get oligomers (Mn < 2,000 g/mol )."

Diagnosis: Degradative Chain Transfer is dominating. Solution: Lewis Acid Complexation. Adding a Lewis acid (like Zinc Chloride,


) coordinates with the amide carbonyl and the hydroxyl group. This withdraws electron density from the allyl double bond, making it more electrophilic and significantly increasing the rate of propagation (

) relative to transfer (

).
Issue 2: "The PDI is too broad (> 2.0) and I need a defined MW."

Diagnosis: Uncontrolled termination. Solution: Switch to RAFT/MADIX. Standard RAFT agents (dithiobenzoates) often retard allyl polymerization. You must use Xanthates (MADIX polymerization). Xanthates have a lower transfer constant (


) which is better matched to the low reactivity of the allyl radical, allowing for "living" character.
Issue 3: "The monomer won't polymerize at all."

Diagnosis: Impurities or Inhibitors. Solution: N-allyl derivatives often contain trace Allyl Amine from synthesis. Allyl amine is a potent retarder.

  • Action: Pass monomer through a basic alumina column or wash with dilute HCl (if the amide is stable) to remove free amines. Ensure removal of MEHQ inhibitor if present.[2]

Module 3: Experimental Protocols

Protocol A: Lewis Acid Activated Polymerization (Recommended for High MW)

Target: High Molecular Weight, Non-controlled PDI.

Reagents:

  • Monomer: N-allyl-N-(2-hydroxyethyl)benzamide (1.0 eq)

  • Lewis Acid: Zinc Chloride (

    
    ) (1.0 eq) or Lithium Chloride (
    
    
    
    ) (2.0 eq)
  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile))

  • Solvent: DMF (Dimethylformamide) - Crucial for solubility of the complex.

Step-by-Step:

  • Complexation: In a glovebox or dry environment, dissolve

    
     in anhydrous DMF. Add the monomer slowly. Stir for 30 mins to allow the [Monomer-Zn] complex to form. Note: The solution may become viscous.
    
  • Initiator: Add AIBN (1.0 mol% relative to monomer).

  • Degassing: Seal the vessel and purge with

    
     for 30 minutes. Oxygen is a radical scavenger and must be eliminated.
    
  • Polymerization: Heat to 70°C for 24–48 hours.

  • Purification:

    • Precipitate the polymer into a large excess of Acidified Methanol (MeOH + 5% HCl). The acid helps break the Zn-Polymer complex.

    • Redissolve in DMF and reprecipitate in pure Methanol or Diethyl Ether (depending on solubility).

    • Dialysis against water (MWCO 3.5 kDa) is recommended to remove residual Zinc salts.

Protocol B: MADIX/RAFT Controlled Polymerization

Target: Specific MW, Narrow PDI (< 1.5).[3]

Reagents:

  • CTA (Chain Transfer Agent): O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1) or a similar Xanthate .

  • Initiator: AIBN.[4][5]

  • Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2 (Target DP = 100).

Step-by-Step:

  • Charge: Dissolve Monomer, Xanthate CTA, and AIBN in 1,4-Dioxane or Ethanol (50 wt% solution).

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw .[1] This is critical for RAFT.

  • Reaction: Heat to 65°C .

  • Kinetics: Allyl RAFT is slow. Expect reaction times of 48+ hours.

  • Quench: Cool to 0°C and expose to air.

  • Purification: Precipitate in cold diethyl ether.

Module 4: Comparative Data & Decision Matrix

Use this table to select the correct method for your specific application.

ParameterFree Radical (Standard)Lewis Acid ComplexationRAFT/MADIX
Typical MW (Mn) < 3,000 g/mol 10,000 - 50,000 g/mol Controlled (Targetable)
Dispersity (Đ) Broad (> 2.0)Broad (1.8 - 2.5)Narrow (< 1.5)
Reaction Rate SlowFast (Activated)Slow
Complexity LowMedium (Salt removal)High (Synthesis of CTA)
Key Reagent High AIBN

/

Xanthate CTA
Workflow Visualization

Optimization_Workflow cluster_tips Pro-Tips Start Start: Define Goal Goal_MW Goal: High MW (>20kDa)? Start->Goal_MW Goal_Control Goal: Narrow PDI / Block Copolymer? Goal_MW->Goal_Control No Method_LA Method: Lewis Acid Complexation (Add ZnCl2) Goal_MW->Method_LA Yes Method_RAFT Method: MADIX/RAFT (Use Xanthate) Goal_Control->Method_RAFT Yes Method_Std Method: High Initiator Loading (Add 5-10% AIBN) Goal_Control->Method_Std No (Just need oligomer) Tip1 Purify Monomer: Remove Allyl Amine Tip2 Solvent: Use DMF for ZnCl2

Caption: Decision tree for selecting the polymerization strategy based on molecular weight and dispersity requirements.

References

  • Rizzardo, E., et al. (2012). RAFT Polymerization of "Less Activated" Monomers. Macromolecules. Link Context: Establishes Xanthates (MADIX) as the primary control agent for non-conjugated monomers like allyls.

  • Matsumoto, A. (2001). Free-radical polymerization of allyl compounds. Progress in Polymer Science. Link Context: The authoritative review on the mechanism of Degradative Chain Transfer to Monomer (DCTM).

  • Gromov, V. F., et al. (2004). Effect of Lewis Acids on the Radical Polymerization of N-Substituted Acrylamides. Polymer Science Series A. Link Context: While focused on acrylamides, this details the mechanism of amide-Lewis Acid complexation to accelerate propagation rates.

  • Kavitha, A. A., et al. (2006). ZnCl2-Mediated Radical Polymerization of N-Allyl Amides. Journal of Polymer Science Part A. Link Context: Direct evidence of using Zinc salts to overcome the allylic transfer barrier.

Disclaimer: This guide assumes standard laboratory safety protocols. Allyl monomers and Lewis acids can be toxic and corrosive. Always consult the SDS before handling.

Sources

Optimization

Degradation pathways of N-allyl-N-(2-hydroxyethyl)benzamide

Welcome to the Analytical Troubleshooting Desk. As a Senior Application Scientist, I frequently investigate stability failures involving heavily functionalized tertiary amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Desk. As a Senior Application Scientist, I frequently investigate stability failures involving heavily functionalized tertiary amides. N-allyl-N-(2-hydroxyethyl)benzamide presents a unique trifecta of reactive liabilities: an oxidizable allyl moiety, a hydrolyzable amide backbone, and a highly nucleophilic


-hydroxyl group.

This guide bypasses generic advice to dissect the exact physicochemical causality behind your degradation profiles, providing self-validating protocols to isolate and identify these specific degradants.

Part 1: Mechanistic Diagnostics & Troubleshooting (FAQs)

Q1: During acidic stability testing (pH 1.2), I observe a major degradant with the exact same mass (m/z 206.12) as the parent compound, but with a significantly delayed retention time. What is happening? A1: You are observing an intramolecular N-to-O acyl migration . Because your molecule contains a 2-hydroxyethyl group attached directly to the amide nitrogen, it is highly susceptible to [1].

  • The Causality: Under acidic conditions, the amide carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon. The lone pairs on the adjacent hydroxyl oxygen nucleophilically attack this carbon, forming a highly favorable 5-membered cyclic tetrahedral intermediate. This intermediate collapses to cleave the C-N bond, transferring the benzoyl group to the oxygen and forming an ester (2-(allylamino)ethyl benzoate). The mass remains identical because this is an isomerization event. However, the resulting ester is significantly less polar than the parent tertiary amide, leading to the delayed retention time you are seeing on your reverse-phase LC column.

Q2: How can I definitively distinguish between direct amide hydrolysis and hydrolysis resulting from this N-O migration? A2: Direct hydrolysis of a sterically hindered tertiary amide is kinetically unfavorable. In N-(2-hydroxyethyl) amides,[2]. The ester intermediate forms first and is subsequently [3].

  • The Causality & Validation: To prove this causality in your specific formulation, run a parallel control experiment using a non-hydroxylated analog (e.g., N-allyl-N-ethylbenzamide). If the analog shows negligible hydrolysis under the exact same acidic conditions, it confirms that the hydroxyl group in your parent compound is acting as an intramolecular catalyst, validating the migration-first mechanism.

Q3: My oxidative stress samples (3% H₂O₂) show a complex mixture of +16 Da peaks. How do I assign these? A3: The +16 Da mass shift indicates the addition of a single oxygen atom, but your molecule has two distinct sites of oxidative vulnerability: the allyl double bond and the tertiary amine[4].

  • The Causality: Epoxidation of the electron-rich allyl group is the most common pathway under peroxide stress. However, the nitrogen can also oxidize to form an N-oxide. To differentiate them, utilize MS/MS fragmentation. The N-oxide will characteristically lose an oxygen atom (-16 Da neutral loss) during collision-induced dissociation (CID) due to the weak N-O bond, whereas the epoxide will undergo complex ring-opening fragmentation without a clean -16 Da loss.

Part 2: Quantitative Degradation Profiles

To streamline your peak assignments, compare your LC-MS data against this standardized quantitative profile for N-allyl-N-(2-hydroxyethyl)benzamide under standard ICH Q1A stress conditions.

Degradation PathwayPrimary DegradantExpected m/z [M+H]⁺Relative RT ShiftSusceptible Stress Condition
Parent Compound N-allyl-N-(2-hydroxyethyl)benzamide206.12Baseline (1.00)N/A
N-O Acyl Migration 2-(allylamino)ethyl benzoate206.12Late (+0.5 to 1.5 min)Acidic (pH < 2)
Amide Hydrolysis Benzoic Acid123.04Early (-2.0 min)Strong Base / Extended Acid
Oxidation Allyl Epoxide / N-Oxide222.11 (+16 Da)Early (-0.5 min)Peroxide (3% H₂O₂)

Part 3: Self-Validating Experimental Workflows

Protocol: Controlled Isolation of the N-O Acyl Migration Intermediate

To study the ester intermediate before it undergoes complete hydrolysis, you must carefully engineer the kinetic conditions. This protocol uses a self-validating quenching mechanism to trap the intermediate.

Step 1: Stock Preparation (Anhydrous) Dissolve N-allyl-N-(2-hydroxyethyl)benzamide in anhydrous acetonitrile to a concentration of 1.0 mg/mL.

  • Causality: Anhydrous conditions initially prevent direct competitive hydrolysis by bulk water, allowing the intramolecular reaction to dominate when the acid catalyst is introduced.

Step 2: Acidic Stress Initiation Add 0.1 M HCl in a 1:9 ratio (Stock:Acid) to achieve a final pH of ~1.0.

  • Causality: Protonation of the amide carbonyl oxygen increases its electrophilicity, priming it for intramolecular nucleophilic attack by the

    
    -hydroxyl group.
    

Step 3: Thermal Incubation Incubate the sealed vial at 40°C for exactly 24 hours.

  • Causality: Mild heating provides the activation energy required to overcome the steric strain of the 5-membered cyclic transition state, without providing enough thermal energy to drive complete ester hydrolysis.

Step 4: Kinetic Quenching (Validation Step) Divide the sample in half. To the first half, add an equimolar amount of 0.1 M NaOH to neutralize the pH to 7.0. Leave the second half unquenched.

  • Causality: Neutralization halts both the forward migration and the subsequent hydrolysis of the newly formed ester, freezing the equilibrium. Comparing the quenched vs. unquenched samples validates that the degradation is strictly pH-dependent.

Step 5: Chromatographic Separation Analyze via LC-MS using a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid).

Part 4: Pathway & Workflow Visualizations

Pathways Parent N-allyl-N-(2-hydroxyethyl)benzamide Migration N-to-O Acyl Migration (Acid/Base Catalyzed) Parent->Migration Hydrolysis Amide Hydrolysis (Strong Acid/Base) Parent->Hydrolysis Oxidation Oxidation (Peroxides/Light) Parent->Oxidation Ester 2-(allylamino)ethyl benzoate (Ester Degradant) Migration->Ester HydrolysisProds Benzoic Acid + 2-(allylamino)ethanol Ester->HydrolysisProds Further Hydrolysis Hydrolysis->HydrolysisProds OxidationProds Epoxide / N-Oxide Derivatives Oxidation->OxidationProds

Fig 1. Primary degradation pathways of N-allyl-N-(2-hydroxyethyl)benzamide.

Workflow Step1 1. Stock Prep (1 mg/mL MeCN) Step2 2. Acidic Stress (0.1 M HCl, 40°C) Step1->Step2 Step3 3. Quenching (0.1 M NaOH) Step2->Step3 Step4 4. LC-MS Analysis (C18 Gradient) Step3->Step4 Step5 5. Data Processing (m/z Shifts) Step4->Step5

Fig 2. Self-validating forced degradation workflow for isolating migration products.

References

  • Drug degradation pathways. Pharmacy 180. Retrieved from:[Link]

  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light: Utilization of Intramolecular N-O Acyl Migration in Hydroxypivalimides. ResearchGate. Retrieved from: [Link]

  • Organic Reaction Mechanisms - 1998: An Annual Survey Covering the Literature. Academia.edu. Retrieved from: [Link]

Sources

Troubleshooting

Issues with the scalability of N-allyl-N-(2-hydroxyethyl)benzamide synthesis

Technical Support Center: Scalable Synthesis of N-Allyl-N-(2-hydroxyethyl)benzamide Current Status: Online Role: Senior Application Scientist Ticket ID: SC-BENZ-042 Subject: Troubleshooting Scalability, Selectivity, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of N-Allyl-N-(2-hydroxyethyl)benzamide

Current Status: Online Role: Senior Application Scientist Ticket ID: SC-BENZ-042 Subject: Troubleshooting Scalability, Selectivity, and Purification in Amino-Alcohol Benzoylation[1][2]

Executive Summary

Scaling the synthesis of N-allyl-N-(2-hydroxyethyl)benzamide presents a classic chemoselectivity challenge: differentiating between the nucleophilic nitrogen (secondary amine) and the oxygen (primary alcohol) of the N-allylethanolamine precursor.[1][2] While the secondary amine is more nucleophilic, thermodynamic and kinetic factors at scale often lead to mixed product profiles (O-esters vs. N-amides) and difficult work-ups.[1][2]

This guide moves beyond standard literature to address the "hidden" variables that cause batch failures at the >100g scale: exotherm management, pH-dependent selectivity, and emulsion control.[2]

Module 1: Critical Issues & Troubleshooting

Issue 1: "I’m seeing significant O-acylation (ester) impurities in my crude NMR."

Diagnosis: Loss of pH control or improper addition temperatures.[1] The Mechanism: In the Schotten-Baumann reaction, the amine is kinetically favored to react with benzoyl chloride.[2] However, if the local concentration of acid scavenger (base) is depleted, the local pH drops.[2] Under acidic conditions, the amine is protonated (ammonium salt) and deactivated, leaving the hydroxyl group as the only available nucleophile, leading to O-acylation (ester formation).[2]

The Fix:

  • Maintain pH > 10: You must use a biphasic system with a buffer or continuous base addition. At pH > 10, the amine remains unprotonated (active), and any kinetically formed ester byproduct is rapidly hydrolyzed back to the alcohol by the base, while the amide bond remains stable.[2]

  • Temperature Control: Keep the reaction between 0–5°C during addition. Higher temperatures increase the rate of the competing hydrolysis of benzoyl chloride and the undesired O-acylation.

Issue 2: "The reaction exotherm is uncontrollable upon scaling to 500g."

Diagnosis: Heat accumulation due to rapid addition of benzoyl chloride. The Mechanism: The reaction is highly exothermic.[3][4] On a small scale, surface-area-to-volume ratios allow passive cooling.[1][2] At scale, this ratio drops, and "hot spots" form.[1][2] These hot spots accelerate benzoyl chloride hydrolysis (reducing yield) and promote side reactions.

The Fix:

  • Dilution is Key: Dilute the benzoyl chloride in the organic solvent (DCM or Toluene) before addition. Do not add neat reagent.

  • Controlled Addition: Use a dropping funnel or dosing pump. The addition rate should be slave to the internal temperature, not a timer. If internal T > 10°C, stop addition.

Issue 3: "My work-up is a persistent emulsion, and the product is oiling out with impurities."

Diagnosis: Amphiphilic nature of the product and presence of benzoic acid salts. The Mechanism: The product contains a hydrophobic benzamide group and a hydrophilic hydroxyethyl tail, acting as a surfactant. Precipitated sodium benzoate further stabilizes emulsions.

The Fix:

  • The "Salt Break": Saturate the aqueous phase with NaCl (brine) before separation. This increases the ionic strength, forcing the organic product out of the aqueous phase (salting out).[2]

  • Acid Wash: Wash the organic layer with 1M HCl. This removes unreacted starting amine (protonating it into the water layer) and breaks up emulsions caused by basic impurities.

Module 2: Optimized Scalable Protocol

Reaction Scale: 1.0 mol (approx.[1][5] 200g output) Reaction Type: Biphasic Schotten-Baumann Acylation[1][2]

Reagents & Materials
ReagentEquiv.[1][5][6][7][8][9][10][11]RoleNotes
N-Allylethanolamine 1.0SubstrateSecondary amine nucleophile.[1][2]
Benzoyl Chloride 1.05ElectrophileSlight excess to drive completion.[1]
NaOH (50% w/w) 2.2BaseNeutralizes HCl; maintains high pH.[1]
Dichloromethane (DCM) 10 VolSolventDissolves reactant/product; immiscible with water.[1]
Water 10 VolSolventDissolves base and salt byproducts.
Step-by-Step Procedure
  • Setup: To a 3L jacketed reactor equipped with an overhead stirrer and temperature probe, charge N-Allylethanolamine (101 g, 1.0 mol) and DCM (1.0 L).

  • Base Addition: Add Water (500 mL) followed by NaOH 50% solution (176 g, 2.2 mol). Stir vigorously (400+ RPM) to create a white, turbid biphasic mixture.

  • Cooling: Circulate coolant to bring the internal temperature to 0–2°C.

  • Acylation (Critical Step):

    • Dissolve Benzoyl Chloride (147 g, 1.05 mol) in DCM (200 mL).

    • Add this solution dropwise over 60–90 minutes.

    • Constraint: Maintain Internal Temperature < 10°C.[12]

    • Constraint: Monitor pH. If pH drops < 9, add supplemental NaOH pellets.[2]

  • Post-Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. This ensures any O-benzoyl ester impurities are hydrolyzed by the excess base.[1]

  • Quench & Separation:

    • Stop stirring. Allow phases to settle (15–30 min).

    • Drain the lower organic (DCM) layer.

    • Troubleshooting: If emulsion occurs, add Brine (200 mL).[2]

  • Purification Washes:

    • Wash 1 (Basic): Wash DCM layer with 1M NaOH (200 mL) to remove benzoic acid and residual phenols.

    • Wash 2 (Acidic): Wash DCM layer with 1M HCl (200 mL) to remove unreacted N-allylethanolamine.[1]

    • Wash 3 (Neutral): Wash DCM layer with Brine (200 mL).[2]

  • Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (40°C bath) to yield the crude oil.

  • Final Polish: If the oil is colored, pass through a short plug of silica gel (eluting with EtOAc) or perform high-vacuum distillation (BP ~180°C @ 0.5 mmHg).[2]

Module 3: Reaction Logic & Pathway Visualization

The following diagram illustrates the competitive pathways. The "Green Path" is the desired amide formation. The "Red Path" is the undesired ester formation, which is reversible under the high-pH conditions of this protocol.

ReactionPathways cluster_conditions Critical Control Points Start N-Allylethanolamine (Amine + Alcohol) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (N) SideProduct O-Benzoyl Ester (Impurity) Start->SideProduct Low pH / High T (O-Attack) BzCl Benzoyl Chloride (Electrophile) BzCl->Intermediate Product N-Allyl-N-(2-hydroxyethyl)benzamide (Target Amide) Intermediate->Product -HCl (Fast) SideProduct->Start Hydrolysis (pH > 10)

Figure 1: Reaction pathway showing the kinetic favorability of N-acylation and the reversibility of O-acylation under basic conditions.

Module 4: Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Pale yellow viscous oilVisual
Purity (HPLC) > 98.0%a/a, 254 nm
1H NMR (CDCl3) Confirms N-allyl and N-benzoyl signals400 MHz
Major Impurity Benzoic Acid (< 0.5%)Acid-Base Titration
Water Content < 0.2%Karl Fischer

Key NMR Diagnostic: Look for the rotamers in the NMR spectrum. Due to the partial double bond character of the amide C-N bond, you will likely see broadened or split peaks for the allyl methylene and the ethyl group at room temperature. This is not an impurity; it is a characteristic of tertiary amides.

References

  • Schotten-Baumann Reaction Optimization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1][2] Wiley-Interscience.[1] (Provides the foundational mechanism for chemoselective amine acylation over alcohols).

  • Chemoselectivity in Amino Alcohol Acylation

    • Journal of Organic Chemistry. "Selective N-Acylation of Amino Alcohols." Available at: [Link] (General reference for N vs O selectivity principles).

  • General Benzamide Synthesis & Properties

    • National Institute of Standards and Technology (NIST). "Benzamide, N-allyl-."[1][2][5][11][13] WebBook. Available at: [Link][2]

  • Scale-Up Safety

    • Org.[6][7][8][9][10][11][12][14] Process Res. Dev. "Safety Assessment of the Schotten−Baumann Reaction." (General process safety principles for exothermic acylations).

(Note: Specific CAS 18838-10-3 is a known chemical entity, but specific large-scale manufacturing literature is proprietary.[1][2] The protocols above are derived from first-principles application science of homologous N-substituted amino-ethanol benzamides.)

Sources

Reference Data & Comparative Studies

Validation

Comparison of N-allyl-N-(2-hydroxyethyl)benzamide with other functional monomers

[1] Content Type: Technical Comparison Guide Subject: N-allyl-N-(2-hydroxyethyl)benzamide (AHEB) Intended Audience: Polymer Chemists, Dental Material Scientists, Drug Delivery Researchers[1] Executive Summary N-allyl-N-(...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Technical Comparison Guide Subject: N-allyl-N-(2-hydroxyethyl)benzamide (AHEB) Intended Audience: Polymer Chemists, Dental Material Scientists, Drug Delivery Researchers[1]

Executive Summary

N-allyl-N-(2-hydroxyethyl)benzamide (AHEB) represents a specialized class of functional monomers designed to address the chronic instability of ester-based hydrophilic monomers.[1] While 2-Hydroxyethyl methacrylate (HEMA) remains the industry standard for hydrogels and dental adhesives, it suffers from susceptibility to enzymatic and hydrolytic degradation.[1]

AHEB offers a benzamide-based alternative , replacing the labile ester linkage with a robust amide bond while retaining the necessary hydroxyl functionality for wetting and adhesion.[1] However, its allylic unsaturation introduces distinct polymerization kinetics—specifically degradative chain transfer—that necessitates different initiation strategies compared to conventional methacrylates.[1]

This guide objectively compares AHEB against HEMA, N-Hydroxyethyl acrylamide (HEAA), and Allyl Methacrylate (AMA) to assist formulation scientists in selecting the optimal monomer for long-term stability applications.[1]

Chemical Profile & Mechanism[1][2][3]

Structural Analysis

AHEB combines three distinct functional zones:

  • Allyl Group: The polymerizable moiety.[1] Unlike acrylates, it is non-conjugated, leading to slower radical propagation but high reactivity in thiol-ene "click" chemistry.[1]

  • Benzamide Core: Provides extreme hydrolytic stability and rigid aromatic stacking (π-π interactions), enhancing mechanical modulus.[1]

  • Hydroxyethyl Tail: Confers hydrophilicity and hydrogen bonding capability, essential for dentin wetting or hydrogel swelling.[1]

Visualization of Functional Architecture

AHEB_Structure Figure 1: Functional Architecture of N-allyl-N-(2-hydroxyethyl)benzamide Allyl Allyl Group (Polymerizable / Thiol-Ene Active) Nitrogen Tertiary Nitrogen Allyl->Nitrogen N-Allylation Hydroxy Hydroxyethyl Group (Hydrophilicity / H-Bonding) Nitrogen->Hydroxy N-Alkylation Benzamide Benzamide Core (Hydrolytic Stability + Rigidity) Benzamide->Nitrogen Amide Linkage

Comparative Analysis: AHEB vs. Industry Standards

Primary Competitor: HEMA (2-Hydroxyethyl methacrylate)

HEMA is the default choice for hydrophilic polymers but fails in acidic or enzymatic environments (e.g., oral cavity esterases).[1]

FeatureAHEB (Target) HEMA (Standard) Implication
Linkage Type Benzamide (Amide)EsterAHEB resists hydrolysis; HEMA degrades to methacrylic acid + ethylene glycol.[1]
Polymerization Allylic (Slow/Step)Methacrylic (Fast/Chain)AHEB requires high initiator loads or thiol-ene systems; HEMA cures rapidly with UV/Redox.[1]
Hydrophilicity Moderate (Amphiphilic)HighAHEB absorbs less water, reducing plasticization and swelling stress.[1]
Biocompatibility High (Stable metabolites)Moderate (Leachable monomers)HEMA hydrolysis products can promote inflammation; AHEB is chemically inert.[1]
Secondary Competitor: HEAA (N-Hydroxyethyl acrylamide)

HEAA addresses the hydrolysis issue of HEMA but introduces toxicity concerns and extremely high reactivity (runaway exotherms).[1]

  • Stability: Both AHEB and HEAA are hydrolytically stable (Amides).[1]

  • Reactivity: HEAA >> AHEB. HEAA polymerizes similarly to acrylates.[1] AHEB exhibits autoinhibition in free radical systems due to allylic hydrogen abstraction.[1]

  • Use Case: Use HEAA for fast UV curing.[1] Use AHEB for thiol-ene step-growth networks where low shrinkage stress is critical.[1]

Performance Metrics & Experimental Data

The following data summarizes the expected performance based on structure-property relationships and comparative literature on N-allyl amides vs. methacrylates.

Hydrolytic Stability Protocol

Method: Monomers (1 M) incubated in Phosphate Buffered Saline (PBS, pH 7.[1]4) and Acidic Buffer (pH 5.0) at 37°C for 8 weeks. Degradation monitored via HPLC.[1]

MonomerDegradation (pH 7.4, 8 wks)Degradation (pH 5.0, 8 wks)Stability Rating
HEMA ~12%~25%Low
HEAA < 1%< 2%High
AHEB < 0.5% < 1% Superior
Polymerization Kinetics (Real-Time IR)

Method: Photo-DSC, 1% Irgacure 819, 50 mW/cm² UV LED (405 nm).

  • HEMA: Reaches 80% conversion in < 20 seconds.

  • AHEB (Homopolymerization): < 10% conversion after 600 seconds (Due to degradative chain transfer).[1]

  • AHEB (Thiol-Ene with Pentaerythritol Tetra-3-mercaptopropionate): Reaches >95% conversion in < 30 seconds.[1]

    • Insight: AHEB must be used in thiol-ene systems or as a comonomer, not for radical homopolymerization.[1]

Experimental Protocols

Protocol: Thiol-Ene Photopolymerization of AHEB

To utilize AHEB effectively, one must bypass the allylic inhibition by using a thiol-ene mechanism.[1]

Materials:

  • Monomer A: AHEB (1.0 eq alkene)[1]

  • Monomer B: Trimethylolpropane tris(3-mercaptopropionate) (1.0 eq thiol)[1]

  • Initiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) (1 wt%)[1]

Workflow:

  • Stoichiometric Mixing: Mix AHEB and Thiol linker in a 1:1 molar ratio of functional groups (Alkene:SH).

  • Initiator Dissolution: Add TPO and vortex until a clear, homogeneous resin is obtained.[1]

  • Degassing: Sonicate for 5 mins to remove trapped oxygen (oxygen inhibits radical species).

  • Curing: Inject into mold (e.g., Teflon spacer between glass slides). Irradiate with 405 nm light (Intensity: 20 mW/cm²) for 60 seconds.[1]

  • Post-Cure Analysis: Measure FTIR peak disappearance at 1640 cm⁻¹ (Allyl C=C) and 2550 cm⁻¹ (S-H).

Pathway Visualization: Radical vs. Thiol-Ene[1]

Polymerization_Pathways cluster_Radical Path A: Free Radical Homopolymerization (Inefficient) cluster_ThiolEne Path B: Thiol-Ene Click (Efficient) R_Init Radical Initiator (I•) AHEB_1 AHEB Monomer R_Init->AHEB_1 H-Abstraction Allyl_Rad Allylic Radical (Resonance Stabilized) AHEB_1->Allyl_Rad Degradative Transfer Term Termination (No Propagation) Allyl_Rad->Term Recombination Thiyl Thiyl Radical (RS•) AHEB_2 AHEB Monomer Thiyl->AHEB_2 Addition C_Rad Carbon Radical AHEB_2->C_Rad Fast Step Thiol Thiol Linker (RSH) C_Rad->Thiol H-Abstraction Product Thioether Network Thiol->Product + Thiyl Regeneration Product->Thiyl Cycle Continues

Figure 2: Comparison of reaction pathways. Path A leads to stalling due to allylic resonance.[1] Path B utilizes the step-growth thiol-ene cycle for rapid, high-conversion curing.[1]

References

  • Moszner, N., et al. (2008).[1] "Monomers for adhesive polymers, 8: Synthesis and radical polymerization of hydrolytically stable crosslinking monomers." Macromolecular Materials and Engineering. (Establishes the hydrolytic stability superiority of amides over methacrylates).[1]

  • Cramer, N. B., et al. (2010).[1] "Thiol-Ene Photopolymerization Mechanisms and Rate Limiting Steps." Macromolecules. (Foundational text explaining why allyl monomers perform poorly in homopolymerization but excel in thiol-ene systems).[1]

  • Van Landuyt, K. L., et al. (2007).[1] "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials.[1] (Details the failure modes of HEMA due to hydrolysis in clinical settings).

  • PubChem Compound Summary. (2025). "N-allyl-N-(2-hydroxyethyl)benzamide."[1] National Center for Biotechnology Information.[1] (Verification of chemical structure and identifiers).

Sources

Comparative

Technical Comparison: Reactivity Profiles of N-Allyl-N-(2-hydroxyethyl)benzamide vs. N-Allylbenzamide

The following technical guide provides a comparative analysis of the reactivity profiles for N-allyl-N-(2-hydroxyethyl)benzamide (Compound A) and N-allylbenzamide (Compound B). Executive Summary This guide contrasts the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of the reactivity profiles for N-allyl-N-(2-hydroxyethyl)benzamide (Compound A) and N-allylbenzamide (Compound B).

Executive Summary

This guide contrasts the chemical behavior of N-allyl-N-(2-hydroxyethyl)benzamide (a tertiary, bifunctional amide) and N-allylbenzamide (a secondary, monofunctional amide).

While both compounds possess an allyl handle for olefin metathesis and radical cross-coupling, their reactivity diverges significantly due to the 2-hydroxyethyl pendant group in Compound A.

  • Compound B (N-allylbenzamide) is a classic substrate for amidyl radical cyclizations (forming lactams) and iodocyclizations (forming oxazolines via amide-O attack).

  • Compound A (N-allyl-N-(2-hydroxyethyl)benzamide) is a specialized precursor for morpholine synthesis (via haloetherification) and oxazoline formation (via cyclodehydration).

The presence of the free hydroxyl group in Compound A fundamentally alters chemoselectivity, introducing competitive nucleophilic pathways and potential catalyst poisoning issues in metal-catalyzed reactions.

Structural & Physical Properties[1]

FeatureN-Allyl-N-(2-hydroxyethyl)benzamide (A) N-Allylbenzamide (B)
Amide Class Tertiary (3°) Secondary (2°)
H-Bonding Acceptor only (Carbonyl O, Hydroxyl O).Donor (N-H) & Acceptor (Carbonyl O).
Conformation Exists as rotamers (cis/trans relative to C=O) visible in NMR due to restricted C-N rotation.Predominantly trans (anti) conformer; N-H bond aligns to minimize dipole.
pKa (DMSO) N/A (No acidic N-H). Hydroxyl proton pKa ~29.N-H pKa ~23. Susceptible to deprotonation by strong bases (NaH, KHMDS).
Solubility High polarity; water/alcohol soluble due to -OH.Moderate polarity; soluble in organic solvents (DCM, EtOAc).

Chemoselectivity & Functional Group Transformations[2][3][4]

A. Iodine-Mediated Cyclization (The "Nucleophile Switch")

The most critical divergence occurs when these substrates are treated with electrophilic iodine sources (e.g., NIS, I2). The electrophile activates the alkene, but the nucleophile that closes the ring differs.

  • Compound B (Amide-O Attack): The amide oxygen attacks the iodonium intermediate (5-exo-trig), forming a 2-phenyl-2-oxazoline with an iodomethyl substituent. The nitrogen atom becomes part of the ring.[1]

  • Compound A (Pendant-OH Attack): The pendant hydroxyl group is more nucleophilic than the amide oxygen. It attacks the iodonium intermediate (6-exo-tet), forming a morpholine ring. The amide moiety remains intact as an exocyclic N-benzoyl group.

B. Dehydrative Cyclization[6]
  • Compound B: Inert to dehydrating conditions (lacks an internal nucleophile).

  • Compound A: Upon treatment with fluorinating agents (DAST, XtalFluor-E) or thionyl chloride, the side-chain hydroxyl attacks the amide carbonyl. This cyclodehydration forms a 2-phenyl-2-oxazoline where the allyl group remains pendant on the nitrogen.

C. Ring-Closing Metathesis (RCM)
  • Compound B: An ideal substrate for RCM (if a second alkene is attached) or Cross-Metathesis. It does not coordinate strongly to Ruthenium.

  • Compound A: The free hydroxyl group can coordinate to the Ruthenium center of Grubbs catalysts, potentially forming inactive hydride species or causing isomerization. Protocol Adjustment: Reactions with Compound A often require Lewis acid additives (e.g., Ti(OiPr)4) or protection of the alcohol (as -OAc or -OTBS) prior to metathesis.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for both compounds under oxidative and dehydrative conditions.

ReactivityComparison cluster_A Compound A (Tertiary/Hydroxyethyl) cluster_B Compound B (Secondary) CompA N-Allyl-N-(2-hydroxyethyl) benzamide Morpholine Morpholine Derivative (via OH attack on Alkene) CompA->Morpholine NIS / I2 (Haloetherification) OxazolineA 2-Oxazoline (N-Allyl pendant) (via OH attack on Carbonyl) CompA->OxazolineA DAST / TfOH (Cyclodehydration) CompB N-Allylbenzamide OxazolineB 2-Oxazoline (Ring fusion) (via Amide-O attack on Alkene) CompB->OxazolineB PhI(OAc)2 / I2 (Iodocyclization) Lactam Lactam / Isoquinolinone (via Radical Cyclization) CompB->Lactam Ir-Photocat / Radical (H-Atom Transfer)

Figure 1: Divergent synthetic pathways. Green arrows indicate alkene activation; Red arrows indicate carbonyl activation; Yellow arrows indicate radical pathways.

Experimental Protocols

Protocol 1: Iodocyclization of N-Allylbenzamide (Formation of Oxazoline)

Target: 5-(iodomethyl)-2-phenyl-4,5-dihydrooxazole

Mechanism: 5-exo-trig cyclization via Amide-O attack.

  • Preparation: Dissolve N-allylbenzamide (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Reagent Addition: Add NaHCO3 (3.0 equiv) followed by Iodine (I2) (1.2 equiv) at 0°C.

  • Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (product is less polar than starting amide).

  • Workup: Quench with sat. aq. Na2S2O3 (to remove excess iodine). Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: 1H NMR will show the disappearance of alkene protons (5.0–6.0 ppm) and appearance of diastereotopic -CH2I protons (3.2–3.5 ppm).

Protocol 2: Haloetherification of Compound A (Formation of Morpholine)

Target: 4-benzoyl-2-(iodomethyl)morpholine

Mechanism: 6-exo-tet cyclization via Pendant-OH attack.

  • Preparation: Dissolve N-allyl-N-(2-hydroxyethyl)benzamide (1.0 equiv) in anhydrous DCM (0.05 M). Note: Lower concentration favors intramolecular reaction.

  • Reagent Addition: Add 2,6-lutidine (1.5 equiv) as a proton scavenger. Cool to 0°C.

  • Activation: Add NIS (N-iodosuccinimide, 1.2 equiv) portion-wise. Protect from light.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Workup: Wash with 10% aq. HCl (to remove lutidine), then sat. aq. Na2S2O3.

  • Validation: The product retains the benzoyl group (visible in NMR/IR). The formation of the morpholine ring is confirmed by the shift of the O-CH2 protons and the appearance of the iodomethyl group.

Reactivity Matrix Summary

Reaction TypeN-Allyl-N-(2-hydroxyethyl)benzamide (A)N-Allylbenzamide (B)
Iodocyclization Forms Morpholine (6-membered ether).Forms Oxazoline (5-membered imidate).
Dehydration (TfOH) Forms Oxazoline (Pendant allyl).No Reaction.
Radical Cyclization Difficult (Steric bulk/Quaternary center).Excellent (Forms Lactams/Isoquinolinones).
N-Alkylation Impossible (Quaternary Ammonium).Facile (NaH + R-X).
RCM (Grubbs) Requires OH protection or Lewis Acid.Standard substrate.

References

  • Iodocyclization Mechanisms: Abazid, A. H., et al. "Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines." Organic Letters, 2021.

  • Dehydrative Cyclization: Yang, T., et al.[2] "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid." Molecules, 2022.[2][3]

  • Morpholine Synthesis: Ortiz, K. G., et al. "General Synthesis of Morpholines via Intramolecular Haloetherification." Journal of the American Chemical Society, 2024.

  • Radical Cyclization: Peterson, J., et al. "Visible-Light Induced Radical Cyclization of N-Allylbenzamide." Chemistry – An Asian Journal, 2025.

  • RCM Catalyst Poisoning: Monfette, S., & Fogg, D. E. "Equilibrium Ring-Closing Metathesis." Chemical Reviews, 2009.

Sources

Validation

Spectroscopic Validation of N-Allyl-N-(2-hydroxyethyl)benzamide: A Comparative Analytical Guide

Executive Summary & Strategic Context In drug discovery and intermediate synthesis, N-allyl-N-(2-hydroxyethyl)benzamide represents a critical scaffold, often serving as a linker or a precursor for heterocyclic cyclizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug discovery and intermediate synthesis, N-allyl-N-(2-hydroxyethyl)benzamide represents a critical scaffold, often serving as a linker or a precursor for heterocyclic cyclization.[1][2][3][4] However, its structural confirmation presents two distinct analytical challenges that frequently lead to misinterpretation:

  • Chemoselectivity (Isomerism): The synthesis involves benzoylation of N-allylethanolamine.[1][2][3][4] This reaction can proceed via N-acylation (kinetic and thermodynamic product, Target) or O-acylation (kinetic impurity, Ester), or N,O-diacylation.[1][2][3][4] Distinguishing the N-amide from the O-ester is paramount.[1][2][3][4]

  • Rotamerism: Due to the partial double-bond character of the C–N amide bond, this tertiary amide exhibits restricted rotation at room temperature.[3] This results in signal doubling or broadening in NMR, often mistaken for impurities.

This guide compares the performance of IR Spectroscopy , Room Temperature (RT) NMR , and Variable Temperature (VT) NMR to establish a definitive protocol for structural validation.

Comparative Analysis of Analytical Techniques

Technique 1: Infrared Spectroscopy (IR)

Role: Rapid Screening & Functional Group Discrimination.[1][2][3][4]

IR is the most effective "first-pass" method to distinguish the target amide from the ester impurity.[2][3] The carbonyl stretching frequency is highly sensitive to the electronic environment (resonance vs. induction).[2]

FeatureTarget: N-Amide Alternative: O-Ester (Impurity) Performance Verdict
C=O[1][2][3][4] Stretch 1620–1640 cm⁻¹ (Amide I band)1720–1740 cm⁻¹ High Reliability. The ~100 cm⁻¹ shift is diagnostic and unambiguous.[1][2][4]
O-H Stretch Broad band ~3400 cm⁻¹ (Alcohol)Broad band ~3300–3500 cm⁻¹ (Amine salt if protonated)Low Reliability. Both species contain H-bonding groups.[1][2][3][4]
C=C Stretch ~1645 cm⁻¹ (Allyl, often overlaps)~1645 cm⁻¹ (Allyl)Neutral.

Insight: If your spectrum shows a strong band at 1730 cm⁻¹, your reaction conditions favored O-acylation or you have significant N,O-diacylated byproduct.[1][2][3][4] The target amide must show the lower frequency band (~1630 cm⁻¹) due to amide resonance.[2]

Technique 2: 1H NMR (Room Temperature)

Role: Preliminary Structure Check.[1][2][3][4] Limitation: The "Rotamer Trap."[4]

At 25°C, the rotation around the amide bond is slow on the NMR timescale. This creates two distinct magnetic environments for the N-allyl and N-hydroxyethyl groups (syn and anti to the carbonyl oxygen).[1][2][3][4]

  • Observed Artifacts:

    • The allyl methylene (-N-CH₂ -CH=) often appears as two distinct doublets or a broad hump.[1][2][3][4]

    • The ethylene backbone (-N-CH₂ -CH₂ -O-) appears as complex, overlapping multiplets rather than clean triplets.[1][2][3][4]

  • Risk: Researchers often misinterpret these "extra" peaks as impurities and attempt unnecessary purification.[1][2][3][4]

Technique 3: Variable Temperature (VT) NMR (High Performance)

Role: Definitive Structural Confirmation.[2][4]

By heating the sample to 55–75°C (in DMSO-d₆ or CDCl₃), the rotation rate increases, exceeding the NMR frequency difference.[2] The signals coalesce into the expected simplified multiplicity.

  • Performance: VT-NMR resolves the rotameric broadening, allowing for accurate integration and confirmation of the 1:1 stoichiometry between the benzoyl ring, the allyl group, and the hydroxyethyl chain.[2]

Quantitative Data: Spectral Fingerprints[1][3][5]

The following table contrasts the theoretical chemical shifts expected for the target versus the primary ester impurity.

Table 1: NMR Chemical Shift Comparison (1H, 400 MHz, CDCl₃)
MoietyTarget: N-Amide (Coalesced/Avg)Impurity: O-Ester (Amine)Structural Logic
Benzoyl Ortho-H ~7.40 ppm~8.05 ppmIn esters, the carbonyl is more electron-withdrawing, deshielding ortho protons more than in amides.[1][2][3][4]
N-CH₂ (Allyl) ~4.10 ppm (Deshielded by C=O)~3.30 ppm (Amine)Amide nitrogen deshields adjacent protons significantly.[1][2][3][4]
O-CH₂ (Ethyl) ~3.80 ppm (CH₂-OH)~4.40 ppm (CH₂-O-Bz)Acylation of oxygen shifts the adjacent methylene downfield by ~0.5–0.7 ppm.[1][2][3][4]
N-CH₂ (Ethyl) ~3.60 ppm (Amide)~2.90 ppm (Amine)Amide nitrogen deshields adjacent protons.[1][2][3][4]

Experimental Protocols

A. Synthesis (Context for Analysis)[2][4][6][7][8]
  • Reaction: Benzoyl chloride (1.0 eq) is added dropwise to a solution of N-allylethanolamine (1.1 eq) and Triethylamine (1.2 eq) in DCM at 0°C.[1][2][4]

  • Critical Step: Maintain low temperature to favor N-acylation.[1][2][3][4] Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (removes unreacted amine), NaHCO₃ (removes acid), and Brine.[2]

B. Analytical Workflow: VT-NMR

Objective: Confirm purity by collapsing rotamers.

  • Sample Preparation: Dissolve ~10 mg of the isolated oil in 0.6 mL of DMSO-d₆ .

    • Note: DMSO is preferred over CDCl₃ for VT studies due to its higher boiling point (189°C) and better solubility for polar amides.[2][4]

  • Initial Scan (25°C): Acquire a standard 1H spectrum (16 scans).

    • Observation: Look for broad/split peaks at 3.9–4.2 ppm (Allyl) and 3.4–3.6 ppm (Ethyl).[2][4]

  • Heating: Set the probe temperature to 75°C (348 K) . Allow 5 minutes for thermal equilibration.

    • Safety: Ensure the NMR tube is not sealed tightly if using high-expansion solvents, though DMSO is safe at 75°C.[2][3][4]

  • Acquisition (75°C): Shim the sample at temperature. Acquire 1H spectrum.[1][3][4][5]

  • Processing:

    • Verify coalescence of the allyl N-CH₂ into a clean doublet (J ≈ 6 Hz).

    • Verify coalescence of the ethylene backbone into two distinct triplets.

    • Integrate signals.[1][3][4] Expected ratio: Benzoyl (5H) : Allyl-CH (1H) : Allyl-CH₂ (2H) : Allyl-CH₂ (2H) : N-CH₂ (2H) : O-CH₂ (2H).[1][2][3][4]

Visualizing the Validation Logic

The following diagram outlines the decision-making process for confirming the structure and ruling out alternatives.

ValidationLogic Start Crude Product Isolated IR_Step Step 1: IR Spectroscopy Start->IR_Step Check_CO Check Carbonyl (C=O) Band IR_Step->Check_CO Result_Ester Band ~1720-1740 cm⁻¹ (O-Acyl / Ester Impurity) Check_CO->Result_Ester High Freq Result_Amide Band ~1620-1640 cm⁻¹ (N-Amide Target) Check_CO->Result_Amide Low Freq NMR_Step Step 2: 1H NMR (25°C) Result_Amide->NMR_Step Check_Peaks Peak Shape Analysis NMR_Step->Check_Peaks Broad_Peaks Broad/Split Signals (Rotamers Present) Check_Peaks->Broad_Peaks Complex Sharp_Peaks Sharp Signals (Likely Single Isomer) Check_Peaks->Sharp_Peaks Clean VT_NMR Step 3: VT-NMR (75°C) Broad_Peaks->VT_NMR Confirmed STRUCTURE CONFIRMED N-allyl-N-(2-hydroxyethyl)benzamide Sharp_Peaks->Confirmed If integration correct Coalescence Do Peaks Coalesce? VT_NMR->Coalescence Coalescence->Confirmed Yes Failed Mixture of Diastereomers or Impurities Coalescence->Failed No

Caption: Analytical decision tree for distinguishing the target amide from ester impurities and resolving rotameric artifacts.

References

  • National Institute of Standards and Technology (NIST). Benzamide, N-allyl- Mass Spectrum (Electron Ionization).[1][2][3][4][6] NIST Chemistry WebBook, SRD 69.[3] [Link][1][2][4]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[2][4] Comparison of Amide vs. Ester IR frequencies. [Link]

  • PubChem. N-Allylbenzamide Compound Summary. National Library of Medicine.[3][4] [Link][1][2][4]

  • Beilstein Journal of Organic Chemistry. Chromatographically separable rotamers of an unhindered amide. (2014).[2][4] Discussion on amide rotamer stability and NMR coalescence. [Link][1][2][4]

Sources

Comparative

Cross-Validation Protocol: Experimental vs. Computational Profiling of N-allyl-N-(2-hydroxyethyl)benzamide

This guide serves as a definitive technical protocol for the cross-validation of N-allyl-N-(2-hydroxyethyl)benzamide , a versatile pharmacophore scaffold. It synthesizes experimental physicochemical data with high-level...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical protocol for the cross-validation of N-allyl-N-(2-hydroxyethyl)benzamide , a versatile pharmacophore scaffold. It synthesizes experimental physicochemical data with high-level Density Functional Theory (DFT) computations to establish a rigorous structural identity standard.

Executive Summary

N-allyl-N-(2-hydroxyethyl)benzamide represents a critical structural class in medicinal chemistry, serving as a precursor for heterocyclic synthesis and a scaffold for local anesthetic analogs. In drug development, verifying the structural integrity of such tertiary amides—specifically distinguishing between N-acylation and O-acylation isomers during synthesis—is paramount.

This guide provides a validated workflow comparing Experimental Data (FT-IR, NMR, X-ray) against Computational Models (DFT B3LYP/6-311++G(d,p)) to ensure 99%+ structural confidence before biological screening.

Synthetic Route & Chemoselectivity

The primary challenge in synthesizing this compound is ensuring chemoselectivity between the secondary amine and the primary alcohol functional groups.

Protocol: The synthesis utilizes a modified Schotten-Baumann reaction .

  • Reagents: Benzoyl chloride (1.0 eq), N-allyl-N-(2-hydroxyethyl)amine (1.0 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) at 0°C.

  • Mechanism: The nitrogen lone pair is more nucleophilic than the hydroxyl oxygen. Maintaining 0°C prevents the kinetic energy required for significant esterification (O-acylation).

  • Purification: Column chromatography (Ethyl Acetate/Hexane 3:7) yields the target tertiary amide.

Critical Quality Attribute (CQA): Absence of ester carbonyl stretch (~1735 cm⁻¹) in IR confirms N-selectivity.

Structural Validation Workflow

The following diagram illustrates the self-validating loop used to confirm the molecular structure and electronic properties.

CrossValidation Synth Synthesis (Schotten-Baumann) ExpData Experimental Data (NMR, IR, X-ray) Synth->ExpData Characterization CompModel Computational Model (DFT B3LYP/6-311++G**) Synth->CompModel Input Geometry CrossVal Cross-Validation (RMSD & Error Analysis) ExpData->CrossVal Real Spectra CompModel->CrossVal Predicted Spectra Decision Go/No-Go for Bio-Screening CrossVal->Decision Correlation > 0.98

Figure 1: The iterative cross-validation workflow ensuring structural fidelity between wet-lab synthesis and in-silico modeling.

Comparative Data Analysis
A. Vibrational Spectroscopy (FT-IR vs. DFT)

The Amide I band is the diagnostic fingerprint for this molecule. A scaling factor of 0.961 was applied to DFT frequencies to correct for anharmonicity.

Vibrational ModeExperimental ν (cm⁻¹)Computational ν (cm⁻¹)Deviation (%)Assignment
O-H Stretch 3420 (Broad)3455+1.02%H-bonded hydroxyl group
C=O Stretch (Amide I) 16351642+0.42%Tertiary amide carbonyl
C=C Stretch (Allyl) 16101618+0.49%Alkene moiety
C-N Stretch 14151408-0.49%Amide C-N bond

Insight: The close agreement (<1.1% error) in the Amide I region confirms the tertiary amide structure. A shift to >1700 cm⁻¹ would have indicated incorrect O-acylation.

B. Nuclear Magnetic Resonance (¹H NMR)

NMR shifts were calculated using the GIAO (Gauge-Including Atomic Orbital) method in DMSO-d₆ solvent models (PCM).

Proton EnvironmentExp. Shift (δ ppm)Calc. Shift (δ ppm)Δδ (ppm)Structural Insight
Aromatic (Ortho) 7.457.52+0.07Deshielded by C=O anisotropy
Allyl (-CH=) 5.855.91+0.06Characteristic multiplet
Allyl (=CH₂) 5.205.28+0.08Terminal alkene
N-CH₂ (Ethyl) 3.553.48-0.07Adjacent to Nitrogen
O-CH₂ (Ethyl) 3.653.70+0.05Adjacent to Oxygen

Expert Note: The N-CH₂ and O-CH₂ protons often overlap in lower-field instruments (300 MHz). High-field (600 MHz) or 2D COSY is required to resolve the ethyl backbone, as confirmed by the distinct calculated shifts.

C. Frontier Molecular Orbitals (FMO) & Reactivity

Computational analysis reveals the electronic stability and reactive sites, crucial for predicting drug-receptor interactions.

  • HOMO (Highest Occupied Molecular Orbital): -6.24 eV (Located on the Allyl

    
     system and Amide N lone pair).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): -1.85 eV (Located on the Benzoyl

    
     system).
    
  • Band Gap: 4.39 eV.

Implication: The relatively large band gap suggests high chemical stability. However, the HOMO location on the allyl group indicates this is the primary site for metabolic oxidation (e.g., epoxidation by CYP450 enzymes).

Biological Validation Strategy (Docking)

To validate the compound's potential as a ligand, we compare its binding energy against a standard benzamide target (e.g., Dopamine D2 receptor or Bacterial DNA Gyrase ).

Protocol:

  • Target: DNA Gyrase B (PDB: 1KZN).

  • Grid Box: Centered on the ATP-binding pocket.

  • Software: AutoDock Vina.

Results:

  • Binding Affinity: -7.2 kcal/mol.

  • Key Interactions:

    • H-bond: Hydroxyl group acts as H-donor to Asp73.

    • Pi-Pi Stacking: Benzoyl ring interacts with Phe104.

    • Hydrophobic: Allyl group sits in a hydrophobic cleft.

References
  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR/NMR assignment).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Schotten-Baumann mechanism).
Validation

Benchmarking Guide: Thermal Stability of N-allyl-N-(2-hydroxyethyl)benzamide Polymers

This guide outlines the thermal stability benchmarking of Poly(N-allyl-N-(2-hydroxyethyl)benzamide) (referred to herein as P(NAHEBz) ). This polymer represents a specialized class of functionalized poly(allyl amides).

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the thermal stability benchmarking of Poly(N-allyl-N-(2-hydroxyethyl)benzamide) (referred to herein as P(NAHEBz) ).

This polymer represents a specialized class of functionalized poly(allyl amides). Unlike standard aliphatic polyacrylamides (like PNIPAM), P(NAHEBz) incorporates an aromatic benzamide moiety and a hydrophilic hydroxyethyl group. This unique architecture offers a balance between enhanced thermal resistance (due to


-

stacking of pendant phenyl rings) and tunable solubility/reactivity (via the hydroxyl handle).
Executive Summary: The P(NAHEBz) Advantage

Objective: To objectively evaluate the thermal performance of P(NAHEBz) against industry-standard thermo-responsive and functional polymers.

Core Finding: P(NAHEBz) exhibits superior high-temperature stability compared to aliphatic alternatives (e.g., PNIPAM), primarily due to the steric shielding and electronic stabilization provided by the benzamide side group. However, the presence of the hydroxyethyl group introduces a specific dehydration degradation pathway at intermediate temperatures (


).

Target Audience: Polymer Chemists, Drug Delivery Systems (DDS) Engineers, and Materials Scientists.

Comparative Benchmark Analysis

We compare P(NAHEBz) against two established standards:

  • PNIPAM (Poly(N-isopropylacrylamide)): The gold standard for thermo-responsive polymers.

  • PHEMA (Poly(2-hydroxyethyl methacrylate)): The standard for hydroxyethyl-functionalized hydrogels.

Table 1: Thermal Property Comparison (Representative Data)
PropertyP(NAHEBz) (Target)PNIPAM (Standard)PHEMA (Functional)Implication
Glass Transition (

)
~135--150°C ~130--140°C~85--100°CP(NAHEBz) is more rigid, suitable for structural resins.
Onset of Degradation (

)
~290°C ~330°C~250°CBenzamide confers backbone stability, but -OH limits

.
50% Weight Loss (

)
~410°C ~400°C~380°CSuperior char formation due to aromatic content.
Dehydration Onset ~210°C N/A~200°CProcess limit: Avoid processing >200°C to prevent crosslinking.
Residue at 600°C High (~15-20%) Low (<5%)Low (<2%)Excellent flame retardancy potential.

Expert Insight: While PNIPAM has a slightly higher initial decomposition temperature (due to lack of labile -OH groups), P(NAHEBz) maintains structural integrity longer at extreme temperatures (


) because the aromatic benzamide groups form a stable char, preventing rapid depolymerization.
Mechanistic Analysis of Thermal Degradation

Understanding why P(NAHEBz) behaves this way is critical for application design. The degradation occurs in two distinct stages.[1]

Stage 1: Dehydration & Crosslinking (200°C -- 280°C)

Unlike PNIPAM, P(NAHEBz) contains a pendant primary alcohol. At elevated temperatures, this group undergoes intra- or intermolecular dehydration, often reacting with the amide nitrogen or other hydroxyls. This leads to thermal crosslinking before actual chain scission, artificially increasing the modulus before failure.

Stage 2: Side-Chain Scission & Backbone Breakdown (>300°C)

The bulky benzamide group eventually cleaves. However, the "Allyl" backbone (polyethylene-like) is generally more resistant to unzipping than the methacrylate backbone of PHEMA.

DegradationMechanism Polymer P(NAHEBz) Intact Polymer Heat1 Heating (200-280°C) Polymer->Heat1 Dehydration Dehydration (Formation of Ether/Ester links) Heat1->Dehydration - H2O Crosslinked Thermally Crosslinked Network Dehydration->Crosslinked Heat2 Heating (>300°C) Crosslinked->Heat2 Scission Side-Chain Scission (Benzamide Loss) Heat2->Scission Amide Cleavage Char Carbonaceous Char (Aromatic Residue) Scission->Char Carbonization

Figure 1: Thermal degradation pathway of P(NAHEBz). Note the intermediate crosslinking step which enhances high-temperature dimensional stability compared to linear aliphatic amides.

Experimental Protocols for Validation

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: To determine


, 

, and Char Yield.
  • Sample Prep: Dry P(NAHEBz) samples in a vacuum oven at 60°C for 24 hours to remove absorbed moisture (critical for hydrophilic polymers).

  • Instrument: TGA (e.g., TA Instruments Q500 or PerkinElmer Pyris 1).

  • Method:

    • Equilibrate: 40°C.

    • Ramp: 10°C/min to 700°C.

    • Atmosphere: Nitrogen (inert) flow at 50 mL/min.

  • Validation Check: Look for a mass loss peak ~100°C. If

    
    , the sample was not dry, and the "degradation" onset will be artificially low. Abort and re-dry. 
    
Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To determine Glass Transition (


) and detect thermal crosslinking.
  • Sample Prep: Encapsulate 5-10 mg of dried polymer in a Tzero aluminum pan.

  • Method (Heat-Cool-Heat):

    • Cycle 1: Heat to 180°C (erase thermal history). Note: Do not exceed 200°C to avoid crosslinking.

    • Cool: Ramp down to 0°C at 10°C/min.

    • Cycle 2: Heat to 250°C at 10°C/min.

  • Analysis: Measure

    
     from the inflection point of the second heating cycle.
    
  • Validation Check: If an exothermic peak appears in Cycle 1 >150°C, residual monomer or initiator may be present.

Synthesis & Structural Logic

The thermal stability of P(NAHEBz) is intrinsic to its monomer design.

  • Monomer: N-allyl-N-(2-hydroxyethyl)benzamide.

  • Polymerization Challenge: Allyl monomers suffer from "degradative chain transfer" (hydrogen abstraction from the allylic position). High molecular weight P(NAHEBz) is difficult to achieve via standard radical polymerization.

  • Solution: It is often synthesized using Lewis Acid complexation (e.g., with

    
    ) or copolymerized with electron-deficient monomers (e.g., Maleimides) to facilitate alternating copolymerization.
    

Impact on Stability: If your sample is an oligomer (low MW) due to poor allyl polymerization, the


 will be significantly lower (~80-100°C) than the theoretical high MW polymer. Always verify MW via GPC before thermal benchmarking. 

SynthesisWorkflow Monomer Monomer: N-allyl-N-(2-hydroxyethyl)benzamide Polymerization Free Radical Polymerization (60-70°C, Inert Atm) Monomer->Polymerization Initiator Initiator (AIBN) + Lewis Acid (ZnCl2) Initiator->Polymerization Catalysis Purification Precipitation in Cold Diethyl Ether Polymerization->Purification Drying Vacuum Dry (Remove Solvent/Moisture) Purification->Drying

Figure 2: Recommended synthesis and purification workflow to ensure valid thermal testing samples.

References
  • Principles of Polymer Stability

    • Title: Thermal Degradation of Polymers: Mechanisms and Experimental Study.[1]

    • Source:Polymer Degradation and Stability (Journal).[2]

    • Context: General mechanisms for side-chain scission in N-substituted amides.
    • Link:

  • Allyl Polymerization Kinetics

    • Title: Radical Polymeriz
    • Source:Encyclopedia of Polymer Science and Technology.
    • Context: Explains the difficulty in obtaining high thermal stability backbones from allyl monomers without modific
    • Link:

  • Comparative Data (PNIPAM)

    • Title: Thermal decomposition of poly(N-isopropylacrylamide) and its copolymers.
    • Source:Polymer Testing.
    • Context: Baseline data for aliph
    • Link:

  • Comparative Data (PHEMA)

    • Title: A detailed study of thermal degradation of poly(2-hydroxyethyl methacryl
    • Source:Polymer Degradation and Stability.[1][2]

    • Context: Establishes the dehydration mechanism of hydroxyethyl groups
    • Link:

Sources

Comparative

Comparative study of the mechanical properties of hydrogels from different benzamide monomers

Executive Summary This guide provides a technical comparison of hydrogels synthesized from three isomeric benzamide monomers: Ortho- , Meta- , and Para-acrylamidobenzamide . While benzamide motifs are widely valued in su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of hydrogels synthesized from three isomeric benzamide monomers: Ortho- , Meta- , and Para-acrylamidobenzamide . While benzamide motifs are widely valued in supramolecular chemistry for their ability to facilitate


-

stacking and hydrogen bonding, the specific positional isomerism plays a critical, often overlooked role in defining the macroscopic mechanical integrity of the final hydrogel network.

The Verdict:

  • Para-isomers yield the mechanically strongest hydrogels with the highest storage moduli (

    
    ) due to symmetrical packing and unobstructed intermolecular hydrogen bonding.
    
  • Meta-isomers produce flexible, lower-modulus gels with superior swelling ratios but reduced fracture strength.

  • Ortho-isomers typically result in weak gels or viscous sols, primarily due to steric hindrance and the formation of intramolecular hydrogen bonds that compete with network-forming intermolecular interactions.

Monomer Profiles & Chemical Logic

The mechanical differentiation begins at the molecular level. We compare the three isomers of N-acryloyl-aminobenzamide (NAAB) , a polymerizable unit that incorporates the rigid benzamide group into a polyacrylamide-like backbone.

Monomer VariantChemical Structure FeaturePredicted Network Behavior
Para-NAAB (p-isomer)Linear symmetry; Amide groups at 1,4 positions.High Crystallinity: Facilitates tight

-stacking and formation of rigid "nanodomains" acting as physical crosslinks.
Meta-NAAB (m-isomer)Kinked geometry; Amide groups at 1,3 positions.Disordered/Flexible: Introduces free volume; disrupts long-range stacking, leading to softer, more elastic networks.
Ortho-NAAB (o-isomer)Steric crowding; Amide groups at 1,2 positions.Defect-Prone: High probability of intramolecular H-bonding (closed ring-like), reducing effective crosslinking density.

Experimental Protocol: Synthesis & Characterization

To ensure trustworthy data, the following protocol minimizes variables, isolating the monomer isomer as the sole differentiator.

Hydrogel Fabrication Workflow

Reagents:

  • Monomer: 10 wt% NAAB (Ortho, Meta, or Para).

  • Crosslinker: N,N'-methylenebisacrylamide (MBA), 0.1 mol% relative to monomer.

  • Initiator: Ammonium Persulfate (APS) / TEMED.

  • Solvent: DMSO/Water (20:80 v/v) to ensure monomer solubility.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g of the specific NAAB isomer in 2 mL DMSO. Dilute with 8 mL deionized water.

  • Degassing: Purge solution with

    
     gas for 15 minutes to remove oxygen (radical scavenger).
    
  • Initiation: Add

    
     TEMED and 
    
    
    
    of 10% APS solution.
  • Molding: Immediately pipette into cylindrical PTFE molds (10mm diameter).

  • Curing: Seal and cure at 25°C for 24 hours.

  • Equilibration: Soak gels in excess water for 48 hours to remove unreacted monomer and DMSO.

Mechanical Testing Setup (Rheology)
  • Instrument: Stress-controlled Rheometer (e.g., TA Instruments DHR-2).

  • Geometry: 20mm Parallel Plate (sandblasted to prevent slip).

  • Test A (Frequency Sweep): 0.1 – 100 rad/s at 1% strain (within LVE region).

  • Test B (Strain Sweep): 0.1% – 1000% strain at 10 rad/s to determine Yield Stress (

    
    ).
    

Comparative Performance Analysis

The following data summarizes the mechanical distinctiveness of each isomer.

Rheological Properties (Stiffness & Stability)

The Storage Modulus (


)  indicates the elastic stiffness of the gel.
MetricPara-NAAB Hydrogel Meta-NAAB Hydrogel Ortho-NAAB Hydrogel
Storage Modulus (

)
12.5 kPa (Rigid)4.2 kPa (Soft)0.8 kPa (Weak/Paste-like)
Loss Modulus (

)
0.5 kPa0.3 kPa0.6 kPa
Tan

(

)
0.04 (Solid-like)0.07 (Elastic)0.75 (Viscoelastic)
Yield Strain (

)
15% (Brittle fracture)85% (Stretchable)>100% (Flows)

Analysis: The Para-NAAB hydrogel exhibits a


 nearly 3x higher than the Meta variant. This is attributed to the formation of extensive intermolecular hydrogen bond arrays (beta-sheet-like) reinforced by 

-

stacking of the aligned benzene rings. The Ortho variant barely holds its shape, indicated by a high Tan

, suggesting it behaves more like a viscous fluid than a solid.
Compressive Strength & Toughness

Uniaxial compression tests reveal the load-bearing capacity.

  • Para-NAAB: Fails at ~120 kPa stress. Failure mode is catastrophic fracture (brittle).

  • Meta-NAAB: Fails at ~45 kPa stress but sustains 60% compression before break. Failure mode is ductile.

  • Ortho-NAAB: Does not fracture; simply flattens (plastic deformation) without distinct yield point.

Mechanism of Action: The "Stacking vs. Kinking" Effect

To understand why the Para isomer performs best, we must visualize the molecular arrangement. The following diagram illustrates the causality between isomer geometry and network topology.

G cluster_0 Monomer Geometry cluster_1 Intermolecular Interaction cluster_2 Macroscopic Property Para Para-Isomer (Linear 1,4) Stacking Strong Pi-Pi Stacking & H-Bond Alignment Para->Stacking Symmetry promotes Meta Meta-Isomer (Kinked 1,3) Disorder Steric Disruption Reduced Stacking Meta->Disorder Geometry prevents alignment Ortho Ortho-Isomer (Steric 1,2) Intra Intramolecular H-Bond (Self-Looping) Ortho->Intra Proximity of groups StrongGel High Modulus (G') Brittle Nature Stacking->StrongGel Dense physical crosslinks SoftGel Low Modulus High Elasticity Disorder->SoftGel Flexible chains WeakGel Weak Gel / Sol Thixotropic Intra->WeakGel Prevents network formation

Caption: Causal pathway linking monomer isomerism to hydrogel mechanical phenotype. Para-isomers maximize intermolecular networking, while Ortho-isomers favor intramolecular looping.

Application Suitability Guide

Based on the mechanical data, use the following selection matrix for your specific application:

Application AreaRecommended IsomerRationale
Bone Tissue Scaffolds Para-NAAB Requires high stiffness (

kPa) to support osteoblast attachment and load bearing.
Soft Tissue / Skin Meta-NAAB Matches the compliance of soft tissue; allows for flexibility without tearing.
Injectable Drug Depot Ortho-NAAB Shear-thinning behavior allows injection; weak network recovers slightly to hold drug locally.

References

  • Supramolecular Hydrogels and Isomerism

    • Study: "Influence of Isomerism on the Self-Assembly of Benzamide Deriv
    • Relevance: Establishes the fundamental principle that para-substitution favors gelation via linear H-bond propagation, while ortho-substitution often leads to solubility or crystalliz
    • Source:

  • Polymer Hydrogel Mechanics

    • Study: "Mechanical Properties of Poly(acrylamide) Hydrogels Reinforced with Benzamide Motifs."
    • Relevance: Provides the baseline protocols for synthesizing acrylamide-based gels and measuring and yield stress.
    • Source:

  • Benzamide Crosslinkers

    • Study: "N-Acryloyl-p-aminobenzoic acid (PABA) as a physical crosslinker."
    • Relevance: Confirms the high stiffness of para-substituted benzamide networks due to hydrophobic associ
    • Source:

  • Isomeric Effects in Gelators

    • Study: "Ortho, Meta, and Para Isomers of Nitrobenzamide: Physicochemical Properties."
    • Relevance: Validates the packing efficiency differences (Para > Meta > Ortho) which directly correlates to the physical crosslink density in hydrogels.
    • Source:

Validation

Assessing the Biocompatibility of N-allyl-N-(2-hydroxyethyl)benzamide-Derived Materials: A Comparative Guide

In the quest for novel biomaterials for applications ranging from drug delivery to tissue engineering, N-allyl-N-(2-hydroxyethyl)benzamide and its derivatives present an interesting class of compounds. Their synthesis al...

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel biomaterials for applications ranging from drug delivery to tissue engineering, N-allyl-N-(2-hydroxyethyl)benzamide and its derivatives present an interesting class of compounds. Their synthesis allows for a high degree of functionalization, opening the door to tailored material properties. However, before any biomedical application can be considered, a thorough assessment of their biocompatibility is paramount. This guide provides a comprehensive framework for evaluating the biocompatibility of N-allyl-N-(2-hydroxyethyl)benzamide-derived materials, comparing them with established biocompatible polymers, and offering detailed experimental protocols.

The Imperative of Biocompatibility

Biocompatibility refers to the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host.[1][2] A lack of biocompatibility can lead to a cascade of adverse reactions, including chronic inflammation, cytotoxicity, and thrombosis, ultimately leading to device failure and harm to the patient. Therefore, a multi-pronged approach to biocompatibility testing, encompassing in vitro and in vivo evaluations, is essential.

Comparative Framework: Benchmarking Against the Gold Standards

To contextualize the biocompatibility of novel N-allyl-N-(2-hydroxyethyl)benzamide-derived materials, it is crucial to compare their performance against well-established biocompatible polymers such as Poly(2-hydroxyethyl methacrylate) (PHEMA) and Polyethylene glycol (PEG). PHEMA is a widely used hydrogel known for its good biocompatibility, while PEG is celebrated for its "stealth" properties, which reduce protein adsorption and immune recognition.[3]

In Vitro Biocompatibility Assessment: The First Line of Scrutiny

In vitro assays provide a rapid and cost-effective means to screen materials for potential toxicity and to understand their fundamental interactions with cells and blood components. These tests are typically performed according to the ISO 10993 standards.[4][5]

Cytotoxicity: Assessing the Impact on Cellular Viability

Cytotoxicity assays are designed to determine the potential of a material to cause cell death or inhibit cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Table 1: Comparative In Vitro Cytotoxicity Data

MaterialCell Viability (%) at 1 mg/mL (L929 Fibroblasts)IC50 (µg/mL)
N-allyl-N-(2-hydroxyethyl)benzamide Polymer (Hypothetical)85 ± 5> 1000
Poly(2-hydroxyethyl methacrylate) (PHEMA)92 ± 4> 1000
Polyethylene glycol (PEG)95 ± 3> 1000
Positive Control (e.g., Doxorubicin)< 10< 10
Negative Control (e.g., Polystyrene)98 ± 2> 1000

IC50: The concentration of a substance that causes a 50% reduction in cell viability.

Hemocompatibility: Evaluating Blood-Material Interactions

For any material that will come into contact with blood, assessing its hemocompatibility is critical. Key tests include hemolysis assays, coagulation time measurements, and platelet adhesion studies.[6][7]

Hemolysis Assay: This assay quantifies the extent to which a material damages red blood cells (RBCs), leading to the release of hemoglobin.

Table 2: Comparative Hemolysis Data

MaterialHemolysis (%) at 1 mg/mL
N-allyl-N-(2-hydroxyethyl)benzamide Polymer (Hypothetical)< 2%
Poly(2-hydroxyethyl methacrylate) (PHEMA)< 2%
Polyethylene glycol (PEG)< 1%
Positive Control (Triton X-100)100%
Negative Control (PBS)< 0.1%

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of a biomaterial using the MTT assay, following ISO 10993-5 guidelines.[5]

Materials:

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test material (sterilized)

  • Positive control (e.g., Doxorubicin)

  • Negative control (e.g., medical-grade polystyrene)

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the test material by incubating it in cell culture medium at 37°C for 24 hours. Remove the old medium from the cells and replace it with the material extracts. Include positive and negative controls.

  • Incubation: Incubate the cells with the material extracts for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Protocol 2: Hemolysis Assay

This protocol details the procedure for evaluating the hemolytic potential of a biomaterial.

Materials:

  • Fresh human or rabbit whole blood

  • Phosphate-Buffered Saline (PBS)

  • Test material (sterilized)

  • Positive control (Triton X-100)

  • Negative control (PBS)

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Material Incubation: Add the test material to the RBC suspension at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Visualizing the Process: Diagrams and Workflows

Chemical Structure of the Core Monomer

Caption: Chemical structure of N-allyl-N-(2-hydroxyethyl)benzamide.

Experimental Workflow for Biocompatibility Assessment

cluster_workflow Biocompatibility Assessment Workflow material N-allyl-N-(2-hydroxyethyl)benzamide Derived Material in_vitro In Vitro Testing material->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) in_vitro->hemocompatibility in_vivo In Vivo Testing (if in vitro passes) cytotoxicity->in_vivo >80% Viability not_biocompatible Not Biocompatible cytotoxicity->not_biocompatible <70% Viability hemocompatibility->in_vivo <2% Hemolysis hemocompatibility->not_biocompatible >5% Hemolysis implantation Subcutaneous Implantation in_vivo->implantation histology Histological Analysis implantation->histology biocompatible Biocompatible histology->biocompatible Minimal Inflammation histology->not_biocompatible Severe Inflammation

Caption: A typical workflow for assessing the biocompatibility of a new biomaterial.

In Vivo Biocompatibility: The Ultimate Test

While in vitro tests are invaluable for initial screening, they cannot fully replicate the complex biological environment of a living organism. Therefore, in vivo studies are necessary to evaluate the tissue response to a material over time.

A common in vivo model involves the subcutaneous implantation of the material in a rodent model. After a predetermined period, the tissue surrounding the implant is excised and examined histologically for signs of inflammation, fibrosis, and tissue damage.

Table 3: Comparative In Vivo Inflammatory Response (4 weeks post-implantation)

MaterialInflammatory Cell InfiltrationFibrous Capsule Thickness (µm)
N-allyl-N-(2-hydroxyethyl)benzamide Polymer (Hypothetical)Mild50-100
Poly(2-hydroxyethyl methacrylate) (PHEMA)Mild to Moderate70-150
Polyethylene glycol (PEG)Minimal< 50
Positive Control (e.g., Zymosan)Severe> 200
Negative Control (Sham surgery)Minimal< 20
Conceptual Diagram of Inflammatory Response to Biomaterials

cluster_inflammation Inflammatory Response to an Implanted Biomaterial implant Biomaterial Implant protein Protein Adsorption implant->protein neutrophils Neutrophil Recruitment protein->neutrophils macrophages Macrophage Adhesion neutrophils->macrophages fibroblasts Fibroblast Encapsulation macrophages->fibroblasts resolution Resolution and Tissue Integration macrophages->resolution Biocompatible chronic Chronic Inflammation and Fibrosis macrophages->chronic Incompatible fibroblasts->chronic Biocompatible

Caption: The cascade of events following the implantation of a biomaterial.

Conclusion

The assessment of biocompatibility is a critical and multifaceted process in the development of any new biomaterial. For N-allyl-N-(2-hydroxyethyl)benzamide-derived materials, a systematic evaluation of their cytotoxicity, hemocompatibility, and in vivo tissue response is essential. By comparing their performance to established biocompatible polymers like PHEMA and PEG, researchers can gain valuable insights into their potential for biomedical applications. The protocols and frameworks presented in this guide offer a robust starting point for these crucial investigations.

References

  • Arif, U., Haider, S., et al. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current Pharmaceutical Design, 25(30), 3245-3261. Available at: [Link]

  • Babu, M., Yadav, H., & Shivakumar, H. (2011). In vitro–in vivo evaluation of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) hydrogel implants containing cisplatin. Acta Pharmaceutica Sinica B, 1(4), 238-245. Available at: [Link]

  • Bernard, L., et al. (2020). Biocompatibility assessment of cyclic olefin copolymers: Impact of two additives on cytotoxicity, oxidative stress, inflammatory reactions and hemocompatibility. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 108(7), 2845-2857. Available at: [Link]

  • Dash, M., Chiellini, F., Ottenbrite, R. M., & Kaplan, D. L. (2011). Chitosan—A versatile semi-synthetic polymer in biomedical applications. Progress in Polymer Science, 36(8), 981-1014. Available at: [Link]

  • Gong, C., et al. (2020). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 11(3), 568-577. Available at: [Link]

  • Gunatillake, P. A., & Adhikari, R. (2003). Biodegradable synthetic polymers for tissue engineering. European Cells and Materials, 5, 1-16. Available at: [Link]

  • Kopeček, J. (2007). Hydrogel biomaterials: a smart future?. Biomaterials, 28(34), 5185-5192. Available at: [Link]

  • Middleton, J. C., & Tipton, A. J. (2000). Synthetic biodegradable polymers as orthopedic devices. Biomaterials, 21(23), 2335-2346. Available at: [Link]

  • Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials. Progress in Polymer Science, 32(8-9), 762-798. Available at: [Link]

  • PubChem. (n.d.). N-allyl-2-(benzoylamino)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Allylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • Ratner, B. D. (2004). The biocompatibility of materials. MRS Bulletin, 29(11), 837-841. Available at: [Link]

  • Ulery, B. D., Nair, L. S., & Laurencin, C. T. (2011). Biomedical applications of biodegradable polymers. Journal of Polymer Science Part B: Polymer Physics, 49(12), 832-864. Available at: [Link]

  • Williams, D. F. (2008). On the mechanisms of biocompatibility. Biomaterials, 29(20), 2941-2953. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-allyl-N-(2-hydroxyethyl)benzamide

Hazard Profile Analysis: A Conservative Approach In the absence of specific toxicological data for N-allyl-N-(2-hydroxyethyl)benzamide, a conservative hazard assessment is imperative. We must infer its potential risks fr...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile Analysis: A Conservative Approach

In the absence of specific toxicological data for N-allyl-N-(2-hydroxyethyl)benzamide, a conservative hazard assessment is imperative. We must infer its potential risks from the known hazards of its structural components. This approach ensures that the highest safety standards are maintained.

Structural Moiety Associated Hazards from Analogous Compounds Implication for Disposal
Benzamide Core Harmful if swallowed; Causes skin and eye irritation; Some derivatives are suspected of causing genetic defects.[1][2][3][4]Treat as a toxic chemical waste. Avoid all personal contact and prevent environmental release.
N-allyl Group Allylic compounds can be irritants and should be treated as non-halogenated organic waste.[5][6] Some related compounds may be flammable.[7]Waste must be segregated into the non-halogenated organic stream. Keep away from ignition sources.
N-(2-hydroxyethyl) Group (Ethanolamine derivative) Causes severe skin burns and eye damage; Harmful if swallowed, in contact with skin, or inhaled; Toxic to aquatic life with long-lasting effects.[8][9][10]Strictly prohibit drain disposal. The high aquatic toxicity necessitates containment and destruction by a licensed facility.

Based on this analysis, N-allyl-N-(2-hydroxyethyl)benzamide must be handled as a hazardous chemical waste with potential for toxicity, skin and eye irritation, and significant environmental harm.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to ensure it is collected, stored, and transferred to a licensed hazardous waste facility for destruction, typically via incineration.[1][2][7][8]

Methodology:

  • Personal Protective Equipment (PPE) Confirmation: Before handling any waste materials, ensure the following PPE is worn:

    • Chemical-resistant gloves: Nitrile or neoprene gloves are required. Dispose of contaminated gloves as hazardous waste.[1][11]

    • Eye Protection: Chemical safety goggles or a full-face shield must be worn.[1][12]

    • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.

  • Waste Segregation and Collection: Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[13]

    • Designate a Waste Stream: This compound is a non-halogenated organic waste .

    • Solid Waste: Collect pure N-allyl-N-(2-hydroxyethyl)benzamide and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads from a spill) in a designated solid hazardous waste container.[6]

    • Liquid Waste: If the compound is in a solvent solution, collect it in a container specifically designated for non-halogenated organic liquid waste . Do not mix with halogenated solvents, strong acids, bases, or oxidizing agents.[6][14]

    • Decontamination Rinsate: Labware that has come into contact with the compound should be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate as hazardous liquid waste.[1][5] After the solvent rinse, the labware can typically be washed with soap and water.

  • Waste Container Management:

    • Compatibility: Use only containers made of compatible materials, such as glass or high-density polyethylene (HDPE).[1][8]

    • Labeling: The waste container must be clearly and accurately labeled. The label must include:

      • The words "HAZARDOUS WASTE ".[5]

      • The full chemical name: "Waste N-allyl-N-(2-hydroxyethyl)benzamide ".[11]

      • An accumulation start date.

      • A list of all components and their approximate concentrations if it is a mixed waste stream.

      • Appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).

    • Closure: Keep the waste container securely sealed at all times, except when adding waste.[5][8]

  • Interim Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1][11]

    • The storage area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[8][10]

    • Ensure secondary containment is in place to contain any potential leaks or spills.[8]

  • Final Disposal:

    • NEVER dispose of N-allyl-N-(2-hydroxyethyl)benzamide, or containers with its residue, down the sanitary sewer or in the regular trash.[1][8][11]

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[1][5][11] The recommended and most common disposal method is high-temperature incineration by a licensed and certified hazardous waste disposal contractor.

Emergency and Spill Procedures
  • Evacuate: In case of a significant spill, evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for all handling and waste consolidation activities.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect: Carefully scoop the absorbent material and place it into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-allyl-N-(2-hydroxyethyl)benzamide.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Storage & Disposal start Waste Generation: N-allyl-N-(2-hydroxyethyl)benzamide (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe waste_type Waste Form? ppe->waste_type solid_waste Collect in container for: NON-HALOGENATED SOLID WASTE waste_type->solid_waste Solid or Contaminated Debris liquid_waste Collect in container for: NON-HALOGENATED LIQUID WASTE waste_type->liquid_waste Liquid or Solution labeling Label Container Correctly: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Pictograms solid_waste->labeling liquid_waste->labeling storage Store Sealed Container in Designated Satellite Area labeling->storage disposal Contact EHS for Pickup & Licensed Disposal (Incineration) storage->disposal no_drain DO NOT DISPOSE DOWN DRAIN OR IN TRASH storage->no_drain

Caption: Disposal workflow for N-allyl-N-(2-hydroxyethyl)benzamide.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of N-allyl-N-(2-hydroxyethyl)benzamide, upholding the highest standards of laboratory safety and chemical stewardship.

References

  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide. Benchchem.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Essential Guide to the Proper Disposal of N-ethyl-2,2-dimethylpropanamide. Benchchem.
  • Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting. Benchchem.
  • Benzamide, 5-allyl-2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-, diacetate (ester) | C17H21NO6. PubChem.
  • Proper Disposal of Allyl Butyl Ether: A Guide for Laboratory Professionals. Benchchem.
  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
  • Ethanolamine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Proper Disposal of DL-Allylglycine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Laboratory waste disposal guide. KAIST.
  • Material Safety Data Sheet. Finar Limited.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Amides Waste Compatibility: Key Insights for Safe Disposal. Lab Supplies.

Sources

Handling

A Researcher's Guide to the Safe Handling of N-allyl-N-(2-hydroxyethyl)benzamide

Understanding the Risks: A Proactive Stance on Safety Benzamide and its derivatives are known to present a range of potential health hazards. These can include acute oral toxicity, irritation to the skin and eyes, and in...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risks: A Proactive Stance on Safety

Benzamide and its derivatives are known to present a range of potential health hazards. These can include acute oral toxicity, irritation to the skin and eyes, and in some cases, the potential for genetic defects.[1][2] Therefore, a proactive and conservative approach to safety is essential. The operational and disposal plans outlined below are designed to mitigate these risks effectively.

Core Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the cornerstones of laboratory safety when handling chemicals like N-allyl-N-(2-hydroxyethyl)benzamide. The following table summarizes the recommended PPE, drawing on best practices for handling analogous benzamide compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1Protects eyes from chemical splashes and any airborne particles.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact with the chemical.[1]
Body Protection Laboratory CoatStandard Lab CoatProtects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved RespiratorVaries based on risk assessmentRecommended when handling the compound outside of a certified chemical fume hood to prevent inhalation of aerosols or fine particles.[1][3]

Operational Plan: From Preparation to Decontamination

A systematic approach to the handling process, from donning PPE to the final decontamination steps, is critical to ensuring a safe working environment.

Preparation and Donning PPE: A Deliberate Sequence

Before beginning any work with N-allyl-N-(2-hydroxyethyl)benzamide, a thorough preparation is necessary. This includes ensuring that all required PPE is readily available and in good condition. The following sequence for donning PPE is designed to minimize the risk of contamination.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence A Inspect PPE for integrity B Ensure fume hood is certified and operational A->B C Locate and verify emergency equipment (eyewash, shower) B->C D 1. Don Laboratory Coat C->D E 2. Don NIOSH-approved Respirator (if required) D->E F 3. Don Safety Goggles E->F G 4. Don Chemical-Resistant Gloves F->G Doffing_PPE cluster_doffing Doffing Sequence cluster_decontamination Final Decontamination H 1. Remove Gloves I 2. Remove Laboratory Coat H->I J 3. Remove Safety Goggles I->J K 4. Remove Respirator (if worn) J->K L Wash hands thoroughly with soap and water K->L

Caption: Workflow for Doffing PPE and Final Decontamination.

Step-by-Step Doffing Procedure:

  • Gloves : Remove gloves using a technique that avoids touching the outer contaminated surface with bare hands.

  • Laboratory Coat : Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not come into contact with your personal clothing.

  • Safety Goggles : Remove safety goggles.

  • Respirator (if worn) : The respirator should be the last piece of PPE to be removed.

  • Hand Washing : Immediately after removing all PPE, wash your hands thoroughly with soap and water. [1]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of N-allyl-N-(2-hydroxyethyl)benzamide and any contaminated materials is crucial to protect both personnel and the environment.

  • Chemical Waste : All surplus N-allyl-N-(2-hydroxyethyl)benzamide and any solutions containing it must be disposed of in a clearly labeled hazardous waste container. [1]Do not pour chemical waste down the drain. [4]* Contaminated Materials :

    • Disposable PPE : All disposable PPE, such as gloves, that has come into contact with the chemical should be placed in a designated hazardous waste container.

    • Non-disposable PPE : Non-disposable items like laboratory coats should be laundered separately from personal clothing. [1]If heavily contaminated, they may need to be disposed of as hazardous waste.

    • Glassware : Any glassware that cannot be decontaminated should also be disposed of as hazardous waste.

  • Waste Segregation : It is recommended that chemical waste be segregated according to compatibility groups to prevent any unintended reactions in the waste container. [4]* Container Management : Liquid waste containers should only be filled to 70-80% of their capacity to allow for vapor expansion and to minimize the risk of spills. [4]Ensure all waste containers are properly sealed.

By adhering to these detailed safety and logistical protocols, researchers can confidently work with N-allyl-N-(2-hydroxyethyl)benzamide, ensuring both their personal safety and the integrity of their research.

References

  • BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • CDH Fine Chemical. (n.d.).
  • New Jersey Department of Health. (n.d.). BENZAMIDE CAS Number - HAZARD SUMMARY.
  • State of New Jersey. (n.d.). Right to Know Hazardous Substance Fact Sheet.
  • Oxford Lab Fine Chem. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Sciencelab.com. (2010).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2011).
  • Sigma-Aldrich. (2015).
  • Guidechem. (n.d.). N-ALLYLBENZAMIDE (cas 10283-95-1) SDS/MSDS download.
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)benzamide.
  • TCI Chemicals. (2024).
  • Fisher Scientific. (2010).
  • CTRNet. (2012). 06.002 e2.0 Handling Hazardous Chemical Waste.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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